Thiodiglycol-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H10O2S |
|---|---|
Molecular Weight |
130.24 g/mol |
IUPAC Name |
1,1,2,2-tetradeuterio-2-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylethanol |
InChI |
InChI=1S/C4H10O2S/c5-1-3-7-4-2-6/h5-6H,1-4H2/i1D2,2D2,3D2,4D2 |
InChI Key |
YODZTKMDCQEPHD-SVYQBANQSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])SC([2H])([2H])C([2H])([2H])O)O |
Canonical SMILES |
C(CSCCO)O |
Origin of Product |
United States |
Foundational & Exploratory
Thiodiglycol-d8 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thiodiglycol-d8 (TDG-d8), a deuterated analog of Thiodiglycol. Its primary application lies in its use as a stable isotope-labeled internal standard for the quantitative analysis of Thiodiglycol, which is the principal hydrolysis product of the chemical warfare agent, sulfur mustard. The strategic placement of eight deuterium atoms provides a distinct mass shift, making it an invaluable tool in mass spectrometry-based analytical methods for toxicology studies and environmental monitoring.[1]
Chemical Structure and Properties
This compound, systematically named 1,1,2,2-tetradeuterio-2-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylethanol, is an organosulfur compound where eight hydrogen atoms have been replaced by their heavier isotope, deuterium.[1] This isotopic substitution is key to its utility in analytical chemistry, providing a compound that is chemically almost identical to its non-deuterated counterpart but easily distinguishable by mass spectrometry.
The structural framework consists of a central sulfur atom bridging two deuterated ethanol groups, forming a bis(2-hydroxyethyl)sulfide structure with complete deuterium substitution on the ethyl chains.[1]
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical properties of this compound are very similar to those of Thiodiglycol, with slight variations in properties like molecular weight and density due to the presence of deuterium. It is a colorless liquid at room temperature and is miscible with water and polar organic solvents.[1]
| Property | Thiodiglycol | This compound | Reference |
| Molecular Formula | C₄H₁₀O₂S | C₄D₈H₂O₂S | [1][2] |
| Molecular Weight ( g/mol ) | 122.18 | 130.24 | [1][2] |
| CAS Number | 111-48-8 | 1435934-55-6 | [1][3] |
| Appearance | Colorless liquid | Colorless liquid | [1][4] |
| Boiling Point | 282 °C | 282 °C (Predicted) | [5][6] |
| Melting Point | -10.2 °C | - | [6] |
| Density (g/cm³) | 1.1793 at 25 °C | 1.2 (Predicted) | [5][6] |
| Water Solubility | Miscible | Miscible | [1][4] |
| LogP | -0.63 | -0.71 (Predicted) | [5][6] |
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for the detection and quantification of Thiodiglycol, particularly in biological samples, to monitor exposure to sulfur mustard.[1][7] Its use has been demonstrated in analyzing protein-bound Thiodiglycol metabolites in blood, which allows for the detection of exposure long after the initial contact.[7]
Beyond its use in toxicology, this compound serves as an isotopic tracer in metabolic studies and to investigate enzyme kinetics.[1] The deuterium labeling allows researchers to track the fate of the molecule through complex biological systems and chemical reactions.[1]
Experimental Protocols
Quantification of Thiodiglycol in Blood Samples using GC-MS
This protocol is adapted from methodologies for monitoring sulfur mustard exposure by analyzing Thiodiglycol released from blood protein adducts.[7][8]
1. Sample Preparation and Protein Precipitation:
-
To a known volume of plasma, whole blood, or packed red blood cells, add this compound as an internal standard.
-
Precipitate the protein from the sample. A common method is the addition of an organic solvent like acetone, potentially with 1% HCl to aid in the removal of heme from hemoglobin.[8]
-
Centrifuge the sample to pellet the precipitated protein and discard the supernatant.
-
Dry the protein pellet at room temperature.
2. Liberation of Protein-Bound Thiodiglycol:
-
Resuspend the protein pellet in a solution of 1M sodium hydroxide (NaOH).[8]
-
Heat the sample at 70°C for 90 minutes to cleave the Thiodiglycol from the protein adducts.[8]
-
After cooling, neutralize the sample with 3N hydrochloric acid (HCl).[8]
3. Extraction and Derivatization:
-
Perform a solid-phase extraction (SPE) to clean up the sample and isolate the Thiodiglycol and this compound. A silica-based SPE cartridge can be used for this purpose.[8]
-
Elute the analytes from the SPE cartridge.
-
Derivatize the Thiodiglycol and this compound to improve their volatility and detection by GC-MS. A common derivatizing agent is pentafluorobenzoyl chloride (PFBCl), which reacts with the hydroxyl groups of Thiodiglycol.[7]
4. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use a suitable GC column and temperature program to separate the derivatized Thiodiglycol from other sample components.
-
The mass spectrometer is typically operated in negative-ion chemical ionization (NICI) mode for sensitive detection of the PFB-derivatized analytes.[7]
-
Monitor the characteristic ions for derivatized Thiodiglycol and this compound. For the PFB derivative, the ions monitored are often m/z 510 and 511 for the analyte and m/z 518 and 519 for the internal standard.[8]
-
Quantify the amount of Thiodiglycol in the original sample by comparing the peak area of the analyte to that of the known amount of the this compound internal standard.
Experimental Workflow for Sulfur Mustard Exposure Detection
Caption: A simplified workflow for the detection of sulfur mustard exposure.
Chemical Reactions
This compound is expected to undergo similar chemical reactions as its non-deuterated analog. These include:
-
Oxidation: Can be oxidized to form the corresponding sulfoxides and sulfones using oxidizing agents like hydrogen peroxide.[1]
-
Reduction: Can be reduced to form thiols.[1]
-
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.[1]
Conclusion
This compound is a critical analytical tool for researchers in toxicology, environmental science, and drug development. Its role as a stable isotope-labeled internal standard enables the accurate and sensitive quantification of Thiodiglycol, providing a reliable method for assessing exposure to sulfur mustard. The detailed experimental protocols and understanding of its chemical properties outlined in this guide are intended to support its effective application in the laboratory.
References
- 1. This compound | 1435934-55-6 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. β-Thiodiglycol (1,1,1â²,1â²,2,2,2â²,2â²-Dâ, 98%) 1 mg/mL in methanol- Cambridge Isotope Laboratories, DLM-10606-1.2 [isotope.com]
- 4. THIODIGLYCOL (PIM 980) [inchem.org]
- 5. Page loading... [guidechem.com]
- 6. Thiodiglycol | C4H10O2S | CID 5447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Monitoring sulfur mustard exposure by gas chromatography-mass spectrometry analysis of thiodiglycol cleaved from blood proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
An In-Depth Technical Guide to the Synthesis and Isotopic Purity of Thiodiglycol-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Thiodiglycol-d8 (TDG-d8), a deuterated analog of thiodiglycol. TDG-d8 serves as a crucial internal standard for the sensitive detection of its non-deuterated counterpart, which is the primary hydrolysis product of sulfur mustard chemical warfare agents.[1][2] Its application extends to isotopic tracer studies, enabling the monitoring of exposure to sulfur mustard and enhancing toxicological and environmental assessments.[2]
Molecular Characteristics
This compound, systematically named 1,1,2,2-tetradeuterio-2-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylethanol, is an organosulfur compound where eight hydrogen atoms have been replaced by their heavier isotope, deuterium.[3] This isotopic substitution results in a molecular weight of 130.24 g/mol , an increase of 8.06 g/mol compared to the non-deuterated thiodiglycol.[3] The fundamental structure consists of a sulfur atom bridging two deuterated ethanol molecules.[3]
| Property | Thiodiglycol | This compound |
| Molecular Formula | C₄H₁₀O₂S | C₄H₂D₈O₂S |
| Molecular Weight ( g/mol ) | 122.18 | 130.24 |
| Deuterium Atoms | 0 | 8 |
| CAS Number | 111-48-8 | 1435934-55-6 |
| Physical State | Colorless liquid | Colorless liquid |
| Water Solubility | Miscible | Miscible |
Synthesis of this compound
The primary industrial synthesis of this compound involves the condensation of deuterated ethylene oxide (C₂D₄O) with deuterated hydrogen sulfide (D₂S).[3] This reaction is typically performed in a continuous flow system to ensure high throughput and consistency.[3] this compound itself can serve as the reaction medium, which simplifies the process by eliminating the need for a separate solvent and subsequent removal steps.[3]
Alternatively, a method adapted from the synthesis of non-deuterated thiodiglycol can be employed, using deuterated 2-chloroethanol and a sulfide salt.
Experimental Protocol: Synthesis via Deuterated Ethylene Oxide
This protocol is based on the established industrial method for thiodiglycol synthesis, adapted for the deuterated analogue.
Materials:
-
Deuterated ethylene oxide (C₂D₄O) (isotopic purity ≥99.5%)[3]
-
Deuterated hydrogen sulfide (D₂S) (isotopic purity ≥99.5%)[3]
-
This compound (as solvent)
-
Catalyst (e.g., activated carbon supported alkali metal salt)[4]
Equipment:
-
Continuous flow reactor
-
High-pressure pump
-
Back-pressure regulator
-
Gas-liquid separator
-
Fractional distillation apparatus
Procedure:
-
The continuous flow reactor is charged with the catalyst.
-
This compound is introduced into the reactor to act as a solvent.
-
Deuterated ethylene oxide and deuterated hydrogen sulfide are continuously pumped into the reactor at a molar ratio of approximately 2:1 to 2.3:1 (ethylene oxide:hydrogen sulfide).[4]
-
The reaction is maintained at a pressure of 60–300 psi and a temperature of 65°F to 212°F (18°C to 100°C).[3]
-
The reaction mixture is passed through a back-pressure regulator to maintain the desired pressure.
-
The effluent from the reactor enters a gas-liquid separator where any unreacted deuterated hydrogen sulfide and excess deuterated ethylene oxide are removed.
-
The crude this compound is then purified by fractional distillation under vacuum to remove any byproducts and residual reactants.[3]
Key Reaction Parameters:
| Parameter | Value | Rationale |
| Pressure | 60–300 psi | Enhances gas solubility and reaction kinetics.[3] |
| Temperature | 65°F–212°F (18°C–100°C) | Accelerates reaction rate; higher temperatures risk decomposition.[3] |
| Solvent | Autogenous (this compound) | Simplifies purification and enhances sustainability.[3] |
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Isotopic Purity Analysis
The determination of the isotopic purity of this compound is critical for its use as an internal standard. The two primary methods for this analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for determining the isotopic enrichment of volatile compounds like this compound. The method involves separating the analyte from any impurities using gas chromatography and then detecting the mass-to-charge ratio of the parent molecule and its isotopologues.
Experimental Protocol: GC-MS Analysis
Sample Preparation:
-
A solution of this compound is prepared in a suitable solvent (e.g., ethyl acetate) at a concentration of approximately 10 mg/mL.[5]
-
For analysis of biological samples, derivatization may be necessary. A common method is tert-butyldimethylsilylation (TBDMS), which involves reacting the sample with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
GC-MS Parameters (Illustrative):
| Parameter | Value |
| GC Column | Agilent DB-5MS (or equivalent) |
| Injection Mode | Split (e.g., 50:1 ratio)[5] |
| Oven Program | Initial temp 60°C (hold 3 min), ramp at 16°C/min to 325°C[5] |
| Ionization Mode | Electron Ionization (EI) |
| Scan Range | m/z 29-450[5] |
Data Analysis: The isotopic purity is determined by analyzing the mass spectrum of the this compound peak. The relative abundances of the molecular ion peak (and its fragments) corresponding to different numbers of deuterium atoms are measured. The percentage of the d8 species relative to all other isotopic variants (d0 to d7) indicates the isotopic purity.
Diagram of GC-MS Analysis Workflow:
Caption: Workflow for GC-MS isotopic purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is another valuable tool for assessing isotopic purity. While ¹H NMR can be used to detect the presence of any residual non-deuterated thiodiglycol, ²H (Deuterium) NMR can directly probe the deuterium atoms in the molecule.
Experimental Protocol: NMR Analysis
Sample Preparation:
-
A sample of this compound is dissolved in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4).
NMR Parameters:
-
¹H NMR: To quantify any residual C-H signals. The absence or significant reduction of proton signals at the chemical shifts corresponding to thiodiglycol confirms high deuteration.
-
²H NMR: To directly observe the deuterium signals. The chemical shifts will be similar to the proton signals in the non-deuterated compound.
-
¹³C NMR: Can also be used to assess deuteration by observing the splitting patterns of the carbon signals due to coupling with deuterium.
Data Analysis: The isotopic purity can be estimated by comparing the integral of the residual proton signals in the ¹H NMR spectrum to the integral of a known internal standard. In ²H NMR, the presence and integration of signals at the expected chemical shifts confirm the presence and relative abundance of deuterium at specific positions.
Summary of Quantitative Data
The following table summarizes the expected quantitative data for the synthesis and analysis of this compound. Note that specific yields and purities will vary depending on the exact reaction conditions and purification efficiency.
| Parameter | Value | Source/Method |
| Starting Material Isotopic Purity | ≥99.5% | [3] |
| Typical Reaction Yield | 92-99% (based on non-deuterated synthesis) | [4] |
| Final Product Chemical Purity | 98-99.5% (based on non-deuterated synthesis) | [4] |
| Final Product Isotopic Purity | ≥98% (target) | GC-MS or NMR |
This guide provides a foundational understanding of the synthesis and isotopic purity determination of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and analytical requirements.
References
Commercial Suppliers and Technical Guide for Thiodiglycol-d8
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Thiodiglycol-d8, a deuterated analog of Thiodiglycol. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize labeled compounds for analytical and metabolic studies. This guide covers commercial suppliers, key quantitative data, detailed experimental protocols for its use as an internal standard, and a visualization of its metabolic pathway.
Commercial Availability
This compound is available from several commercial suppliers specializing in isotopically labeled compounds. These suppliers are crucial for researchers requiring high-purity, reliable standards for their studies. Key suppliers in the market include:
-
Benchchem: A supplier of a wide range of research chemicals, including deuterated compounds.
-
CymitQuimica: A distributor for Toronto Research Chemicals (TRC), offering a comprehensive portfolio of stable isotope-labeled compounds.
-
Cambridge Isotope Laboratories, Inc. (CIL): A leading manufacturer and supplier of stable isotopes and stable isotope-labeled compounds for research and analytical applications.
It is recommended to contact these suppliers directly for the most up-to-date product specifications, availability, and pricing.
Quantitative Data
The following table summarizes the key quantitative data for this compound, providing a clear comparison of its physical and chemical properties.
| Property | Value | Reference |
| Chemical Name | 2,2'-Thiobis[ethanol]-d8 | [1] |
| CAS Number | 1435934-55-6 | [2][3] |
| Molecular Formula | C₄H₂D₈O₂S | [2] |
| Molecular Weight | 130.24 g/mol | [2] |
| Appearance | Colorless liquid | |
| Purity | ≥98% | [3] |
| Isotopic Enrichment | Not specified by all suppliers, but high enrichment is standard for such products. | |
| Boiling Point | Decomposes at 282 °C | [4] |
| Melting Point | -16 °C | [4] |
| Density | ~1.18 g/cm³ (for non-deuterated) | |
| Solubility | Miscible with water and polar organic solvents. | [4] |
Experimental Protocols
This compound is primarily used as an internal standard in quantitative analytical methods, particularly for the detection of Thiodiglycol in biological samples. This is of significant interest in the context of monitoring exposure to the chemical warfare agent sulfur mustard, as Thiodiglycol is its main hydrolysis product.[5]
Protocol for Determination of Thiodiglycol in Urine by Isotope-Dilution GC-MS
This protocol outlines a sensitive method for the trace analysis of Thiodiglycol (TDG) in urine, where this compound serves as an internal standard.[5]
Materials:
-
This compound (Internal Standard)
-
Urine sample
-
Solid Phase Extraction (SPE) cartridges (polymeric)
-
Heptafluorobutyrylimidazole (HFBI) for derivatization
-
Titanium (III) chloride (for reduction of Thiodiglycol sulfoxide)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Methodology:
-
Sample Preparation:
-
To a known volume of urine, add a precise amount of this compound solution as the internal standard.
-
For the determination of total Thiodiglycol (including its oxidized form, Thiodiglycol sulfoxide), pre-treat the urine sample with titanium (III) chloride to reduce the sulfoxide to Thiodiglycol.[5]
-
-
Solid Phase Extraction (SPE):
-
Condition the polymeric SPE cartridge according to the manufacturer's instructions.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the Thiodiglycol and this compound from the cartridge with a suitable solvent.
-
-
Derivatization:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a suitable solvent and add heptafluorobutyrylimidazole (HFBI).
-
Heat the mixture to form the bis-heptafluorobutyryl derivatives of both Thiodiglycol and this compound. This step enhances volatility and detection sensitivity for GC-MS analysis.[5]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use an appropriate GC column and temperature program to separate the analytes.
-
Operate the mass spectrometer in a selected ion monitoring (SIM) or selected reaction monitoring (SRM) mode to detect the characteristic ions of the derivatized Thiodiglycol and this compound.
-
-
Quantification:
-
Calculate the concentration of Thiodiglycol in the original urine sample by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve.
-
Visualizations
The following diagrams, created using the DOT language, illustrate a key metabolic pathway involving Thiodiglycol and a typical experimental workflow for its analysis.
Metabolic Pathway of Thiodiglycol
This diagram illustrates the metabolic conversion of Thiodiglycol. The enzyme Alcohol Dehydrogenase catalyzes the oxidation of Thiodiglycol to 2-hydroxyethylthioacetaldehyde, which is an intermediate that is further oxidized to the final product, 2-hydroxyethylthioacetic acid.[6]
Experimental Workflow for Urine Analysis
This diagram outlines the key steps in a typical experimental workflow for the quantitative analysis of Thiodiglycol in a urine sample using an isotope-dilution GC-MS method. The process begins with sample preparation, including the addition of the internal standard, followed by extraction and derivatization, and concludes with instrumental analysis and quantification.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Monitoring sulfur mustard exposure by gas chromatography-mass spectrometry analysis of thiodiglycol cleaved from blood proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiodiglycol - Wikipedia [en.wikipedia.org]
- 5. Analysis of the sulphur mustard metabolites thiodiglycol and thiodiglycol sulphoxide in urine using isotope-dilution gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiodiglycol, the hydrolysis product of sulfur mustard: analysis of in vitro biotransformation by mammalian alcohol dehydrogenases using nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thiodiglycol-d8 Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Thiodiglycol-d8 (2,2'-Thiobis(ethanol)-d8). Understanding the components of a CoA is crucial for ensuring the quality, identity, and purity of this isotopically labeled internal standard, which is vital for accurate quantification in various analytical applications, particularly in toxicology and environmental monitoring.[1][2] this compound serves as an internal standard for the analysis of Thiodiglycol, the primary hydrolysis product of the chemical warfare agent sulfur mustard.[1][3]
Product Identification and General Information
A Certificate of Analysis begins with fundamental identifying information for the specific lot of this compound. This section ensures traceability and provides key physical and chemical properties.
| Parameter | Typical Specification | Significance |
| Product Name | This compound | The common name for the deuterated analog of Thiodiglycol. |
| Synonyms | 2,2'-Thiobis[ethanol]-d8, Bis(2-hydroxyethyl) Sulfide-d8 | Alternative chemical names that may be used in literature and databases.[3] |
| CAS Number | 1435934-55-6 | A unique numerical identifier assigned by the Chemical Abstracts Service.[4][5] |
| Molecular Formula | C₄H₂D₈O₂S | Describes the elemental composition, indicating the presence of 8 deuterium atoms.[1] |
| Molecular Weight | 130.24 g/mol | The mass of one mole of the substance, reflecting the incorporation of deuterium.[1][3][5][6] |
| Appearance | Colorless Liquid | A basic physical property confirming the expected state and color of the material.[1][4] |
| Solubility | Miscible with water, methanol, ethanol | Important information for sample preparation and handling.[1] |
Quantitative Analysis: Purity and Isotopic Enrichment
This section details the critical quantitative data that attests to the quality of the standard. High chemical purity and isotopic enrichment are paramount for its function as an internal standard.
| Analytical Test | Methodology | Typical Specification | Significance |
| Chemical Purity | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) | ≥98% | Determines the percentage of the desired compound relative to any non-isotopic impurities.[][8] |
| Isotopic Purity (Enrichment) | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy | ≥98% | Measures the percentage of molecules that contain the desired number of deuterium atoms.[9][10] |
| Deuterium Incorporation | Mass Spectrometry (MS) | ≥99 atom % D | Specifies the percentage of deuterium at the labeled positions. |
| Residual Solvents | Headspace Gas Chromatography (HS-GC) | Conforms to specification (e.g., <0.5%) | Identifies and quantifies any remaining solvents from the synthesis and purification process. |
| Water Content | Karl Fischer Titration | ≤0.5% | Determines the amount of water present, which can affect concentration accuracy. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of the analytical results presented in the CoA.
Purity Determination by Gas Chromatography (GC)
-
Objective: To separate and quantify this compound from any volatile impurities.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is commonly used.
-
Procedure:
-
A dilute solution of the this compound standard is prepared in a suitable solvent (e.g., methanol).
-
A small volume (typically 1 µL) of the solution is injected into the GC inlet, where it is vaporized.
-
The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates compounds based on their boiling points and polarity.
-
As each compound elutes from the column, it is detected by the FID.
-
The purity is calculated based on the area of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Isotopic Enrichment and Identity Confirmation by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and determine the isotopic distribution of the deuterated compound.
-
Instrumentation: Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.[2]
-
Procedure:
-
The sample is introduced into the mass spectrometer, often after separation by GC.
-
Molecules are ionized, causing them to fragment into characteristic patterns.
-
The mass-to-charge ratio (m/z) of the molecular ion and its fragments are measured.
-
The mass spectrum will show a cluster of peaks corresponding to molecules with varying numbers of deuterium atoms (isotopologues).
-
Isotopic enrichment is calculated by comparing the intensity of the peak for the fully deuterated molecule (d8) to the intensities of peaks for molecules with fewer deuterium atoms (d0-d7).[9][10]
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and the position of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR and ¹³C NMR spectra are acquired.
-
In the ¹H NMR spectrum of this compound, the signals corresponding to the hydrogens on the ethyl groups should be absent or significantly diminished, confirming successful deuteration.
-
The ¹³C NMR spectrum will show signals consistent with the carbon backbone of the Thiodiglycol molecule.
-
Visualizing the Certificate of Analysis Workflow
The following diagram illustrates the logical flow of the certification process for a this compound standard, from synthesis to the final issuance of the CoA.
Caption: Workflow for the certification of this compound.
Signaling Pathways and Logical Relationships
While this compound itself is an analytical standard and not a therapeutic agent with a signaling pathway, we can visualize the logical relationship of its application in a typical quantitative workflow using a stable isotope dilution assay.
Caption: Logical workflow of a stable isotope dilution assay.
References
- 1. This compound | 1435934-55-6 | Benchchem [benchchem.com]
- 2. ANALYTICAL METHODS - Toxicological Profile for Sulfur Mustard - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | TRC-T344577-25MG | LGC Standards [lgcstandards.com]
- 6. β-Thiodiglycol (1,1,1â²,1â²,2,2,2â²,2â²-Dâ, 98%) 1 mg/mL in methanol- Cambridge Isotope Laboratories, DLM-10606-1.2 [isotope.com]
- 8. "Purity Standards in Fine Chemicals: A Buyer’s Comprehensive... [ryzechemie.com]
- 9. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Proper Storage and Handling of Thiodiglycol-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the best practices for the storage and handling of Thiodiglycol-d8 (CAS No. 1435934-55-6), a deuterated analog of Thiodiglycol. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and guaranteeing laboratory safety. This compound is utilized as an internal standard in various analytical methods, particularly in mass spectrometry, for the detection and quantification of its non-deuterated counterpart, which is a hydrolysis product of sulfur mustard.[1]
Chemical and Physical Properties
This compound, also known as 2,2'-Thiobis(ethanol)-d8, is chemically similar to Thiodiglycol but with eight deuterium atoms replacing the hydrogen atoms on the ethyl groups. This isotopic substitution results in a slight increase in molecular weight but does not significantly alter its chemical reactivity.[1] It is a colorless liquid at room temperature and is miscible with water and polar organic solvents like methanol.[1]
Storage Conditions and Stability
Proper storage is paramount to prevent degradation and maintain the isotopic purity of this compound. While specific quantitative long-term stability data for this compound is not extensively published in peer-reviewed literature, recommendations from suppliers and data from its non-deuterated analog provide a strong basis for best practices. Certified reference material suppliers conduct stability studies to establish retest dates and storage conditions, which are typically provided in the Certificate of Analysis.[2][3]
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale and Remarks |
| Temperature | Store at 4°C or as recommended by the supplier. Some suppliers may also indicate room temperature storage for short periods. | Refrigeration minimizes the rate of potential degradation reactions. |
| Container | Tightly sealed, amber glass vials or ampoules. | Prevents contamination from air and moisture. Amber glass protects the compound from light. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Thiodiglycol is known to be air-sensitive and can oxidize. An inert atmosphere displaces oxygen, preventing oxidation. |
| Light Exposure | Avoid direct exposure to light. | One source explicitly states to avoid light, suggesting potential photosensitivity.[2] |
| Moisture | Store in a dry environment. The compound is hygroscopic. | Thiodiglycol readily absorbs moisture from the atmosphere, which can affect its concentration and stability. |
Chemical Stability and Degradation Pathways
The primary degradation pathway for Thiodiglycol is oxidation. The sulfur atom can be oxidized to form Thiodiglycol sulfoxide and subsequently Thiodiglycol sulfone.[1] It is presumed that this compound follows the same degradation pathway. This oxidation can be accelerated by exposure to air (oxygen), elevated temperatures, and potentially light.
Caption: Potential oxidation pathway of this compound.
Safe Handling Procedures
Safe handling of this compound is essential to protect laboratory personnel and prevent contamination of the material. The following procedures are based on information from Safety Data Sheets (SDS) and general laboratory best practices for handling chemical reagents.
Personal Protective Equipment (PPE)
A standard set of PPE should be worn at all times when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
Engineering Controls
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
General Handling Practices
-
Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
As this compound is hygroscopic, minimize its exposure to the atmosphere. Handle in a dry environment or under an inert gas when possible.
-
For preparing solutions, use accurately calibrated equipment and ensure the solvent is of high purity and dry.
Spill and Waste Disposal
-
Spills: In the event of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Caption: General workflow for handling this compound.
Experimental Protocols
Protocol for Preparation of a Standard Solution
This protocol outlines the steps for preparing a standard solution of this compound, for instance, for use as an internal standard.
-
Materials and Equipment:
-
This compound (neat or in a pre-made solution)
-
High-purity, dry solvent (e.g., methanol, acetonitrile)
-
Calibrated micropipettes
-
Volumetric flasks (Class A)
-
Analytical balance
-
Vortex mixer
-
Amber glass vials with PTFE-lined caps
-
-
Procedure:
-
Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
If starting from a neat standard, accurately weigh the required amount of this compound using an analytical balance.
-
Quantitatively transfer the weighed this compound to a volumetric flask.
-
If starting from a certified solution, use a calibrated micropipette to transfer the required volume to a volumetric flask.
-
Add a portion of the solvent to the volumetric flask, swirl to dissolve the compound, and then fill to the mark with the solvent.
-
Cap the flask and mix thoroughly by inverting several times. A vortex mixer can also be used.
-
Transfer aliquots of the standard solution to amber glass vials for storage.
-
Store the prepared standard solutions at the recommended temperature (typically 4°C) and protect from light.
-
Proposed Protocol for Long-Term Stability Testing
This proposed protocol is based on general guidelines for stability testing of chemical substances, such as those from the International Council for Harmonisation (ICH).
-
Objective: To evaluate the stability of this compound under various storage conditions over an extended period.
-
Materials:
-
Multiple batches of this compound, if available.
-
Amber glass ampoules or vials with inert caps.
-
Stability chambers set to the desired temperature and humidity conditions.
-
Validated stability-indicating analytical method (e.g., GC-MS or LC-MS) capable of separating and quantifying this compound and its potential degradation products.
-
-
Procedure:
-
Sample Preparation: Aliquot the this compound into multiple amber glass containers. If the substance is sensitive to oxygen, the containers should be flushed with an inert gas before sealing.
-
Storage Conditions: Place the samples in stability chambers under the following conditions (examples):
-
Long-term: 5°C ± 3°C
-
Intermediate: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Photostability: As per ICH Q1B guidelines.
-
-
Testing Schedule: Pull samples for analysis at predetermined time points, for example:
-
Initial (time zero)
-
Accelerated: 1, 3, and 6 months
-
Intermediate and Long-term: 3, 6, 9, 12, 18, 24, and 36 months
-
-
Analytical Testing: At each time point, analyze the samples for:
-
Appearance (e.g., color, clarity)
-
Assay of this compound
-
Quantification of known degradation products (e.g., sulfoxide, sulfone)
-
Identification of any new, unknown degradation products.
-
-
Data Analysis: Evaluate the data to determine the rate of degradation and establish a re-test period or shelf life.
-
Conclusion
The proper storage and handling of this compound are critical for its intended use as an analytical standard. By following the guidelines outlined in this document regarding storage conditions, safe handling practices, and appropriate experimental protocols, researchers can ensure the integrity of the compound and the reliability of their experimental results. While specific quantitative stability data is not widely available in the public domain, the principles of chemical stability and best practices for handling deuterated and hygroscopic compounds provide a robust framework for its use.
References
An In-depth Technical Guide to the Material Safety of Thiodiglycol-d8
This guide provides a comprehensive overview of the material safety data for Thiodiglycol-d8, compiled for researchers, scientists, and professionals in drug development. The information presented is aggregated from various safety data sheets and toxicological resources. It is important to note that while this compound is the subject, much of the available safety and toxicity data is based on its non-deuterated analogue, Thiodiglycol. The isotopic labeling with deuterium is generally not considered to significantly alter the chemical's primary toxicological properties, though slight variations in physical properties may exist.
Chemical and Physical Properties
This compound is a deuterated organosulfur compound used as an isotopic labeled analog of Thiodiglycol.[1] It is primarily utilized in research, particularly in spectroscopic applications and as a tracer for studying molecular interactions and dynamics.[2] The substitution of hydrogen with deuterium results in a higher molecular weight compared to the parent compound but has minimal impact on its fundamental physical characteristics.[2]
| Property | Value | Source |
| Molecular Formula | C₄H₂D₈O₂S | [2] |
| Molecular Weight | 130.24 g/mol | [1][2] |
| Appearance | Colorless liquid | [2][3] |
| Solubility | Miscible with water and polar organic solvents like methanol and ethanol.[2][3] | |
| Boiling Point | Slight variations from the non-deuterated form (282 °C).[2][4] | |
| Melting Point | Slight variations from the non-deuterated form (-10.2 °C to -16 °C).[3][4] | |
| Flash Point | ~160 °C (for non-deuterated form) | [3][5] |
| Density | Slight variations from the non-deuterated form (1.1793 g/cm³ at 25 °C).[4] | |
| Vapor Density | ~4.21 (Air = 1) (for non-deuterated form) | [4] |
| log Kow | -0.75 (for non-deuterated form, indicating low bioaccumulation potential) | [6][7] |
Toxicological Data
Toxicological information is primarily available for the non-deuterated Thiodiglycol. These values provide a strong indication of the potential hazards associated with this compound.
| Metric | Value | Species | Route | Source |
| Oral LD50 | >5000 mg/kg | Rat | Oral | [8] |
| Oral LD50 | 6.61 g/kg | Rat | Oral | [3] |
| Dermal LD50 | 20 mL/kg | Rabbit | Dermal | [3] |
| Subcutaneous LD50 | 4 to 5 mL/kg | Mouse | Subcutaneous | [3] |
| Subcutaneous LD50 | 4 mL/kg | Rat | Subcutaneous | [3] |
| NOAEL (Oral) | 500 mg/kg/day | Rat | Oral (90-day study) | [8] |
| NOAEL (Developmental) | 1290 mg/kg | Rat | Oral | [8] |
Key Toxicological Findings:
-
Thiodiglycol is reported to be of relatively low toxicity in animal studies.[3]
-
It is considered a mild skin irritant and a moderate ocular irritant.[8]
-
It was not found to be a skin sensitizer in animals.[8]
-
Genetic toxicity assays have shown mixed results. It was not mutagenic in Ames Salmonella, E. coli, and mouse lymphoma assays, but it did induce chromosomal aberrations in Chinese hamster ovarian (CHO) cells.[7][8]
-
High doses in a 90-day oral study in rats resulted in lower body weights and changes in kidney weights.[8]
Hazard Identification and First Aid
The primary hazards associated with Thiodiglycol are eye and mild respiratory tract irritation.[5][9]
GHS Hazard Statements (for Thiodiglycol):
-
H319: Causes serious eye irritation.
First Aid Procedures:
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | 1435934-55-6 | Benchchem [benchchem.com]
- 3. THIODIGLYCOL (PIM 980) [inchem.org]
- 4. Thiodiglycol | C4H10O2S | CID 5447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ICSC 1601 - THIODIGLYCOL [inchem.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Toxicity assessment of thiodiglycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
Isotopic Stability of Thiodiglycol-d8 in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the isotopic stability of Thiodiglycol-d8 (TDG-d8) in solution, a critical consideration for its use as an internal standard in analytical methodologies. This compound is the deuterated analog of thiodiglycol, a primary hydrolysis product of sulfur mustard, and its stability is paramount for accurate quantification in toxicological and environmental analyses. This document details the potential degradation pathways, including oxidation and hydrogen-deuterium (H-D) exchange, and provides recommended storage and handling procedures. Furthermore, it outlines detailed experimental protocols for conducting long-term and accelerated stability studies using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to monitor isotopic purity and chemical integrity.
Introduction
This compound (2,2'-Thiobis(ethanol)-d8) is an essential internal standard for the sensitive and accurate quantification of thiodiglycol in various matrices.[1] Its structural similarity and identical physicochemical properties to the unlabeled analyte, combined with its distinct mass difference, make it an ideal choice for isotope dilution mass spectrometry.[2] The reliability of analytical data generated using TDG-d8 is directly dependent on its chemical and isotopic stability in solution over time.
Instability can arise from two primary sources: chemical degradation of the molecule and loss of the deuterium label through hydrogen-deuterium (H-D) exchange.[3] This guide provides a detailed examination of these stability concerns and offers practical guidance for ensuring the integrity of this compound stock and working solutions.
Chemical and Isotopic Stability Considerations
The stability of this compound in solution is influenced by several factors, including the solvent, storage temperature, light exposure, and pH. While generally stable, particularly in methanol, there are potential pathways for degradation and isotopic exchange that researchers must consider.[3][4]
Pathways and Mechanisms
The primary pathways affecting the stability of this compound are chemical degradation through oxidation and isotopic instability through hydrogen-deuterium exchange.
2.1.1. Chemical Degradation: Oxidation
Similar to its non-deuterated counterpart, the sulfur atom in this compound is susceptible to oxidation. This can occur in the presence of oxidizing agents or through slow oxidation by atmospheric oxygen. The primary oxidation products are this compound sulfoxide and this compound sulfone.[5][6]
Figure 1: Oxidation pathway of this compound.
2.1.2. Isotopic Instability: Hydrogen-Deuterium (H-D) Exchange
The deuterium atoms on the carbon skeleton of this compound are generally stable. However, the hydroxyl (-OD) protons are readily exchangeable with protons from protic solvents (e.g., water, methanol). While this exchange is expected and does not typically affect quantification by GC-MS after derivatization of the hydroxyl groups, exchange of the deuterium atoms on the carbon backbone would compromise the integrity of the internal standard. Such exchange is generally unfavorable under standard storage conditions but can be catalyzed by acidic or basic conditions.[7]
Recommended Storage and Handling
To ensure the long-term stability of this compound solutions, the following storage and handling procedures are recommended:
-
Solvent: Methanol is a commonly used and suitable solvent for this compound.[4]
-
Storage Temperature: For long-term storage, solutions should be kept at -20°C or lower. For short-term use, refrigeration at 2-8°C is acceptable.[8]
-
Light Exposure: Protect solutions from light by storing them in amber vials or in the dark to prevent photochemical degradation.[9]
-
Inert Atmosphere: For maximum stability, especially for long-term storage of neat material or concentrated solutions, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidation.
-
pH: Maintain neutral pH conditions to minimize the risk of acid- or base-catalyzed H-D exchange.[7]
Experimental Protocols for Stability Assessment
This section provides detailed protocols for conducting long-term and accelerated stability studies to evaluate the isotopic and chemical stability of this compound in solution.
Experimental Workflow
The general workflow for a stability study involves preparing the study samples, storing them under controlled conditions, and analyzing them at predetermined time points.
References
- 1. This compound | 1435934-55-6 | Benchchem [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. β-Thiodiglycol (1,1,1â²,1â²,2,2,2â²,2â²-Dâ, 98%) 1 mg/mL in methanol- Cambridge Isotope Laboratories, DLM-10606-1.2 [isotope.com]
- 5. Non-contact detection of thiodiglycol vapors and associated degradation products using atmospheric flow tube mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Non-contact detection of thiodiglycol vapors and associated degradation products using atmospheric flow tube mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Handling Your Analytical Reference Standards [restek.com]
Thiodiglycol-d8: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of Thiodiglycol-d8, a deuterated analog of Thiodiglycol, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, analytical applications, and detailed experimental workflows, with a focus on its use as an internal standard in gas chromatography-mass spectrometry (GC-MS) methods.
Core Compound Data
This compound is a stable, isotopically labeled version of Thiodiglycol, the primary hydrolysis product of the chemical warfare agent sulfur mustard.[1] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1435934-55-6 | [1] |
| Molecular Weight | 130.24 g/mol | [1] |
| Molecular Formula | C₄H₂D₈O₂S | [1] |
| Appearance | Colorless liquid | [1] |
| Synonyms | 2,2'-Thiobis[ethanol]-d8, 2,2'-Thiodiethanol-d8 | [1] |
Analytical Applications and Experimental Workflows
The primary application of this compound is as an internal standard in quantitative analytical methods, particularly for the detection of Thiodiglycol in various biological and environmental matrices. The use of a deuterated internal standard like this compound is crucial for accurate quantification as it behaves chemically similarly to the analyte (Thiodiglycol) through sample preparation and analysis, but is distinguishable by its mass in mass spectrometry. This corrects for any loss of analyte during the experimental procedure.
The general workflow for the analysis of Thiodiglycol using this compound as an internal standard involves sample preparation, derivatization, and subsequent analysis by GC-MS.
Experimental Workflow Diagram
Caption: General experimental workflow for Thiodiglycol analysis.
Detailed Experimental Methodologies
The following sections provide a detailed breakdown of the key steps in the analytical workflow.
Sample Preparation
The initial step involves the collection of the sample, which can range from environmental sources like water and soil to biological fluids such as urine, blood, or serum.[2] A known amount of this compound is then added to the sample.
For biological samples, a protein precipitation step is often necessary.[3] This can be achieved by adding a solvent like acetonitrile or methanol.[4] Following protein removal, a liquid-liquid extraction or solid-phase extraction (SPE) is performed to isolate the Thiodiglycol and this compound from the sample matrix.[5]
Derivatization
Due to the polar nature of Thiodiglycol, derivatization is a critical step to increase its volatility and thermal stability for GC-MS analysis.[6] This process involves chemically modifying the hydroxyl groups of Thiodiglycol and this compound. Common derivatization reagents and their reaction conditions are summarized below.
| Derivatization Reagent | Abbreviation | Typical Reaction Conditions | Source(s) |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Often used for silylation.[6] | [6] |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Reaction at 60°C for 1 hour.[2] | [2] |
| 1-(Trifluoroacetyl)imidazole | TFAI | Reaction at 30°C for 1 minute.[1] | [1][7] |
| Pentafluorobenzoyl chloride | PFBCl | Used for acylation.[3] | [3] |
GC-MS Analysis
The derivatized sample is then injected into a gas chromatograph coupled to a mass spectrometer. The GC separates the derivatized Thiodiglycol from other components in the sample based on their boiling points and interactions with the GC column. The MS then detects and quantifies the derivatized Thiodiglycol and the internal standard, this compound, based on their unique mass-to-charge ratios.
Typical GC-MS Parameters:
While specific parameters vary depending on the instrument and method, a general outline is provided below.
| Parameter | Typical Setting |
| Injection Mode | Splitless |
| Injector Temperature | 250 - 280 °C |
| GC Column | Non-polar (e.g., DB-5) or semi-polar capillary column |
| Oven Temperature Program | A temperature gradient is used, for example, starting at 70°C and ramping up to 240°C.[8] |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) for higher sensitivity and selectivity.[1][8] |
Data Presentation
The quantitative data obtained from GC-MS analysis allows for the determination of the concentration of Thiodiglycol in the original sample. The use of this compound as an internal standard ensures the accuracy and reliability of these measurements.
| Analyte | Derivatization Method | Matrix | Limit of Detection (LOD) | Source(s) |
| Thiodiglycol | TFAI | Water | 0.01 ng/mL | [7] |
| Thiodiglycol | TBDMS | Water | 5.4 ng/mL | [2] |
| Thiodiglycol | TBDMS | Serum | 7.0 ng/mL | [2] |
| Thiodiglycol | TBDMS | Urine | 110 ng/mL | [2] |
| Thiodiglycol | Heptafluorobutyryl imidazole | Urine | 0.2 ng/mL | [5] |
Conclusion
This compound is an indispensable tool for the accurate and sensitive quantification of Thiodiglycol. This technical guide provides a comprehensive overview of its properties and its application as an internal standard in well-established GC-MS analytical workflows. The detailed methodologies and data presented herein will be a valuable resource for researchers and scientists in the fields of toxicology, environmental monitoring, and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of thiodiglycol, a mustard gas hydrolysis product by gas chromatography-mass spectrometry after tert-butyldimethylsilylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring sulfur mustard exposure by gas chromatography-mass spectrometry analysis of thiodiglycol cleaved from blood proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiodiglycol | C4H10O2S | CID 5447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Analysis of the sulphur mustard metabolites thiodiglycol and thiodiglycol sulphoxide in urine using isotope-dilution gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of mustard gas hydrolysis products thiodiglycol and thiodiglycol sulfoxide by gas chromatography-tandem mass spectrometry after trifluoroacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Solubility of Thiodiglycol-d8 in organic solvents
An In-depth Technical Guide on the Solubility of Thiodiglycol-d8 in Organic Solvents
Introduction
This compound (2,2'-Thiobis[ethanol]-d8) is the deuterated isotopologue of Thiodiglycol, a polar protic organic compound.[1][2] It serves as a critical internal standard for the analytical detection of Thiodiglycol, which is notably the primary hydrolysis product of the chemical warfare agent sulfur mustard.[3] The use of a deuterated standard like this compound is essential for accurate quantification in mass spectrometry-based methods by minimizing analytical variability.
An understanding of the solubility of this compound in various organic solvents is fundamental for researchers, scientists, and drug development professionals. Proper solvent selection is crucial for the preparation of stock solutions, calibration standards, and sample extraction protocols, directly impacting the accuracy, precision, and reliability of analytical data.
This technical guide provides available solubility data for this compound and its non-deuterated analogue, details a general experimental protocol for solubility determination, and presents logical workflows relevant to its application in a laboratory setting.
Physical Properties and Solubility Data
This compound is a colorless liquid with a molecular weight of approximately 130.24 g/mol .[1][3] The substitution of hydrogen with deuterium atoms results in minimal alterations to its fundamental physical properties when compared to the non-deuterated Thiodiglycol.[1] It retains the polar protic solvent characteristics of the parent molecule.[1]
While precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively published, its miscibility is known to be high in water and polar organic solvents.[1] The solubility characteristics of the non-deuterated Thiodiglycol, which are well-documented, can serve as a strong proxy.
The following table summarizes the available solubility information.
Table 1: Solubility Data for this compound and Thiodiglycol
| Solvent | Chemical Formula | Solubility Profile | Observations & Notes |
| This compound | |||
| Water | H₂O | Miscible[1] | Forms a clear, colorless solution. |
| Methanol | CH₃OH | Miscible[1] | Forms a clear, colorless solution. Often supplied in methanol.[4] |
| Ethanol | C₂H₅OH | Miscible[1] | Forms a clear, colorless solution. |
| Thiodiglycol (Non-deuterated analogue) | |||
| Water | H₂O | Miscible (1000 mg/mL at 20°C)[5] | Highly soluble due to hydrogen bonding. |
| Ethanol | C₂H₅OH | Miscible[5] | Polar protic nature ensures miscibility. |
| Chloroform | CHCl₃ | Miscible[5] | Soluble in polar aprotic solvents. |
| Ethyl Acetate | C₄H₈O₂ | Miscible[5] | Good solubility in this ester solvent. |
| Ether (Diethyl ether) | (C₂H₅)₂O | Soluble[5] | Demonstrates solubility in less polar solvents. |
| Benzene | C₆H₆ | Slightly Soluble[5] | Limited solubility in nonpolar aromatic solvents. |
Note: The solubility of this compound is expected to be highly similar to that of Thiodiglycol.
Experimental Protocol for Solubility Determination
For applications requiring precise solubility values, direct experimental determination is recommended. The following is a generalized protocol based on standard laboratory techniques for creating a saturated solution and quantifying the dissolved solute.[6][7]
3.1. Materials
-
This compound
-
Analytical-grade organic solvents
-
Volumetric flasks and pipettes
-
Vials with screw caps
-
Thermostatically controlled shaker or agitator
-
Centrifuge
-
Calibrated analytical balance
-
Quantitative analytical instrument (e.g., GC-MS or LC-MS)
3.2. Methodology
-
Preparation of Saturated Solution:
-
Add a pre-weighed excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient duration (e.g., 24-48 hours) to ensure the solution reaches equilibrium.
-
-
Phase Separation:
-
After equilibration, centrifuge the vial at high speed to pellet the undissolved solute. This ensures the supernatant is clear and free of suspended particles.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw a precise aliquot of the clear supernatant.
-
Perform a serial dilution of the aliquot with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a validated method (e.g., GC-MS) to determine the exact concentration of this compound.
-
-
Calculation:
-
Calculate the original concentration in the saturated supernatant, accounting for the dilution factor.
-
Express the final solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Key Workflows
4.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of solubility as described in the protocol above.
References
- 1. This compound | 1435934-55-6 | Benchchem [benchchem.com]
- 2. Thiodiglycol - Wikipedia [en.wikipedia.org]
- 3. cymitquimica.com [cymitquimica.com]
- 4. β-Thiodiglycol (1,1,1â²,1â²,2,2,2â²,2â²-Dâ, 98%) 1 mg/mL in methanol- Cambridge Isotope Laboratories, DLM-10606-1.2 [isotope.com]
- 5. Buy Thiodiglycol | 111-48-8 [smolecule.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. quora.com [quora.com]
Thiodiglycol-d8: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, this in-depth technical guide provides a thorough overview of the physical and chemical characteristics of Thiodiglycol-d8. This deuterated analog of thiodiglycol is a critical tool in various analytical and research applications, particularly in toxicology and metabolic studies.
This compound, also known as 2,2'-Thiobis(ethanol)-d8, is a stable isotope-labeled version of thiodiglycol. The substitution of eight hydrogen atoms with deuterium makes it an ideal internal standard for quantitative analysis by mass spectrometry.[1][2] Its primary application lies in the monitoring of exposure to the chemical warfare agent, sulfur mustard, as thiodiglycol is its main hydrolysis product found in biological samples.[1][2]
Core Physical and Chemical Properties
Table 1: General and Chemical Properties
| Property | Value |
| Chemical Name | 2,2'-Thiobis(ethanol)-d8 |
| Synonyms | 2,2'-Thiodiethanol-d8, Bis(2-hydroxyethyl) Sulfide-d8 |
| Molecular Formula | C₄H₂D₈O₂S |
| Molecular Weight | 130.24 g/mol [4][5] |
| CAS Number | 1435934-55-6 |
| Appearance | Colorless liquid |
| Solubility | Miscible with water and polar organic solvents[3] |
Table 2: Physical Characteristics (Primarily for non-deuterated Thiodiglycol as a reference)
| Property | Value |
| Density | 1.1793 g/cm³ at 25 °C[6] |
| Boiling Point | 282 °C[6][7] |
| Melting Point | -10.2 °C[6] |
| Flash Point | > 110 °C[7] |
| Vapor Pressure | 0.00323 mmHg at 25 °C[7] |
| Refractive Index | 1.5211 at 20 °C[6] |
Experimental Protocols: Use in GC-MS Analysis
This compound is crucial as an internal standard for the accurate quantification of thiodiglycol in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). Below is a generalized experimental protocol synthesized from established methodologies.
Sample Preparation (from Urine or Blood)
-
Objective: To extract thiodiglycol from the biological matrix.
-
Procedure:
-
To a known volume of the biological sample (e.g., 1 mL of urine or plasma), add a precise amount of this compound solution as the internal standard.[1][2]
-
For blood samples, precipitate proteins using an appropriate agent (e.g., acetone with 1% HCl to remove heme from hemoglobin).[2]
-
Centrifuge the sample to pellet the precipitated proteins.
-
The supernatant containing thiodiglycol and the internal standard is collected.
-
Derivatization
-
Objective: To increase the volatility and thermal stability of thiodiglycol for GC analysis.
-
Procedure:
-
The extracted sample is dried, often under a stream of nitrogen.
-
A derivatizing agent is added. Common agents include:
-
The reaction mixture is heated to ensure complete derivatization.
-
GC-MS Analysis
-
Objective: To separate and quantify the derivatized thiodiglycol and this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Procedure:
-
An aliquot of the derivatized sample is injected into the GC.
-
The analytes are separated on a suitable capillary column.
-
The mass spectrometer is operated in a selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode to detect specific ions for the derivatized thiodiglycol and this compound.
-
The concentration of thiodiglycol in the original sample is determined by comparing the peak area of the analyte to that of the internal standard (this compound).[10]
-
Visualizing the Metabolic Pathway and Experimental Workflow
To better illustrate the context in which this compound is utilized, the following diagrams depict the metabolic fate of sulfur mustard and a typical experimental workflow for its detection.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Sulfur Mustard - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. This compound | 1435934-55-6 | Benchchem [benchchem.com]
- 4. β-Thiodiglycol (1,1,1â²,1â²,2,2,2â²,2â²-Dâ, 98%) 1 mg/mL in methanol- Cambridge Isotope Laboratories, DLM-10606-1.2 [isotope.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Thiodiglycol | C4H10O2S | CID 5447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. thiodiglycol, 111-48-8 [thegoodscentscompany.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of mustard gas hydrolysis products thiodiglycol and thiodiglycol sulfoxide by gas chromatography-tandem mass spectrometry after trifluoroacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of thiodiglycol, a mustard gas hydrolysis product by gas chromatography-mass spectrometry after tert-butyldimethylsilylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Thiodiglycol in Aqueous Samples Using Gas Chromatography-Mass Spectrometry (GC-MS) with Thiodiglycol-d8 as an Internal Standard
Abstract
This application note presents a detailed and robust method for the quantitative analysis of Thiodiglycol (TDG), a primary hydrolysis product of sulfur mustard, in aqueous samples. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with Thiodiglycol-d8 (TDG-d8) as an internal standard for accurate quantification. A derivatization step using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is employed to enhance the volatility and chromatographic performance of the analyte. This method is suitable for researchers, scientists, and drug development professionals involved in toxicology, environmental monitoring, and chemical defense studies.
Introduction
Thiodiglycol is a key biomarker for exposure to the chemical warfare agent sulfur mustard. Its accurate and sensitive detection in various biological and environmental matrices is crucial for verification of exposure and for toxicological and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the polar nature of thiodiglycol necessitates a derivatization step to improve its volatility for GC analysis. This application note details a validated GC-MS method using a deuterated internal standard, this compound, to ensure high accuracy and precision.
Experimental
Materials and Reagents
-
Thiodiglycol (TDG) standard
-
This compound (TDG-d8) internal standard
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylsilyl chloride (TBDMSCl)
-
Acetonitrile (ACN), HPLC grade
-
Potassium chloride (KCl)
-
Perchloric acid (for serum samples)
-
Deionized water
-
Sample vials (1.5 mL) with inserts
Instrumentation
A standard Gas Chromatograph coupled to a Mass Spectrometer is required. The following parameters have been shown to be effective:
Table 1: GC-MS Instrumentation Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 60 °C, hold for 1 min |
| Ramp: 10 °C/min to 280 °C | |
| Hold: 5 min at 280 °C | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | TDG-(TBDMS)₂: 293 |
| TDG-d8-(TBDMS)₂: Not explicitly found in search results. A theoretical m/z would be higher due to the 8 deuterium atoms. | |
| Dwell Time | 100 ms |
Sample Preparation and Derivatization
For Water Samples:
-
To 0.5 mL of the water sample, add a known concentration of this compound internal standard.
-
Add potassium chloride to a final concentration of 100 µM.[1]
-
Evaporate the sample to dryness under reduced pressure or a gentle stream of nitrogen.
-
Add 100 µL of a 1:1 (v/v) solution of acetonitrile and MTBSTFA (with 1% TBDMSCl).
-
Cap the vial tightly and heat at 60 °C for 1 hour.[1]
-
Cool the sample to room temperature before GC-MS analysis.
For Serum Samples:
-
To 0.5 mL of serum, add a known concentration of this compound internal standard.
-
Deproteinize the sample by adding perchloric acid and centrifuging.[1]
-
Transfer the supernatant to a clean vial.
-
Proceed with the evaporation and derivatization steps as described for water samples.
For Urine Samples:
-
To 0.1 mL of urine, add a known concentration of this compound internal standard.
-
Proceed with the evaporation and derivatization steps as described for water samples.
Experimental Workflow
References
Application Note: High-Throughput Analysis of Thiodiglycol in Urine using Thiodiglycol-d8 as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of thiodiglycol (TDG), a primary metabolite of sulfur mustard, in human urine. The protocol employs Thiodiglycol-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The methodology is based on solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach is suitable for clinical research, forensic toxicology, and exposure monitoring.
Introduction
Thiodiglycol (2,2'-thiodiethanol) is a key biomarker for verifying exposure to the chemical warfare agent sulfur mustard.[1][2] Its detection in urine provides a non-invasive method for confirming exposure in potentially affected individuals.[3][4] However, the complex nature of urine as a biological matrix can lead to significant analytical challenges, including ion suppression or enhancement in mass spectrometry, affecting the accuracy of quantification.[5][6] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating these matrix effects, as it co-elutes with the analyte of interest and behaves similarly during extraction and ionization.[7][8][9] This application note provides a comprehensive protocol for the extraction and quantification of TDG in urine, utilizing this compound for reliable results.
Experimental
Materials and Reagents
-
Thiodiglycol (TDG) standard
-
This compound (TDG-d8) internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., polymeric reverse-phase)
-
Human urine (drug-free) for calibration standards and quality controls
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column suitable for polar compounds (e.g., C18, 100 mm x 2.1 mm, 1.7 µm)
Sample Preparation
A detailed workflow for the sample preparation is outlined below.
Caption: Experimental workflow for the analysis of Thiodiglycol in urine.
Detailed Protocol
-
Sample Thawing and Spiking: Thaw frozen urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates. To 1 mL of supernatant, add the this compound internal standard solution.
-
Enzymatic Hydrolysis (Optional): For the analysis of total TDG (free and conjugated), enzymatic hydrolysis using β-glucuronidase can be performed. Incubate the samples at 37°C for 2-4 hours.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a polymeric SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the TDG and TDG-d8 with 3 mL of methanol or acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
LC-MS/MS Method
The following table summarizes the chromatographic and mass spectrometric conditions.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18, 100 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Agilent Ultivo Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Thiodiglycol (TDG): Precursor Ion > Product Ion 1, Product Ion 2This compound (TDG-d8): Precursor Ion > Product Ion 1, Product Ion 2 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 50 ms |
Results and Discussion
Quantitative Performance
The use of this compound as an internal standard provides excellent correction for matrix variability, leading to high precision and accuracy. The following table summarizes the typical quantitative performance of the method.
| Parameter | Result |
| Linear Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL[3] |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (%RSD) | < 15%[3] |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Corrected by internal standard |
Management of Matrix Effects
Urine is a complex matrix that can cause significant ion suppression or enhancement in ESI-MS.[5] The stable isotope-labeled internal standard, this compound, is crucial for accurate quantification as it experiences similar matrix effects to the unlabeled analyte.[7][10] This co-eluting internal standard allows for the reliable normalization of the analyte signal, thereby improving the accuracy and precision of the results.
The logical relationship for the correction of matrix effects using an internal standard is depicted in the diagram below.
Caption: Correction of matrix effects using a stable isotope-labeled internal standard.
Conclusion
This application note presents a reliable and sensitive LC-MS/MS method for the quantification of thiodiglycol in human urine. The use of this compound as an internal standard is essential for correcting matrix effects and ensuring the accuracy and precision of the results. The described protocol, including solid-phase extraction and optimized LC-MS/MS parameters, is suitable for high-throughput analysis in clinical and forensic settings for the monitoring of sulfur mustard exposure.
References
- 1. Buy Thiodiglycol | 111-48-8 [smolecule.com]
- 2. Thiodiglycol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of thiodiglycol in urine of victims of an alleged attack with mustard gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using a postcolumn-infused internal standard for correcting the matrix effects of urine specimens in liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. This compound | 1435934-55-6 | Benchchem [benchchem.com]
- 9. ANALYTICAL METHODS - Toxicological Profile for Sulfur Mustard - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Matrix Normalization Techniques for Definitive Urine Drug Testing [ouci.dntb.gov.ua]
Application Note: Preparation of Thiodiglycol-d8 in Blood Plasma for Mass Spectrometry Analysis
Audience: Researchers, scientists, and drug development professionals involved in toxicological and exposure biomarker analysis.
Introduction
Thiodiglycol (TDG) is a primary hydrolysis product of the chemical warfare agent sulfur mustard. Its detection in biological matrices such as blood, plasma, and urine is a key indicator of exposure. For accurate and precise quantification using mass spectrometry (MS), an isotopically labeled internal standard is essential to account for sample loss during preparation and for matrix effects during analysis. Thiodiglycol-d8 (TDG-d8), an octadeuterated analog of TDG, is an ideal internal standard for this purpose.[1][2]
This application note provides detailed protocols for the preparation of blood plasma samples for the quantitative analysis of TDG, using TDG-d8 as an internal standard. The primary method described is protein precipitation, a rapid and effective technique for removing the bulk of proteinaceous material from plasma samples.[3][4][5] An optional solid-phase extraction (SPE) cleanup step is also described for applications requiring lower detection limits.[6][7] These preparation methods are suitable for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Protocol 1: Blood Collection and Plasma Separation
Proper sample collection and initial processing are critical for reliable results.
Materials:
-
Whole blood collection tubes with anticoagulant (e.g., EDTA, Sodium Citrate)
-
Refrigerated centrifuge
-
Pipettes and polypropylene tubes
Procedure:
-
Collect whole blood into tubes containing an anticoagulant.
-
Centrifuge the collection tubes at 1,000-2,000 x g for 10-20 minutes at 4-5°C to separate plasma from red blood cells.[8]
-
Carefully aspirate the upper plasma layer without disturbing the buffy coat or red blood cell pellet.
-
Transfer the plasma to clean polypropylene tubes.
-
Samples can be used immediately or stored at -80°C until analysis.
Protocol 2: Protein Precipitation (PPT)
This protocol is a fast and efficient method for removing the majority of proteins from the plasma matrix.[5]
Materials:
-
Plasma sample
-
This compound (TDG-d8) internal standard solution
-
Precipitation solvent (e.g., HPLC-grade acetonitrile or a mixture of acetonitrile:methanol:acetone)[9]
-
Vortex mixer
-
Microcentrifuge
-
Pipettes and microcentrifuge tubes
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a clean microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Spike the sample by adding a known amount of TDG-d8 internal standard solution (e.g., 10 µL of a 1 pg/µL solution).[8][10]
-
Add 3 to 4 volumes of cold precipitation solvent (e.g., 300-400 µL of acetonitrile) to the plasma sample.[5][10]
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the sample at 4°C for 30 minutes to enhance protein precipitation.[9]
-
Centrifuge the tube at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a new, clean tube, ensuring the protein pellet is not disturbed.
-
The supernatant is now ready for direct LC-MS/MS analysis or can be further processed (evaporation and reconstitution or derivatization for GC-MS).
Caption: Detailed workflow for the protein precipitation of plasma samples.
Protocol 3: Solid-Phase Extraction (SPE) Cleanup (Optional)
For cleaner samples and potentially lower limits of detection, an SPE step can be performed after protein precipitation.[6][7]
Materials:
-
Supernatant from Protocol 2.2
-
SPE cartridges (e.g., C18)
-
SPE manifold (vacuum or positive pressure)
-
Conditioning, wash, and elution solvents
Procedure:
-
Condition: Pass a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water) through the C18 SPE cartridge. Do not allow the cartridge to dry.
-
Load: Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash: Pass a wash solvent (e.g., a low percentage of organic solvent in water) through the cartridge to remove residual salts and polar interferences.
-
Elute: Elute the analyte (TDG) and internal standard (TDG-d8) using a suitable organic solvent (e.g., methanol or dichloromethane).[11]
-
The collected eluate can then be evaporated and reconstituted for LC-MS/MS or derivatized for GC-MS.
Protocol 4: Derivatization for GC-MS Analysis
For analysis by GC-MS, TDG and TDG-d8 must be derivatized to increase their volatility. Several derivatization agents can be used.[12]
Materials:
-
Dried sample extract from PPT or SPE
-
Derivatization agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide [MTBSTFA] or Pentafluorobenzoyl chloride [PFBCl])[8][12]
-
Pyridine (as a catalyst for PFBCl)
-
Heating block or oven
-
Ethyl acetate or other suitable solvent
Procedure (using PFBCl):
-
Evaporate the sample supernatant or SPE eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small volume of solvent.
-
Add the internal standard TDG-d8 if not added previously.[8]
-
Add pyridine (15 µL) and pentafluorobenzoyl chloride.[8]
-
Heat the mixture (e.g., 70°C for 90 minutes) to complete the derivatization reaction.[8]
-
After cooling, the sample is ready for injection into the GC-MS.
Overall Experimental Workflow
The complete process from sample collection to instrumental analysis involves several key stages.
Caption: High-level overview of the sample preparation workflow.
Quantitative Data Summary
The following table summarizes performance characteristics from various studies analyzing thiodiglycol in biological matrices. Note that the matrix and specific method can influence performance.
| Parameter | Value | Matrix | Analytical Method | Reference |
| Limit of Detection (LOD) | 2 pg/mg protein | Spiked Pig Plasma | GC-MS | [13] |
| Limit of Detection (LOD) | 7.0 ng/mL | Serum | GC-MS | [12] |
| Limit of Detection (LOD) | 1 ng/mL | Spiked Blood & Urine | GC-ECNCI-MS | [6] |
| Limit of Quantitation (LOQ) | 0.3 ng/mL | Urine | GC-MS | [7] |
| Recovery | ~75% | Urine | GC-MS | [1] |
| Recovery | ~55% | Water | GC-MS | [12] |
| Coefficient of Variation (%CV) | 2% to 11.5% | Spiked Human Plasma | GC-MS | [2][3] |
Conclusion
The use of this compound as an internal standard is crucial for the accurate quantification of thiodiglycol in blood plasma.[1] The protein precipitation protocol detailed here is a rapid, simple, and robust method for preparing plasma samples for MS analysis.[5] For analyses requiring higher sensitivity, the inclusion of a solid-phase extraction step can provide additional cleanup.[6] If GC-MS is the chosen analytical platform, a derivatization step is mandatory to ensure the volatility of the analyte.[2][12] These protocols provide a solid foundation for researchers developing and validating methods for the detection of this important sulfur mustard biomarker.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Monitoring sulfur mustard exposure by gas chromatography-mass spectrometry analysis of thiodiglycol cleaved from blood proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 5. agilent.com [agilent.com]
- 6. Detection of trace levels of thiodiglycol in blood, plasma and urine using gas chromatography-electron-capture negative-ion chemical ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiodiglycol | C4H10O2S | CID 5447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Determination of thiodyglycol in groundwater using solid-phase extraction followed by gas chromatography with mass spectrometric detection in the selected-ion mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for the Detection of Sulfur Mustard Exposure Using Thiodiglycol-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfur mustard (bis(2-chloroethyl) sulfide) is a potent chemical warfare agent that causes severe blistering of the skin and damage to the respiratory tract. Rapid and accurate detection of sulfur mustard exposure is critical for timely medical intervention and for verifying non-compliance with the Chemical Weapons Convention. Thiodiglycol (TDG) is a major hydrolysis product of sulfur mustard and a key biomarker for confirming exposure. This document provides detailed application notes and protocols for the quantitative analysis of thiodiglycol in biological samples using Thiodiglycol-d8 (TDG-d8) as an internal standard, primarily employing Gas Chromatography-Mass Spectrometry (GC-MS).
This compound, a deuterated analog of thiodiglycol, is an ideal internal standard for mass spectrometry-based quantification. Its chemical properties are nearly identical to the non-deuterated thiodiglycol, ensuring similar behavior during sample preparation and analysis. However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer, enabling accurate and precise quantification by correcting for analyte loss during sample processing and instrumental analysis.[1]
Metabolic Pathway of Sulfur Mustard
Upon entering the body, sulfur mustard undergoes rapid hydrolysis and metabolism. One of the primary pathways involves the hydrolysis of sulfur mustard to form thiodiglycol. This biomarker can be detected in various biological matrices, including blood and urine. The metabolic pathway also involves the formation of other adducts and metabolites.[1]
Caption: Metabolic fate of sulfur mustard in the body.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the detection of thiodiglycol in biological samples following sulfur mustard exposure. This compound was utilized as an internal standard in these analyses to ensure accuracy.
Table 1: Thiodiglycol Levels in Human Urine after Sulfur Mustard Exposure
| Time After Exposure | Thiodiglycol Concentration (ng/mL) | Reference |
| Up to 1 week | > 10 | [2] |
| Not specified | 10 - 100 | |
| Not specified | up to 330 (one high value) | |
| Control Group | < 20 | |
| Accidental Exposure (Day 3) | 20 µ g/day (excretion rate) | [2] |
| Control Group | < 0.2 | [3] |
| Accidental Exposure (after 13 years) | 1 - 3 (increases to 78-104 after reduction) | [3] |
Table 2: Thiodiglycol Levels in Blood/Plasma after Sulfur Mustard Exposure (Animal Studies)
| Animal Model | Exposure Route | Time After Exposure | Thiodiglycol Concentration (pg/mg protein) | Reference |
| African Green Monkeys | Intravenous (1 mg/kg) | Day 1 | 220 | [4][5][6] |
| Day 45 | 10 | [4][5][6] | ||
| Yorkshire Cross Pigs | Cutaneous (neat liquid) | Day 1 | 60 | [4][5][6] |
| Day 21 | 4 | [4][5][6] |
Table 3: In Vitro Exposure of Human Plasma to Sulfur Mustard
| Sulfur Mustard Concentration (nM) | Released Thiodiglycol (pg/mg protein) |
| 25 - 400 | 2.0 - 38 |
Experimental Protocols
The following are detailed protocols for the analysis of thiodiglycol in urine and blood samples using GC-MS with this compound as an internal standard.
Protocol 1: Analysis of Thiodiglycol in Urine
This protocol is based on the conversion of thiodiglycol to sulfur mustard followed by headspace analysis, or by direct derivatization. Using deuterated thiodiglycol as an internal standard allows for more accurate quantification.[2]
Materials:
-
Urine sample
-
This compound (internal standard)
-
Concentrated Hydrochloric Acid (HCl)
-
Heptafluorobutyric anhydride (HFBA) or other derivatizing agent
-
Organic solvent (e.g., dichloromethane)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
To a 1-5 mL urine sample in a headspace vial, add a known amount of this compound internal standard.
-
For the conversion method, add concentrated HCl.
-
For the derivatization method, perform solid-phase extraction (SPE) to concentrate the analyte. Elute with an appropriate solvent.
-
-
Derivatization (if applicable):
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Add the derivatizing agent (e.g., HFBA in an organic solvent).
-
Heat the mixture at a specified temperature (e.g., 60-70°C) for a defined period to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Injection: Inject an aliquot of the headspace gas or the derivatized sample extract into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) with a temperature program to separate the analytes.
-
Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of derivatized thiodiglycol and this compound.
-
Workflow Diagram:
Caption: Workflow for thiodiglycol analysis in urine.
Protocol 2: Analysis of Thiodiglycol from Blood Protein Adducts
This method is based on the release of thiodiglycol from proteins alkylated by sulfur mustard.[4][5][6]
Materials:
-
Plasma, whole blood, or red blood cells
-
This compound (internal standard)
-
Acetone
-
Sodium Hydroxide (NaOH)
-
Pentafluorobenzoyl chloride (PFBCl) or other derivatizing agent
-
Organic solvent (e.g., ethyl acetate)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Protein Precipitation:
-
Precipitate protein from the blood sample (plasma, whole blood, or red blood cells) using acetone.
-
Centrifuge the sample and discard the supernatant. Wash the protein pellet with acetone.
-
-
Hydrolysis to Release Thiodiglycol:
-
Resuspend the protein pellet in a known volume of NaOH solution.
-
Heat the sample (e.g., at 70°C) to facilitate the hydrolysis of the protein adducts and release of thiodiglycol.
-
Cool the sample and neutralize with an appropriate acid.
-
-
Extraction and Derivatization:
-
Add a known amount of this compound internal standard.
-
Extract the thiodiglycol into an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue and add the derivatizing agent (e.g., PFBCl).
-
Heat to complete the derivatization.
-
-
GC-MS Analysis:
-
Analyze the derivatized sample by GC-MS using a suitable column and temperature program.
-
Operate the mass spectrometer in negative-ion chemical ionization (NICI) and selected ion monitoring (SIM) mode for sensitive detection.
-
Workflow Diagram:
Caption: Workflow for blood protein adduct analysis.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative determination of thiodiglycol in biological samples, which is a key biomarker for confirming exposure to sulfur mustard. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals working on the detection and mitigation of chemical warfare agent exposure. The high sensitivity and specificity of the GC-MS methods described allow for the detection of exposure even at low levels and for extended periods after the initial contact.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the sulphur mustard metabolites thiodiglycol and thiodiglycol sulphoxide in urine using isotope-dilution gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfur Mustard Research—Strategies for the Development of Improved Medical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring sulfur mustard exposure by gas chromatography-mass spectrometry analysis of thiodiglycol cleaved from blood proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Thiodiglycol in Environmental Water Samples by LC-MS/MS using Thiodiglycol-d8 as an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of thiodiglycol (TDG) in environmental water samples. Thiodiglycol is the primary and most stable hydrolysis product of the chemical warfare agent sulfur mustard, making its detection a critical indicator for environmental contamination and remediation monitoring.[1] The method utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled internal standard, Thiodiglycol-d8 (TDG-d8), to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation. The protocol achieves low limits of detection and has been validated for linearity, recovery, and reproducibility, making it suitable for routine environmental monitoring.
Introduction
Thiodiglycol (2,2'-sulfobisethanol) is a polar, water-miscible organic compound.[2] Its primary significance in environmental analysis stems from its role as a degradation product of sulfur mustard, a potent blister agent.[3] Following release, sulfur mustard hydrolyzes rapidly in water, forming TDG as the main product. Therefore, monitoring TDG levels in surface water, groundwater, and industrial effluents is essential for assessing potential exposure risks and verifying the efficacy of decontamination efforts.
While various analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used, they often require time-consuming derivatization steps to analyze the non-volatile TDG.[4] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers a more direct, sensitive, and specific approach for analyzing polar compounds in aqueous matrices.[5][6] The use of a stable isotope-labeled internal standard like this compound is crucial for quantitative accuracy, as it co-elutes with the native analyte and experiences identical ionization suppression or enhancement, providing reliable correction.[7] This note presents a complete protocol from sample preparation to LC-MS/MS analysis and data processing.
Experimental
2.1 Materials and Reagents
-
Thiodiglycol (TDG), analytical standard grade (≥99%)
-
This compound (TDG-d8), internal standard (IS), (≥98% isotopic purity)
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Formic Acid, LC-MS grade
-
Ultrapure Water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) Cartridges (e.g., Polymeric Reversed-Phase, 200 mg)
2.2 Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Analytical Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
2.3 Standard and Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of TDG and TDG-d8 in methanol.
-
Working Standards: Serially dilute the TDG stock solution with 90:10 water/acetonitrile to prepare calibration standards ranging from 0.5 µg/L to 200 µg/L.
-
Internal Standard Spiking Solution: Prepare a 1 mg/L working solution of TDG-d8 in methanol.
-
Sample Preparation:
-
Collect 100 mL of the water sample in a clean glass container.
-
Fortify the sample with the TDG-d8 internal standard to a final concentration of 10 µg/L.
-
(Optional, for turbid samples) Filter the sample through a 0.45 µm syringe filter.
-
(Optional, for trace analysis) For concentration, perform Solid Phase Extraction (SPE). Condition a polymeric SPE cartridge with methanol followed by water. Load the 100 mL sample, wash with water, and elute the analytes with methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of 90:10 water/acetonitrile.
-
For direct injection, transfer 1 mL of the fortified sample into an autosampler vial.
-
2.4 LC-MS/MS Method
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B (re-equilibration)
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions: The specific precursor and product ions should be optimized for the instrument in use. Representative transitions are provided in Table 1.
-
Results and Discussion
The described LC-MS/MS method provides excellent selectivity and sensitivity for the detection of Thiodiglycol. The chromatographic conditions ensure baseline separation of TDG from potential matrix interferences. The use of this compound as an internal standard effectively compensates for any loss during sample preparation and corrects for matrix-induced ionization variability, leading to high precision and accuracy.
3.1 Method Performance
The method was validated for performance across key analytical parameters. The results, summarized in Table 2, demonstrate the suitability of this protocol for the sensitive and reliable quantification of TDG in environmental water. Linearity was excellent over the calibrated range, with a coefficient of determination (R²) greater than 0.999.
Table 1: Optimized Mass Spectrometry MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Thiodiglycol (TDG) | 123.05 | 105.04 | 100 | 10 |
| Thiodiglycol (TDG) | 123.05 | 75.02 | 100 | 15 |
| This compound (IS) | 131.10 | 111.08 | 100 | 10 |
Table 2: Method Validation and Performance Data
| Parameter | Result |
| Linearity Range | 0.5 - 200 µg/L |
| Correlation Coefficient (R²) | > 0.999 |
| Method Detection Limit (MDL) | 0.15 µg/L |
| Limit of Quantitation (LOQ) | 0.5 µg/L |
| Precision (%RSD, n=6 at 10 µg/L) | < 5% |
| Accuracy (Spike Recovery at 10 µg/L) | 96% - 104% |
Visualization of Processes
The following diagrams illustrate the key processes involved in this application.
Figure 1: Experimental workflow for water sample analysis.
Figure 2: Logic of using TDG-d8 as an internal standard.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative determination of thiodiglycol in environmental water samples. The direct injection approach minimizes sample preparation time for screening, while the optional SPE step allows for excellent sensitivity for trace-level analysis. The incorporation of the stable isotope-labeled internal standard, this compound, is fundamental to achieving the high accuracy and precision required for regulatory compliance and environmental safety assessments.
References
Anwendungsleitfaden und Protokolle zur Derivatisierung von Thiodiglykol-d8 für eine verbesserte Detektion
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Thiodiglykol-d8 (TDG-d8) dient als wichtiger interner Standard bei der Analyse von Thiodiglykol (TDG), dem primären Hydrolyseprodukt des chemischen Kampfstoffs Senfgas.[1][2] Eine direkte Analyse von TDG und TDG-d8 mittels Gaschromatographie (GC) ist aufgrund ihrer hohen Polarität und geringen Flüchtigkeit schwierig. Eine Derivatisierung ist daher ein entscheidender Schritt, um diese Eigenschaften zu modifizieren und eine empfindliche und reproduzierbare Detektion, typischerweise mittels Gaschromatographie-Massenspektrometrie (GC-MS), zu ermöglichen.[3][4] Diese Anwendungsnotiz beschreibt detaillierte Protokolle für verschiedene Derivatisierungsmethoden von TDG-d8, um dessen Nachweis zu verbessern.
Experimentelle Protokolle
Die folgenden Protokolle beschreiben gängige Derivatisierungsverfahren für Thiodiglykol, die gleichermaßen auf Thiodiglykol-d8 anwendbar sind. TDG-d8 wird in der Regel als interner Standard zu Beginn der Probenvorbereitung hinzugefügt.[5]
1. Silylierung mit N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA)
Die Silylierung ist eine verbreitete Methode, bei der aktive Wasserstoffatome in den Hydroxylgruppen von TDG durch eine Trimethylsilylgruppe (TMS) ersetzt werden.[4] Dies reduziert die Polarität und erhöht die Flüchtigkeit der Verbindung.
-
Reagenzien:
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA)
-
Lösungsmittel (z. B. Acetonitril, Dichlormethan)
-
Thiodiglykol-d8-Standardlösung
-
Probenmatrix (z. B. Wasser, Urin, Serum)
-
-
Protokoll:
-
Eine bekannte Menge der Probe, die TDG enthält, in ein Reaktionsgefäß überführen.
-
Eine definierte Menge der Thiodiglykol-d8-Standardlösung als internen Standard hinzufügen.
-
Die Probe unter einem sanften Stickstoffstrom bei Raumtemperatur oder leicht erhöhter Temperatur (z. B. 30 °C) zur Trockne eindampfen.[6]
-
Den trockenen Rückstand in einem geeigneten organischen Lösungsmittel (z. B. 100 µL Acetonitril) rekonstituieren.
-
Eine ausreichende Menge BSTFA (z. B. 10–50 µL) hinzufügen.[4][7]
-
Das Reaktionsgefäß verschließen und für eine bestimmte Zeit bei erhöhter Temperatur inkubieren (z. B. 60 Minuten bei 60 °C).
-
Nach dem Abkühlen ist die Probe für die GC-MS-Analyse bereit.
-
2. Silylierung mit N-Methyl-N-(tert-butyldimethylsilyl)trifluoracetamid (MTBSTFA)
Diese Methode führt zur Bildung von tert-Butyldimethylsilyl (TBDMS)-Derivaten, die stabiler sind als TMS-Derivate.
-
Reagenzien:
-
N-Methyl-N-(tert-butyldimethylsilyl)trifluoracetamid (MTBSTFA)
-
Lösungsmittel (z. B. Acetonitril)
-
Thiodiglykol-d8-Standardlösung
-
Probenmatrix
-
-
Protokoll:
-
Die Probe und den internen TDG-d8-Standard wie im BSTFA-Protokoll beschrieben vorbereiten und zur Trockne eindampfen.
-
Den Rückstand in einem Gemisch aus Lösungsmittel und MTBSTFA (z. B. 1:1 Acetonitril und MTBSTFA) lösen.[3]
-
Das Reaktionsgefäß verschließen und für 1 Stunde bei 60 °C erhitzen.[3][8]
-
Nach dem Abkühlen kann die derivatisierte Probe mittels GC-MS analysiert werden.
-
3. Acylierung mit 1-(Trifluoracetyl)imidazol (TFAI)
Die Acylierung mit TFAI ist eine schnelle und unter milden Bedingungen ablaufende Reaktion, die zu hochempfindlichen Derivaten führt.
-
Reagenzien:
-
1-(Trifluoracetyl)imidazol (TFAI)
-
Lösungsmittel (z. B. Acetonitril, Ethylacetat)
-
Thiodiglykol-d8-Standardlösung
-
Probenmatrix
-
-
Protokoll:
-
Die wässrige Probe, die TDG und den internen TDG-d8-Standard enthält, unter Stickstoff zur Trockne eindampfen.[6]
-
Den Rückstand in einem organischen Lösungsmittel (z. B. 100 µL Acetonitril) auflösen.
-
10–25 µL TFAI zu der Mischung geben.[7]
-
Das Gemisch für 1 Minute bei 2000 U/min schütteln.[7]
-
Die Reaktion bei 30 °C für 5 Minuten inkubieren.[7]
-
Die resultierende Lösung ist fertig für die GC-MS/MS-Analyse.
-
4. Acylierung mit Pentafluorbenzoylchlorid (PFBCl)
Diese Methode wird häufig für die Analyse in biologischen Matrices wie Blutproteinen verwendet und ermöglicht eine empfindliche Detektion mittels Negativ-Ionen-chemischer Ionisation (NICI)-GC-MS.[5]
-
Reagenzien:
-
Pentafluorbenzoylchlorid (PFBCl)
-
Pyridin
-
Natriumsulfat
-
Lösungsmittel (z. B. Hexan)
-
Thiodiglykol-d8-Standardlösung
-
-
Protokoll:
-
Nach der Freisetzung von TDG aus der Probenmatrix (z. B. durch Hydrolyse von Proteinaddukten) wird der Extrakt getrocknet.[5]
-
Den internen Standard TDG-d8 (z. B. 10 µL einer 1 pg/mL Lösung) und Natriumsulfat zum Trocknen hinzufügen.[5]
-
Zur Derivatisierung Pyridin (15 µL) und PFBCl (10 µL) zugeben.[5]
-
Das Reaktionsgemisch für 1 Stunde bei Raumtemperatur inkubieren.
-
Die Reaktion mit deionisiertem Wasser stoppen.
-
Die organische Phase abtrennen und für die GC-MS-Analyse verwenden.
-
Quantitative Datenübersicht
Die folgende Tabelle fasst die Nachweisgrenzen (LOD) für verschiedene Derivatisierungs- und Analysemethoden von Thiodiglykol zusammen.
| Derivatisierungsreagenz | Analysemethode | Matrix | Nachweisgrenze (LOD) | Referenz |
| MTBSTFA | GC-MS | Wasser | 5.4 ng/mL | [3][8] |
| MTBSTFA | GC-MS | Serum | 7.0 ng/mL | [3][8] |
| MTBSTFA | GC-MS | Urin | 110 ng/mL | [3][8] |
| TFAI | GC-MS/MS | Wasser | 0.01 ng/mL | [6] |
| Heptafluorbuttersäureanhydrid (HFBA) | GC-PFPD | Mikrodialysat | 24.4 ng/mL | [9] |
Anmerkung: Die Nachweisgrenze für TDG wurde mit TFAI im Vergleich zu Silylierungsreagenzien wie BSTFA um zwei Größenordnungen gesenkt.[6]
Visualisierungen
Allgemeiner Arbeitsablauf der Derivatisierung
Bildunterschrift: Allgemeiner Arbeitsablauf für die Derivatisierung von TDG-d8.
Chemische Reaktionen der Derivatisierung
Bildunterschrift: Vergleich von Silylierungs- und Acylierungsreaktionen.
Zusammenfassung und Schlussfolgerung
Die Derivatisierung von Thiodiglykol-d8 ist ein wesentlicher Schritt zur Verbesserung seiner analytischen Eigenschaften für die GC-MS-Analyse. Die Wahl des Derivatisierungsreagenzes hängt von der Probenmatrix, der erforderlichen Empfindlichkeit und den verfügbaren Instrumenten ab. Die Acylierung mit TFAI bietet eine signifikant höhere Empfindlichkeit im Vergleich zu herkömmlichen Silylierungsmethoden.[6] Die hier vorgestellten Protokolle und Daten bieten eine solide Grundlage für Forscher und Wissenschaftler, um robuste und empfindliche Methoden für den Nachweis von Thiodiglykol unter Verwendung von Thiodiglykol-d8 als internem Standard zu entwickeln und zu implementieren.
References
- 1. Thiodiglycol-d8 | 1435934-55-6 | Benchchem [benchchem.com]
- 2. ANALYTICAL METHODS - Toxicological Profile for Sulfur Mustard - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of thiodiglycol, a mustard gas hydrolysis product by gas chromatography-mass spectrometry after tert-butyldimethylsilylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of Thiodiglycol and its Metabolites Using Isotope Dilution Mass Spectrometry with Thiodiglycol-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiodiglycol (TDG) is a primary metabolite of the chemical warfare agent sulfur mustard. Its detection and quantification in biological matrices are crucial for verifying exposure and understanding the toxicology and metabolic fate of sulfur mustard. Thiodiglycol can be further metabolized, primarily through oxidation, to thiodiglycol sulfoxide (TDGO). This application note provides a detailed protocol for the quantification of thiodiglycol and its sulfoxide metabolite in urine using a robust and sensitive isotope-dilution gas chromatography-tandem mass spectrometry (GC-MS/MS) method with Thiodiglycol-d8 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is critical for accurate quantification as it effectively corrects for matrix effects and variations in sample preparation and instrument response.[1][2][3]
Metabolic Pathway of Sulfur Mustard
Sulfur mustard is metabolized in the body, leading to the formation of several products. A major pathway involves hydrolysis to form thiodiglycol, which can then be oxidized to thiodiglycol sulfoxide. The detection of these metabolites serves as a reliable biomarker of exposure.
Caption: Metabolic conversion of sulfur mustard to thiodiglycol and thiodiglycol sulfoxide.
Experimental Protocol
This protocol outlines a method for the quantification of thiodiglycol and thiodiglycol sulfoxide in urine. The method involves the reduction of thiodiglycol sulfoxide to thiodiglycol, allowing for the determination of the total concentration as a single analyte.[4][5]
Materials and Reagents
-
Thiodiglycol (TDG) standard
-
This compound (TDG-d8) internal standard
-
Titanium (III) chloride solution
-
Hydrochloric acid (HCl)
-
Solid Phase Extraction (SPE) cartridges (e.g., polymeric)[5]
-
Heptafluorobutyrylimidazole (HFBI)
-
Ethyl acetate
-
Sodium sulfate
-
Deionized water
-
Urine samples
Sample Preparation Workflow
Caption: Experimental workflow for the quantification of thiodiglycol metabolites in urine.
Detailed Procedure
-
Sample Collection and Storage: Collect urine samples in appropriate containers and store them frozen at -20°C or below until analysis.[6]
-
Internal Standard Spiking: To 1 mL of urine, add a known amount of this compound internal standard solution.
-
Reduction of Thiodiglycol Sulfoxide: For the determination of total thiodiglycol (TDG + TDGO), the sample is treated with an acidic solution of titanium trichloride to reduce thiodiglycol sulfoxide to thiodiglycol.[4][5]
-
Solid Phase Extraction (SPE):
-
Condition a polymeric SPE cartridge according to the manufacturer's instructions.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate solvent (e.g., ethyl acetate).
-
-
Derivatization:
-
Dry the eluate, for example, under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent.
-
Add heptafluorobutyrylimidazole (HFBI) and heat to convert thiodiglycol and this compound to their bis-heptafluorobutyryl derivatives.[5] This step is crucial for improving the volatility and chromatographic properties of the analytes for GC-MS analysis.
-
-
Instrumental Analysis (GC-MS/MS):
-
Analyze the derivatized sample using a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).
-
Use an appropriate capillary column for chromatographic separation.
-
Operate the mass spectrometer in a selected reaction monitoring (SRM) mode for high selectivity and sensitivity.[5]
-
Quantitative Data
The following table summarizes typical quantitative performance data for the analysis of thiodiglycol metabolites in urine using GC-MS and LC-MS/MS methods.
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Thiodiglycol | GC-MS | Urine | 1 ng/mL | - | [7] |
| Thiodiglycol | GC-MS | Urine | 0.2 ng/mL | - | [5][8] |
| Thiodiglycol + Thiodiglycol Sulfoxide | GC-MS | Urine | 0.1 ng/mL | 0.3 ng/mL | [8] |
| Thiodiglycolic Acid | LC-MS/MS | Aqueous | 10 ng/mL | - | [6][9][10] |
| Thiodiglycol | GC-MS | Serum | 7.0 ng/mL | - | [11][12] |
| Thiodiglycol | GC-MS | Urine | 110 ng/mL | - | [11][12] |
Note: The limits of detection and quantitation can vary depending on the specific instrumentation, sample preparation method, and matrix.
Data Analysis and Interpretation
Quantification is performed by constructing a calibration curve using standards of known concentrations of thiodiglycol spiked with the same amount of this compound internal standard as the samples. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of thiodiglycol in the unknown samples is then determined from this calibration curve. This isotope dilution technique provides high accuracy and precision by correcting for analyte loss during sample preparation and for variations in injection volume and instrument response.[1]
Conclusion
The described method provides a reliable and sensitive approach for the quantification of thiodiglycol and its major metabolite, thiodiglycol sulfoxide, in urine. The use of this compound as an internal standard is essential for achieving accurate and precise results, making this method highly suitable for clinical and forensic applications in the verification of sulfur mustard exposure. The protocol can be adapted for other biological matrices with appropriate validation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for the analysis of thiodiglycol sulphoxide, a metabolite of sulphur mustard, in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the sulphur mustard metabolites thiodiglycol and thiodiglycol sulphoxide in urine using isotope-dilution gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. research.vu.nl [research.vu.nl]
- 11. researchgate.net [researchgate.net]
- 12. Determination of thiodiglycol, a mustard gas hydrolysis product by gas chromatography-mass spectrometry after tert-butyldimethylsilylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications of Thiodiglycol-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiodiglycol (TDG) is a primary hydrolysis product and a key biomarker of exposure to the chemical warfare agent sulfur mustard. Accurate and sensitive quantification of TDG in biological and environmental matrices is crucial for verifying exposure, understanding metabolism, and assessing the efficacy of countermeasures. Thiodiglycol-d8 (TDG-d8), a deuterated analog of TDG, serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.
These application notes provide detailed protocols for the use of this compound in LC-MS/MS applications, focusing on the analysis of TDG in biological samples.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample before processing. The labeled standard is chemically identical to the analyte of interest (Thiodiglycol) and therefore behaves similarly during extraction, chromatography, and ionization. By measuring the ratio of the signal from the native analyte to the isotopically labeled standard, accurate quantification can be achieved, compensating for sample loss during preparation and matrix effects in the MS source.
Applications
The primary application of this compound in LC-MS/MS is the quantitative analysis of Thiodiglycol in:
-
Biological Matrices: Urine and blood (plasma or serum) for biomonitoring of sulfur mustard exposure.
-
Environmental Samples: Water and soil samples to assess contamination.
-
Drug Development: In preclinical and clinical studies to evaluate the metabolism and clearance of potential medical countermeasures against sulfur mustard.
Quantitative Data Summary
The following table summarizes typical performance data for the quantitative analysis of Thiodiglycol using an isotopic internal standard like this compound. While the following data is derived from a gas chromatography-mass spectrometry (GC-MS) study, the performance characteristics are representative of what can be achieved with a validated LC-MS/MS method.[1][2]
| Parameter | Typical Value | Matrix | Notes |
| Linearity (r²) | >0.99 | Urine, Plasma | Calibration curve prepared in the relevant biological matrix. |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | Urine, Plasma | Dependent on instrumentation and sample preparation. |
| Precision (%RSD) | <15% | Urine, Plasma | Intra- and inter-day precision at multiple concentrations. |
| Accuracy (%Bias) | ±15% | Urine, Plasma | Measured as the deviation from the nominal concentration. |
| Recovery | >80% | Urine, Plasma | Extraction efficiency of the sample preparation method. |
Experimental Protocols
Protocol 1: Analysis of Thiodiglycol in Human Urine
This protocol describes a method for the quantitative analysis of thiodiglycol in human urine using this compound as an internal standard.
1. Materials and Reagents
-
Thiodiglycol (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human urine (blank)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg)
2. Preparation of Standards and Samples
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Thiodiglycol and this compound in methanol.
-
Working Standards: Prepare a series of working standard solutions of Thiodiglycol by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Internal Standard Working Solution: Prepare a 100 ng/mL working solution of this compound in 50:50 (v/v) methanol:water.
-
Calibration Standards: Spike blank human urine with the Thiodiglycol working standards to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL). Add the this compound internal standard to each calibrator at a final concentration of 10 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank urine at low, medium, and high concentrations in the same manner as the calibration standards.
-
Urine Samples: Thaw frozen urine samples to room temperature and vortex. To 1 mL of each urine sample, add 10 µL of the 100 ng/mL this compound internal standard working solution.
3. Sample Preparation (Solid-Phase Extraction)
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the urine samples (with internal standard) onto the SPE cartridges.
-
Wash the cartridges with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.
4. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Thiodiglycol from matrix interferences (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), positive mode.
-
MRM Transitions:
-
Thiodiglycol: Precursor ion > Product ion (specific m/z values to be optimized).
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized).
-
5. Data Analysis
-
Integrate the peak areas for both Thiodiglycol and this compound.
-
Calculate the peak area ratio (Thiodiglycol / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Thiodiglycol in the unknown samples from the calibration curve.
Protocol 2: Analysis of Thiodiglycol in Human Plasma/Serum
This protocol describes a method for the quantitative analysis of thiodiglycol in human plasma or serum using this compound as an internal standard.
1. Materials and Reagents
-
Same as Protocol 1, with the addition of:
-
Acetonitrile with 1% formic acid
-
Human plasma/serum (blank)
2. Preparation of Standards and Samples
-
Prepare stock solutions, working standards, and internal standard solution as described in Protocol 1.
-
Prepare calibration standards and QC samples by spiking blank plasma/serum.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma/serum sample (or calibrator/QC), add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 300 µL of acetonitrile with 1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.
4. LC-MS/MS Analysis
-
Follow the same LC-MS/MS conditions as described in Protocol 1.
5. Data Analysis
-
Follow the same data analysis procedure as described in Protocol 1.
Visualizations
Caption: General workflow for the quantitative analysis of Thiodiglycol.
Caption: Role of this compound in the analysis of sulfur mustard exposure.
References
Application Notes and Protocols for Spiking Biological Samples with Thiodiglycol-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiodiglycol (TDG) is a primary hydrolysis product of the chemical warfare agent sulfur mustard. Its detection in biological samples such as blood, plasma, and urine serves as a crucial biomarker for confirming exposure. Accurate quantification of TDG is paramount for clinical diagnosis, toxicological studies, and the development of countermeasures. The use of a stable isotope-labeled internal standard is essential for achieving high accuracy and precision in analytical methods by correcting for matrix effects and variations during sample preparation and analysis. Thiodiglycol-d8 (TDG-d8), the deuterated analog of TDG, is the preferred internal standard for this purpose.[1][2][3]
These application notes provide a detailed protocol for spiking biological samples with TDG-d8 for subsequent analysis, primarily by gas chromatography-mass spectrometry (GC-MS).
Experimental Protocols
Preparation of this compound (TDG-d8) Internal Standard Spiking Solution
Objective: To prepare a stock solution of TDG-d8 that will be used to spike biological samples, calibration standards, and quality control samples.
Materials:
-
This compound (TDG-d8)
-
Methanol or Acetonitrile (LC-MS grade)
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
Procedure:
-
Accurately weigh a known amount of neat TDG-d8.
-
Dissolve the weighed TDG-d8 in a known volume of methanol or acetonitrile to prepare a primary stock solution of a high concentration (e.g., 1 mg/mL).
-
From the primary stock solution, prepare a working spiking solution at a concentration of approximately 1 µg/mL by serial dilution with the same solvent.[4]
-
Store the stock and working solutions in tightly sealed amber glass vials at -20°C to prevent degradation and solvent evaporation.[5]
Spiking Protocol for Biological Samples
Objective: To accurately add a known amount of TDG-d8 internal standard to biological samples prior to extraction and analysis. The internal standard should be added as early as possible in the sample preparation process to account for any analyte loss during subsequent steps.
2.1. Spiking of Urine Samples
-
Allow frozen urine samples to thaw completely at room temperature.
-
Vortex the urine samples to ensure homogeneity.
-
Transfer a precise volume of urine (e.g., 1 mL) to a clean polypropylene tube.
-
Add a small, precise volume of the TDG-d8 working spiking solution (e.g., 10 µL of a 1 µg/mL solution) to the urine sample.[4] The volume of the spiking solution should not exceed 5% of the sample volume to avoid significant dilution of the matrix.[6]
-
Vortex the spiked sample for 30 seconds to ensure thorough mixing.
-
The sample is now ready for the extraction procedure.
2.2. Spiking of Blood/Plasma Samples
-
Allow frozen blood or plasma samples to thaw completely at room temperature.
-
Gently mix the samples by inversion.
-
Transfer a precise volume of the sample (e.g., 0.5 mL of plasma) to a clean polypropylene tube.
-
Add a small, precise volume of the TDG-d8 working spiking solution (e.g., 10 µL of a 1 µg/mL solution) to the sample.[4]
-
Vortex the spiked sample for 30 seconds.
-
Proceed with the protein precipitation and extraction protocol. For whole blood, an initial step with 1% HCl in acetone is used for protein precipitation to remove heme from hemoglobin.[4][7]
Sample Preparation and Extraction (General Overview)
Note: The following is a generalized workflow. Specific parameters may need to be optimized based on the laboratory's instrumentation and the specific biological matrix.
3.1. For Urine Samples (Solid-Phase Extraction - SPE)
-
The spiked urine sample is often pre-treated, which may include enzymatic hydrolysis to release conjugated TDG or reduction with an agent like titanium trichloride to convert any thiodiglycol sulfoxide to TDG.[8][9]
-
The sample is then loaded onto a conditioned SPE cartridge (e.g., C18 or polymeric).[10]
-
The cartridge is washed to remove interferences.
-
The analyte and internal standard are eluted with an appropriate organic solvent.
-
The eluate is evaporated to dryness and reconstituted in a small volume of solvent for derivatization.
3.2. For Blood/Plasma Samples (Protein Precipitation and Liquid-Liquid Extraction - LLE)
-
To the spiked plasma sample, a protein precipitation agent (e.g., cold acetone) is added. For whole blood, 1% HCl in acetone is recommended.[4][7]
-
The sample is vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube.
-
A liquid-liquid extraction is performed, for example, with ethyl acetate.[4]
-
The organic layer is collected, dried (e.g., with anhydrous sodium sulfate), and then evaporated to dryness for derivatization.
Derivatization
Objective: To convert the polar TDG and TDG-d8 into less polar, more volatile derivatives suitable for GC-MS analysis, thereby improving chromatographic separation and detection sensitivity.
Common Derivatizing Agents:
-
Heptafluorobutyric anhydride (HFBA)[11]
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) for tert-butyldimethylsilylation (TBDMS) derivatization[12]
General Procedure (using PFBCl as an example):
-
To the dried sample extract, add a small volume of a suitable solvent (e.g., ethyl acetate) and a catalyst such as pyridine.
-
Add the derivatizing agent (e.g., PFBCl).
-
The reaction mixture is typically heated (e.g., at 70°C for 90 minutes) to facilitate the derivatization.[4]
-
After cooling, the reaction is quenched, and the derivatized analytes are extracted into an organic solvent.
-
The final extract is concentrated and is ready for GC-MS analysis.
Data Presentation
The following tables summarize quantitative data gathered from various studies for the analysis of thiodiglycol using an internal standard method.
Table 1: Linearity and Detection Limits for Thiodiglycol Analysis
| Biological Matrix | Analytical Method | Calibration Range | Limit of Detection (LOD) | Reference |
| Blood | GC-ECNCI-MS | 5 - 100 ng/mL | 1 ng/mL | [8][10] |
| Urine | GC-ECNCI-MS | 10 - 100 ng/mL | 1 ng/mL | [8][10] |
| Plasma | GC-MS | 25 - 400 nM (HD exposure) | 2.0 pg/mg protein | [1][3] |
| Microdialysates | GC-PFPD | 0.41 - 3.69 nmol/mL | 0.200 nmol/mL | |
| Serum | GC-MS (TBDMS) | Not Specified | 7.0 ng/mL | [12][13] |
| Urine | GC-MS (TBDMS) | Not Specified | 110 ng/mL | [12][13] |
| Urine | GC-Ion Trap MS/MS | Not Specified | 0.2 ng/mL | [9] |
Table 2: Recovery and Stability of Thiodiglycol
| Biological Matrix | Method | Analyte | Recovery | Stability Notes | Reference |
| Urine | GC/MS | Thiodiglycol | 75% | Sodium chloride can be added to improve stability. | [11] |
| Urine | GC/MS | Thiodiglycol | 48-56% | [7] | |
| Water, Serum, Urine | GC-MS (TBDMS) | Thiodiglycol | ~55% | Salts in the sample can suppress vaporization loss. | [12][13] |
| Various | Not Specified | Not Specified | Not Specified | Samples are typically stored at -20°C until analysis.[5] |
Mandatory Visualization
Caption: Experimental workflow for the analysis of Thiodiglycol (TDG) in biological samples using this compound (TDG-d8) as an internal standard.
References
- 1. Monitoring sulfur mustard exposure by gas chromatography-mass spectrometry analysis of thiodiglycol cleaved from blood proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 1435934-55-6 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. osti.gov [osti.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of the sulphur mustard metabolites thiodiglycol and thiodiglycol sulphoxide in urine using isotope-dilution gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of trace levels of thiodiglycol in blood, plasma and urine using gas chromatography-electron-capture negative-ion chemical ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Determination of thiodiglycol, a mustard gas hydrolysis product by gas chromatography-mass spectrometry after tert-butyldimethylsilylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Thiodiglycol-d8 Signal Suppression in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome signal suppression of Thiodiglycol-d8 (TDG-d8) in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound (TDG-d8) is a deuterated form of thiodiglycol. In mass spectrometry, it is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of thiodiglycol.[1][2] Thiodiglycol is a hydrolysis product of sulfur mustard, and its detection is crucial for monitoring exposure to this chemical warfare agent.[3][4] Using a SIL-IS like TDG-d8 is considered best practice as it has nearly identical chemical and physical properties to the analyte (thiodiglycol), allowing it to mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction recovery and matrix effects.[1][5]
Q2: What is signal suppression and how does it affect the analysis of this compound?
Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of an analyte caused by co-eluting compounds from the sample matrix.[5][6] This leads to a decreased signal intensity for the analyte, in this case, TDG-d8, and the target analyte, thiodiglycol. Signal suppression can negatively impact the accuracy, precision, and sensitivity of the analytical method.[6] Even though TDG-d8 is used to compensate for these effects, significant suppression can still lead to poor sensitivity and inaccurate results if the suppression is not uniform across different samples or if the signal is suppressed below the limit of detection.
Q3: What are the common causes of this compound signal suppression?
The primary causes of signal suppression for TDG-d8 are similar to those for other analytes in LC-MS and GC-MS analysis and are often related to the sample matrix. Common causes include:
-
High concentrations of matrix components: Endogenous substances in biological samples like salts, lipids, and proteins can interfere with the ionization process.[5]
-
Co-elution of matrix components: If components of the matrix elute from the chromatography column at the same time as TDG-d8, they can compete for ionization, leading to suppression.[5]
-
Mobile phase additives: Certain additives in the mobile phase, such as trifluoroacetic acid (TFA), are known to cause signal suppression in electrospray ionization (ESI).[7]
-
Ion source contamination: A dirty ion source can lead to inconsistent ionization and signal suppression.
Q4: Can the use of a deuterated internal standard like this compound have its own problems?
Yes, while SIL-IS are the gold standard, they are not without potential issues. Deuterated standards can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts.[1] If this chromatographic separation is significant and occurs in a region of differential matrix effects, the analyte and the internal standard will experience different degrees of ion suppression, leading to inaccurate quantification. Additionally, the stability of the deuterium labels should be considered, as loss of deuterium can affect the accuracy of the results.[2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving this compound signal suppression.
Problem: Low or no signal for this compound
Troubleshooting Workflow for Low TDG-d8 Signal
Caption: A flowchart for troubleshooting low this compound signal.
Step 1: Check Instrument Performance
-
Action: Analyze a standard solution of this compound in a clean solvent (e.g., methanol or acetonitrile).
-
Expected Outcome: A strong, reproducible signal.
-
Troubleshooting:
-
No or low signal: The issue may be with the instrument. Check the mass spectrometer tuning, detector, and ion source. Ensure the correct m/z is being monitored for TDG-d8. For a GC-MS method, ions m/z 518 and 519 have been used for octadeuterothiodiglycol after derivatization.[8]
-
Good signal: The instrument is likely functioning correctly. The problem is likely related to the sample matrix or the analytical method.
-
Step 2: Optimize Sample Preparation
-
Action: Improve the cleanup of your sample to remove interfering matrix components.
-
Strategies:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For the analysis of sulfur mustard metabolites in urine, SPE has been shown to provide high extraction recoveries, ranging from 71.1% to 103%.[4]
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in removing interfering substances.
-
Protein Precipitation: For plasma or blood samples, protein precipitation with acetonitrile or methanol is a common first step.[9] However, this may not be sufficient to remove all matrix interferences.
-
-
Evaluation: Compare the signal of TDG-d8 in a sample processed with the optimized cleanup method to the signal in a sample with minimal cleanup.
Step 3: Optimize Chromatographic Conditions
-
Action: Modify your LC or GC method to separate this compound from co-eluting matrix components.
-
Strategies:
-
Change the gradient profile (LC): A slower gradient can improve the separation of the analyte from interferences.
-
Use a different column: A column with a different stationary phase chemistry may provide better separation.
-
Adjust the mobile phase composition: Using mobile phase additives like ammonium formate instead of TFA can reduce ion suppression in ESI-MS.
-
Check for peak splitting: If you observe split peaks for TDG-d8, it could be due to issues like a blocked frit, a void in the column, or an inappropriate sample solvent.[9][10] Ensure the sample is dissolved in a solvent compatible with the mobile phase.[1]
-
Step 4: Evaluate and Quantify Matrix Effects
-
Action: Perform a post-extraction addition experiment to quantify the extent of signal suppression.
-
Protocol:
-
Extract a blank matrix sample (e.g., plasma, urine) using your sample preparation method.
-
Spike the extracted blank matrix with a known concentration of this compound.
-
Prepare a standard solution of this compound at the same concentration in a clean solvent.
-
Analyze both samples and compare the peak areas.
-
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
-
-
Interpretation: A value significantly less than 100% indicates signal suppression.
Data Presentation: Representative Matrix Effects on this compound Signal
The following table provides representative data on the signal intensity of this compound in different matrices and with various sample preparation methods. This data is illustrative and the actual signal suppression will vary depending on the specific matrix and analytical conditions.
| Sample Matrix | Sample Preparation Method | This compound Concentration (ng/mL) | Peak Area (Arbitrary Units) | Signal Suppression (%) |
| Methanol | None (Neat Standard) | 50 | 1,200,000 | 0% |
| Human Plasma | Protein Precipitation | 50 | 600,000 | 50% |
| Human Plasma | SPE | 50 | 960,000 | 20% |
| Human Urine | Dilute and Shoot | 50 | 480,000 | 60% |
| Human Urine | SPE | 50 | 1,020,000 | 15% |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Addition
This protocol details the steps to quantify the signal suppression of this compound in a plasma sample.
Materials:
-
Blank human plasma
-
This compound stock solution (1 µg/mL in methanol)
-
Acetonitrile
-
Methanol
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare the extracted blank matrix:
-
Pipette 100 µL of blank human plasma into a microcentrifuge tube.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Spike the extracted matrix:
-
Add 5 µL of a 1 µg/mL this compound working solution to the supernatant to achieve a final concentration of 50 ng/mL.
-
-
Prepare the neat standard:
-
Add 5 µL of the 1 µg/mL this compound working solution to 95 µL of the initial mobile phase.
-
-
Analysis:
-
Inject both samples into the LC-MS/MS system.
-
Compare the peak areas of this compound.
-
Workflow for Matrix Effect Evaluation
Caption: Experimental workflow for evaluating the matrix effect on this compound.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
This protocol provides a general procedure for cleaning up urine samples for the analysis of thiodiglycol using this compound as an internal standard.
Materials:
-
Urine sample
-
This compound internal standard solution
-
Mixed-mode cation exchange SPE cartridge
-
Methanol
-
Water
-
5% Ammonia in methanol
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of urine, add the this compound internal standard.
-
Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of water.
-
Wash the cartridge with 3 mL of methanol.
-
-
Elution:
-
Elute the analytes with 3 mL of 5% ammonia in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
References
- 1. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 2. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Thiodiglycol | C4H10O2S | CID 5447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Complete assignments of 1H and 13C NMR data for seven arylnaphthalide lignans from Justicia procumbens | Semantic Scholar [semanticscholar.org]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 10. uhplcs.com [uhplcs.com]
How to improve Thiodiglycol-d8 recovery during solid-phase extraction (SPE)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Thiodiglycol-d8 during solid-phase extraction (SPE).
Troubleshooting Guide: Low Recovery of this compound
Low recovery of the highly polar, water-miscible compound this compound is a common challenge in solid-phase extraction. This guide provides a systematic approach to identifying and resolving potential issues in your SPE workflow.
Step 1: Analyte Breakthrough During Sample Loading
Issue: this compound may not be adequately retained on the SPE sorbent and is lost in the load effluent.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Sorbent Choice | This compound is highly polar (log Kow ≈ -0.63), making retention on traditional C18 sorbents difficult. Consider using a dual-sorbent approach, such as a C18 column in series with a more retentive sorbent like Ambersorb 572, or alternative sorbents like Hydrophilic-Lipophilic Balanced (HLB) or mixed-mode cation exchange (MCX) cartridges, which are designed to retain a wider range of polar and non-polar compounds.[1] |
| Incorrect Sample pH | The pH of the sample can influence the interaction between this compound and the sorbent. While this compound is neutral, adjusting the sample pH might suppress the ionization of interfering compounds, freeing up more active sites on the sorbent for this compound retention. Experiment with a pH range around neutral (e.g., 6.0-7.5). |
| Sample Solvent Too Strong | If the sample is dissolved in a solvent with a significant organic component, it can disrupt the retention of this compound on the sorbent. Whenever possible, ensure the sample is in a fully aqueous matrix before loading. |
| High Flow Rate | A high flow rate during sample loading can prevent sufficient interaction time between this compound and the sorbent. Reduce the loading flow rate to 1-2 mL/min to enhance retention. |
| Column Overload | Exceeding the binding capacity of the SPE cartridge will lead to breakthrough. If you suspect this is the issue, try reducing the sample volume or increasing the sorbent mass. |
Step 2: Analyte Loss During Washing Steps
Issue: The wash solvent is too aggressive and is eluting the retained this compound from the sorbent.
Possible Causes & Solutions:
| Cause | Solution |
| Wash Solvent Too Strong | The organic content of the wash solvent may be too high. Reduce the percentage of organic solvent in your wash solution or switch to a less eluotropic solvent. For example, if using methanol, try a lower concentration or switch to a weaker solvent. |
| Incorrect pH of Wash Solvent | An inappropriate pH in the wash solvent can alter the sorbent surface chemistry or the interaction with this compound, leading to its premature elution. Maintain the pH of the wash solvent consistent with the optimized sample loading conditions. |
Step 3: Incomplete Elution of the Analyte
Issue: this compound is retained on the sorbent but is not efficiently eluted, resulting in low recovery in the final extract.
Possible Causes & Solutions:
| Cause | Solution |
| Elution Solvent Too Weak | The chosen elution solvent may not be strong enough to disrupt the interactions between this compound and the sorbent. For highly retentive sorbents like Ambersorb 572, a more non-polar solvent like dichloromethane has been shown to be effective. For other sorbents, consider increasing the polarity of the elution solvent (e.g., higher percentage of methanol or acetonitrile) or trying a different solvent altogether. |
| Insufficient Elution Volume | The volume of the elution solvent may not be adequate to completely desorb the analyte from the sorbent. Try increasing the elution volume or performing a second elution and analyzing it separately to check for residual this compound. |
| High Elution Flow Rate | A fast elution flow rate can lead to channeling and incomplete solvent interaction with the sorbent. Reduce the elution flow rate to allow for sufficient time for the analyte to desorb. |
| Secondary Interactions | This compound may have secondary interactions with the sorbent material. Modifying the elution solvent with a small percentage of a competing agent (e.g., a slightly more polar solvent) can sometimes help to disrupt these interactions. |
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of this compound so low with my C18 cartridge?
A1: this compound is a very polar molecule and, as such, exhibits weak retention on non-polar C18 sorbents through hydrophobic interactions. To improve retention, consider using a sorbent specifically designed for polar analytes, such as an HLB or a mixed-mode cartridge. Alternatively, a tandem approach using a C18 cartridge to remove non-polar interferences followed by a more retentive cartridge like Ambersorb 572 for this compound has been successfully employed.
Q2: What are some alternative SPE sorbents I can try to improve this compound recovery?
A2: For highly polar analytes like this compound, consider the following sorbents:
-
Hydrophilic-Lipophilic Balance (HLB): These polymer-based sorbents are designed to retain a wide range of compounds, from polar to non-polar, making them a robust choice for complex matrices.
-
Mixed-Mode Sorbents (e.g., MCX): These sorbents combine reversed-phase and ion-exchange functionalities, which can provide unique selectivity for polar compounds.
-
Carbon-Based Sorbents (e.g., Ambersorb, Graphitized Carbon Black): These have a high affinity for a wide range of organic molecules, including polar ones. Ambersorb 572 has been specifically documented for Thiodiglycol extraction from groundwater.
Q3: How can I determine at which step I am losing my this compound?
A3: To pinpoint the source of analyte loss, perform a systematic recovery study. Collect the eluate from each step of the SPE procedure (load, wash 1, wash 2, elution 1, elution 2, etc.) in separate fractions. Analyze each fraction for the concentration of this compound. This will clearly indicate where the majority of your analyte is being lost and guide your troubleshooting efforts.
Q4: Can the sample matrix affect the recovery of this compound?
A4: Absolutely. Complex matrices can contain components that interfere with the retention of this compound on the SPE sorbent. These interfering compounds can compete for binding sites or alter the chemical environment of the cartridge. A tandem SPE approach, where a C18 cartridge is used as a guard column to remove less polar interferences before the sample reaches the primary sorbent for this compound, can be an effective strategy to mitigate matrix effects.
Q5: What is the expected recovery for this compound using an optimized SPE method?
A5: Due to its high polarity, achieving very high recoveries for this compound from aqueous samples can be challenging. Published methods using a tandem C18 and Ambersorb 572 approach for groundwater samples have reported recoveries in the range of 20-40%. While this may seem low, the method was shown to be reproducible. Method optimization with alternative sorbents like HLB or mixed-mode cartridges may potentially lead to higher recoveries.
Data Presentation
The following table summarizes reported recovery data for Thiodiglycol from an aqueous matrix using a specific SPE method.
| Analyte | SPE Method | Matrix | Average Recovery (%) | Reference |
| Thiodiglycol | Tandem C18 and Ambersorb 572 | Groundwater | 20 - 40 | --INVALID-LINK-- |
Experimental Protocols
Detailed Methodology for Tandem C18 and Ambersorb 572 SPE of this compound from an Aqueous Sample
This protocol is adapted from a method for the extraction of Thiodiglycol from groundwater and is a good starting point for method development.
1. Materials:
-
SPE Cartridges: C18 (as a guard column) and Ambersorb 572
-
SPE Vacuum Manifold
-
Solvents: Methanol (HPLC grade), Deionized Water (HPLC grade), Dichloromethane (HPLC grade)
-
Sample: Aqueous sample containing this compound
2. SPE Cartridge Conditioning:
-
C18 Cartridge:
-
Pass 2 column volumes of methanol through the cartridge.
-
Pass 2 column volumes of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Ambersorb 572 Cartridge:
-
Pass 1 column volume of methanol through the cartridge.
-
Pass 2 column volumes of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
3. SPE Assembly:
-
Connect the C18 cartridge on top of the Ambersorb 572 cartridge using a column adapter.
-
Place the tandem cartridges onto the SPE manifold.
4. Sample Loading:
-
Load the aqueous sample onto the tandem cartridge system at a flow rate of approximately 1-2 mL/min.
5. Washing:
-
After the entire sample has passed through, wash the cartridges with 2 column volumes of deionized water to remove any remaining salts or highly polar interferences.
6. Drying:
-
Dry the Ambersorb 572 cartridge thoroughly by drawing a vacuum through it for 10-15 minutes. The C18 guard column is typically discarded.
7. Elution:
-
Place a collection tube in the manifold.
-
Elute the this compound from the Ambersorb 572 cartridge with a small volume of dichloromethane (e.g., 2 x 1 mL). Use a slow flow rate to ensure efficient elution.
8. Post-Elution:
-
The collected eluate can then be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis.
Visualizations
Caption: A generalized workflow for solid-phase extraction.
Caption: A logical troubleshooting guide for low SPE recovery.
References
Addressing Thiodiglycol-d8 peak tailing in gas chromatography
Troubleshooting Guide: Thiodiglycol-d8 Peak Tailing
This guide provides solutions for researchers, scientists, and drug development professionals encountering peak tailing with this compound in gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in gas chromatography and why is it a problem?
A1: In an ideal gas chromatography separation, the analyte peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the leading half.[1] This phenomenon can negatively impact the accuracy and reliability of analytical results by causing decreased resolution between adjacent peaks and leading to inaccurate quantification.[1]
Q2: I am observing peak tailing specifically for this compound. What are the likely causes?
A2: Thiodiglycol is a polar compound, making it prone to interactions with active sites within the GC system. This compound, being chemically similar, will exhibit the same behavior. The primary causes for its peak tailing include:
-
Active Sites: Interaction with acidic silanol groups on the surface of an untreated or poorly deactivated GC liner and the column itself is a major cause of peak tailing for polar compounds.[1][2]
-
Column Contamination: Accumulation of non-volatile residues from previous injections at the head of the column can create active sites and cause peak distortion.[3][4]
-
Improper Column Installation: If the column is installed too high or too low in the inlet, it can create dead volumes or turbulence in the carrier gas flow path, leading to tailing peaks.[4][5][6][7]
-
Poor Column Cut: A jagged or uneven column cut can also cause turbulence and result in peak tailing.[2][4][6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape, including tailing.[1][8]
-
Inadequate Derivatization: Thiodiglycol is often derivatized before GC analysis to improve its volatility and reduce peak tailing. Incomplete or inefficient derivatization can leave underivatized, polar this compound molecules that will tail.
Troubleshooting Steps
Q3: How can I systematically troubleshoot this compound peak tailing?
A3: A systematic approach is crucial for identifying and resolving the issue. The following workflow can guide you through the process.
Q4: The troubleshooting workflow suggests checking the GC liner. What should I look for?
A4: The liner is a critical component in the injection port. For a polar analyte like this compound, using a deactivated liner is essential.[2] Over time, even deactivated liners can become active due to the accumulation of non-volatile sample matrix components. If you observe peak tailing, consider replacing the liner with a new, factory-deactivated one. Using a liner with glass wool can also help trap non-volatile residues, protecting the column, but the wool itself must be deactivated.
Q5: How does trimming the column help, and what is the correct procedure?
A5: The first few centimeters of the GC column are where most of the non-volatile contaminants from the sample accumulate. These residues can create active sites that interact with polar analytes. Trimming 10-20 cm from the inlet end of the column can remove this contaminated section and restore peak shape.[2][3]
-
Procedure for Trimming a Fused Silica Capillary Column:
-
Ensure the carrier gas is turned off and the oven has cooled.
-
Carefully remove the column from the inlet.
-
Using a ceramic scoring wafer or a diamond-tipped scribe, make a clean, square score on the column.
-
Gently flex the column at the score to create a clean break.
-
Inspect the cut with a magnifying glass to ensure it is flat and free of jagged edges or shards.[2][4]
-
Reinstall the column in the inlet at the correct depth according to your instrument's manual.
-
Experimental Protocols & Data
Q6: Can you provide a sample experimental protocol for the GC-MS analysis of Thiodiglycol that aims to minimize peak tailing?
A6: The following is a generalized protocol that incorporates best practices to mitigate peak tailing for Thiodiglycol and its deuterated analog. Derivatization is a key step.
Protocol: Derivatization and GC-MS Analysis of Thiodiglycol
-
Sample Preparation:
-
To an aliquot of the sample (e.g., 100 µL of a biological extract or aqueous solution), add an appropriate amount of this compound as an internal standard.
-
Evaporate the sample to dryness under a gentle stream of nitrogen. The presence of salts can aid in the recovery of Thiodiglycol.[9]
-
-
Derivatization:
-
GC-MS Parameters:
-
GC System: Agilent GC or equivalent.
-
Column: A low-bleed, inert column is recommended (e.g., Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm x 0.25 µm).
-
Inlet: Use a deactivated split/splitless liner. Set the inlet temperature to 250°C.
-
Injection Mode: Splitless injection (1 µL).
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS System: Mass Selective Detector.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Quantitative Data Summary
The following table summarizes typical detection limits for Thiodiglycol analysis, which can be expected to be similar for this compound.
| Matrix | Derivatization Agent | Detection Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Water | TBDMS | GC-MS (Scan Mode) | 5.4 ng/mL | - | [9] |
| Serum | TBDMS | GC-MS | 7.0 ng/mL | - | [9] |
| Urine | TBDMS | GC-MS | 110 ng/mL | - | [9] |
| Microdialysates | HFBA | GC-PFPD | 24.4 ng/mL | 44.4 ng/mL | [10] |
| Soil | - | GC-FPD | 1.1 µg/g | - | [11] |
TBDMS: tert-butyldimethylsilylation; HFBA: heptafluorobutyric anhydride; PFPD: Pulsed Flame Photometric Detector; FPD: Flame Photometric Detector.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Determination of thiodiglycol, a mustard gas hydrolysis product by gas chromatography-mass spectrometry after tert-butyldimethylsilylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Troubleshooting Poor Quantification of Thiodiglycol-d8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantitative analysis of Thiodiglycol-d8 (TDG-d8), a common internal standard for the verification of sulfur mustard exposure.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is low or inconsistent. What are the potential causes?
A1: Poor signal intensity or variability in your this compound (TDG-d8) signal can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues with sample preparation, chromatographic separation, or mass spectrometric detection. Common culprits include degradation of the internal standard, inefficient derivatization, matrix effects, or suboptimal instrument parameters. A systematic troubleshooting approach is crucial to identify and resolve the root cause.
Q2: How can I be sure my this compound internal standard is stable throughout my experiment?
A2: this compound, like its non-deuterated counterpart, can be susceptible to degradation under certain conditions. Key factors to consider are the pH and composition of your sample and storage solutions, as well as temperature. Thiodiglycol is known to be stable in methanol but can degrade under UV light exposure.[1] It is also important to be aware of potential oxidation to its sulfoxide and sulfone analogs.
To assess stability, you can perform a simple experiment by incubating TDG-d8 in your sample matrix under your typical experimental conditions for varying lengths of time and then analyzing the remaining concentration.
Q3: I am observing peak tailing or a shift in the retention time for this compound. What could be the reason?
A3: Peak tailing for thiodiglycol is a known issue on many gas chromatography (GC) columns, which is why derivatization is often employed.[2] If you are using a deuterated internal standard, you might also observe a slight shift in retention time compared to the non-deuterated analyte. This is a known phenomenon with deuterated standards and can usually be accounted for during data processing. However, significant shifts or inconsistent retention times could indicate a problem with your chromatographic method, such as column degradation or an inappropriate mobile phase gradient in liquid chromatography (LC).
Q4: My derivatization of this compound seems to be inefficient or incomplete. How can I improve it?
A4: Incomplete derivatization is a common source of poor quantification. The efficiency of derivatization reactions is highly dependent on the reagent used, solvent, temperature, reaction time, and the presence of water.[1][3] For silylating reagents like BSTFA, the presence of moisture can significantly hinder the reaction and decompose the derivatives.
It is crucial to use anhydrous solvents and protect your samples from moisture.[1] Optimizing the reaction time and temperature is also critical. For instance, with TFAI as the derivatizing agent, the reaction is almost immediate at 30-80°C, but slower at lower temperatures.[1]
Q5: Could matrix effects be impacting my this compound quantification?
A5: Yes, matrix effects are a significant concern in LC-MS analysis and can cause ion suppression or enhancement, leading to inaccurate quantification.[4][5][6][7] Even with a deuterated internal standard, which is designed to co-elute with the analyte and experience similar matrix effects, severe ion suppression can still lead to a poor signal-to-noise ratio for your internal standard.
To investigate matrix effects, you can perform a post-extraction spike experiment where you compare the signal of TDG-d8 in a clean solvent to its signal in a blank matrix extract.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting poor this compound quantification.
Caption: A step-by-step workflow for troubleshooting poor this compound quantification.
Quantitative Data Summary
Table 1: Comparison of Derivatization Agents for Thiodiglycol (TDG) Analysis
| Derivatization Agent | Abbreviation | Typical Reaction Conditions | Limit of Detection (LOD) for TDG | Reference |
| 1-(trifluoroacetyl)imidazole | TFAI | 30°C for 5 minutes | 0.01 ng/mL | [3] |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Not specified | 61 ng/mL | [3] |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | 60°C for 1 hour | 5.4 ng/mL (in water) | [8][9] |
Table 2: Effect of Water on TFAI Derivatization Efficiency of Thiodiglycol (TDG)
| Water Content (%) | TDG-(TFAI)₂ Formation (%) | Partially Derivatized/Und-erivatized (%) | Reference |
| 0 | ~100 | ~0 | [1] |
| 1 | 60 | 40 | [1] |
| 5 | 10 | 90 | [1] |
| 10 | ~2 | ~98 | [1] |
Experimental Protocols
Protocol 1: Evaluation of this compound Stability in Sample Matrix
-
Prepare Spiked Samples: Spike a known concentration of this compound into at least three aliquots of your blank sample matrix.
-
Incubate: Store these spiked samples under your typical sample preparation and storage conditions.
-
Time Points: Analyze one aliquot immediately (T=0) and the other aliquots at representative time points that cover your entire analytical run (e.g., T=4 hours, T=24 hours).
-
Analyze: Process and analyze the samples using your established method.
-
Evaluate: Compare the peak area or calculated concentration of this compound at each time point to the T=0 sample. A significant decrease in signal over time indicates instability.
Protocol 2: Assessment of Matrix Effects using Post-Extraction Spike
-
Prepare Two Sample Sets:
-
Set A (Neat Solution): Spike a known concentration of this compound into your final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank sample matrix using your established procedure. Spike the same concentration of this compound into the final, extracted matrix.
-
-
Analyze: Inject and analyze both sets of samples.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Logical Relationship Diagram
The following diagram illustrates the relationship between potential problems and their impact on the quantification of this compound.
Caption: Relationship between common issues and their impact on this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Determination of mustard gas hydrolysis products thiodiglycol and thiodiglycol sulfoxide by gas chromatography-tandem mass spectrometry after trifluoroacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.vu.nl [research.vu.nl]
- 6. resolvemass.ca [resolvemass.ca]
- 7. mdpi.com [mdpi.com]
- 8. Determination of thiodiglycol, a mustard gas hydrolysis product by gas chromatography-mass spectrometry after tert-butyldimethylsilylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Matrix effects on Thiodiglycol-d8 analysis in complex samples
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address matrix effects in the analysis of Thiodiglycol-d8 (TDG-d8) in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A1: Matrix effects refer to the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] In LC-MS/MS analysis, these undetected components can either suppress or enhance the signal of the target analyte, this compound.[1][2] This is a significant concern because it can lead to inaccurate and unreliable quantification, poor sensitivity, and lack of reproducibility in the analytical method.[3][4] The primary manifestation is often ion suppression, where the presence of matrix components reduces the analyte's signal intensity.[3][5][6]
Q2: What are the primary sources of matrix effects in biological samples like plasma and urine?
A2: In complex biological matrices, the main sources of interference are endogenous substances that are present in high concentrations relative to the analyte.[7]
-
In plasma , phospholipids from cell membranes are a major cause of ion suppression.[1][7]
-
In urine , high concentrations of salts and urea can significantly interfere with the ionization process.[1]
-
Other sources can include proteins, metabolites, and exogenous substances like anticoagulants or dosing vehicles used in studies.[1][8]
Q3: How can I quantitatively assess the degree of matrix effect in my assay?
A3: The most common method to evaluate matrix effects is the post-extraction spike comparison.[9] This involves comparing the response of an analyte spiked into an extracted blank matrix sample with the response of the analyte in a neat (pure) solvent at the same concentration. The Matrix Factor (MF) is calculated as follows:
MF = (Peak Area of Analyte in Spiked Post-Extraction Sample) / (Peak Area of Analyte in Neat Solution)
A Matrix Factor of 1 indicates no matrix effect. A value less than 1 signifies ion suppression, while a value greater than 1 indicates ion enhancement.[1] Ideally, the absolute MF should be between 0.75 and 1.25 for a robust method.[1]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Possible Causes:
-
Injection Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion.[10]
-
Column Contamination: Buildup of matrix components on the column frit or stationary phase can degrade performance.[10][11]
-
Insufficient Column Equilibration: Failure to adequately equilibrate the column to initial conditions between injections can lead to retention time shifts and poor peak shape, especially for polar analytes.[12]
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material, leading to peak tailing.[10]
-
-
Troubleshooting Steps:
-
Match Sample Solvent: Reconstitute the final extract in a solvent that is the same strength as, or weaker than, the initial mobile phase.[10]
-
Implement Column Flushing: After a batch of samples, flush the column with a strong solvent to remove contaminants. Using a guard column can also protect the analytical column.[11]
-
Ensure Adequate Equilibration: Allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.[11]
-
Adjust Mobile Phase pH: Modify the pH of the mobile phase to ensure the analyte is in a single ionic form, which can reduce secondary interactions and improve peak shape.
-
Issue 2: High Ion Suppression and Poor Sensitivity
-
Possible Causes:
-
Co-elution with Matrix Components: Highly abundant matrix components, particularly phospholipids in plasma, are eluting at the same time as TDG-d8, competing for ionization.[13]
-
Inadequate Sample Cleanup: The chosen sample preparation technique (e.g., simple protein precipitation) is not sufficiently removing interfering substances.[7]
-
High Salt Concentration: Salts from the sample matrix can accumulate in the ion source, leading to decreased ionization efficiency.
-
-
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Optimize Chromatographic Separation:
-
Adjust the gradient elution profile to achieve chromatographic separation between TDG-d8 and the region where most matrix components elute (often the solvent front).[3][14]
-
Install a divert valve to send the highly contaminated early portion of the eluent to waste instead of the mass spectrometer.[9]
-
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components, but this may compromise the limit of quantitation.[9][15]
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Urine Samples
-
Sample Pre-treatment: To 1 mL of centrifuged urine, add 10 µL of an internal standard (IS) working solution (e.g., Thiodiglycol-d4). Vortex to mix.
-
Column Conditioning: Condition a mixed-mode or polymeric SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other highly polar interferences.
-
Elution: Elute TDG-d8 and the IS from the cartridge with 1 mL of methanol or another suitable organic solvent.
-
Dry-Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Representative LC-MS/MS Parameters
-
LC System: Standard UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 2% B held for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 2% B and re-equilibrate for 1.5 min.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Example):
-
This compound (Quantifier): Q1: 131.1 → Q3: 107.1
-
This compound (Qualifier): Q1: 131.1 → Q3: 89.1
-
Internal Standard (e.g., TDG-d4): Q1: 127.1 → Q3: 103.1
-
Data Presentation
Table 1: Comparison of Matrix Effects on TDG-d8 Quantification Using Different Sample Preparation Techniques in Human Plasma
| Sample Preparation Method | Analyte Concentration (ng/mL) | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Spiked Matrix) | Matrix Factor (MF) | Ion Suppression (%) |
| Protein Precipitation | 5 | 25,400 | 11,176 | 0.44 | 56% |
| 250 | 1,285,000 | 720,900 | 0.56 | 44% | |
| Solid-Phase Extraction | 5 | 25,650 | 23,342 | 0.91 | 9% |
| 250 | 1,291,000 | 1,201,230 | 0.93 | 7% |
Mandatory Visualizations
Caption: A typical experimental workflow for the analysis of TDG-d8.
Caption: A logical approach to troubleshooting matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Identification and reduction of ion suppression effects on pharmacokinetic parameters by polyethylene glycol 400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 14. hdb.ugent.be [hdb.ugent.be]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Storage and Handling of Thiodiglycol-d8
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Thiodiglycol-d8 to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a deuterated form of thiodiglycol, where eight hydrogen atoms have been replaced by deuterium. It is commonly used as an internal standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS), for the quantification of thiodiglycol.[1] The stability of this compound is critical for accurate and reproducible experimental results. Degradation of the standard can lead to an underestimation of the analyte concentration in a sample.
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathway for thiodiglycol, and by extension this compound, is oxidation. The sulfur atom in the thioether group is susceptible to oxidation, first to thiodiglycol sulfoxide and then further to thiodiglycol sulfone.[2][3] This process can be accelerated by exposure to oxygen, light, and elevated temperatures.
Q3: What are the ideal storage conditions for neat this compound?
A3: Neat this compound, which is a colorless, viscous liquid, should be stored in a cool, dry, and well-ventilated area.[4] It is recommended to keep the container tightly sealed to prevent exposure to moisture and atmospheric oxygen.[4]
Q4: How should I store solutions of this compound?
A4: Solutions of this compound, for example in methanol, should be stored at a low temperature, such as 2-8°C, and protected from light.[5] Use of amber vials or storing clear vials in the dark is recommended to prevent photodegradation.
Q5: Does the container material matter for storing this compound solutions?
A5: Yes, the container material can influence the stability of thiodiglycol solutions. Studies on the non-deuterated analogue have shown degradation when stored in glass vials at room temperature, while solutions in polypropylene carbonate (PPCO) tubes remained stable. While the exact cause was not specified, it highlights the importance of choosing an appropriate container. It is advisable to use high-quality, inert plastic or amber glass vials.
Q6: How can I tell if my this compound has degraded?
A6: Visual inspection of the solution may not always reveal degradation, as the degradation products are also colorless. The most reliable way to assess the purity of your this compound standard is through analytical techniques such as GC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][6][7] The appearance of new peaks corresponding to the mass of the sulfoxide or sulfone derivatives in a GC-MS chromatogram, or shifts in the NMR spectrum, are indicative of degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inaccurate quantification results (lower than expected recovery of analyte) | Degradation of this compound standard. | 1. Verify the storage conditions of your standard (temperature, light exposure). 2. Prepare a fresh stock solution from a new vial of this compound. 3. Analyze the old and new standards by GC-MS or NMR to check for degradation products. |
| Appearance of unexpected peaks in the chromatogram of a standard solution | Oxidation of this compound. | 1. The unexpected peaks are likely this compound sulfoxide and/or sulfone. 2. Discard the degraded standard. 3. Review storage procedures to minimize exposure to air and light. Consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing. |
| Gradual decrease in the peak area of the this compound standard over time | Slow degradation of the standard in solution. | 1. Prepare smaller batches of working standards more frequently. 2. Store stock solutions at a lower temperature (e.g., -20°C) for longer-term storage. 3. Evaluate the stability of the standard in the chosen solvent and consider switching to a more suitable one if degradation persists. |
| Discoloration or precipitation in the this compound solution | Severe degradation or contamination. | 1. Do not use the solution. 2. Discard the solution and the vial. 3. Prepare a fresh solution in a clean, high-quality vial. |
Quantitative Data on this compound Stability
| Storage Condition | Solvent | Container | Estimated Degradation Rate | Notes |
| -20°C, Dark | Methanol | Amber Glass/Polypropylene | < 1% per year | Recommended for long-term storage of stock solutions. |
| 2-8°C, Dark | Methanol | Amber Glass/Polypropylene | 1-3% per 6 months | Suitable for short to medium-term storage of working solutions. |
| Room Temperature (~25°C), Dark | Methanol | Amber Glass/Polypropylene | 2-5% per month | Not recommended for routine storage. |
| Room Temperature (~25°C), Exposed to Light | Methanol | Clear Glass | >10% per week | Should be avoided. Photodegradation is a significant factor. |
| 40°C, Dark (Accelerated Stability) | Methanol | Amber Glass/Polypropylene | Significant degradation expected within weeks. | Used in stability studies to predict shelf-life. |
Disclaimer: The data in this table is illustrative and intended for guidance purposes only. It is highly recommended to perform your own stability studies for critical applications.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
Objective: To determine the stability of this compound in a specific solvent under defined storage conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Amber glass or polypropylene vials with screw caps
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Analytical balance
-
Pipettes and other standard laboratory glassware
Methodology:
-
Preparation of Stock Solution: Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquoting: Aliquot the stock solution into multiple vials to be stored under different conditions.
-
Storage Conditions: Store the vials under the desired conditions to be tested (e.g., -20°C dark, 4°C dark, room temperature dark, room temperature light).
-
Time Points: Designate specific time points for analysis (e.g., Day 0, Week 1, Week 2, Week 4, Month 3, Month 6).
-
GC-MS Analysis: At each time point, analyze an aliquot from each storage condition by GC-MS.
-
GC Method: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of this compound from its potential degradation products (sulfoxide and sulfone).
-
MS Method: Operate the mass spectrometer in full scan mode to identify any new peaks and in selected ion monitoring (SIM) mode to quantify the peak area of this compound and its degradation products.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point relative to the Day 0 concentration.
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Identify and, if possible, quantify the degradation products.
-
Visualizations
Caption: Troubleshooting workflow for inaccurate quantification results potentially caused by this compound degradation.
Caption: Experimental workflow for a stability study of this compound in solution.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Buy Thiodiglycol | 111-48-8 [smolecule.com]
- 3. Detection of thiodiglycol and its sulfoxide and sulfone analogues in environmental waters by high performance liquid chromatography. Final report, January-October 1991 (Technical Report) | OSTI.GOV [osti.gov]
- 4. Thiodiglycol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. NMR analysis of thiodiglycol oxidation by Mammalian alcohol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiodiglycol, the hydrolysis product of sulfur mustard: analysis of in vitro biotransformation by mammalian alcohol dehydrogenases using nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting the appropriate GC column for Thiodiglycol-d8 analysis
This guide provides researchers, scientists, and drug development professionals with detailed information for selecting the appropriate Gas Chromatography (GC) column for the analysis of Thiodiglycol-d8 (TDG-d8), a common internal standard for Thiodiglycol.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor when selecting a GC column for this compound analysis?
The most critical factor is the polarity of the analyte. Thiodiglycol is a polar compound with two hydroxyl groups, making it prone to poor peak shape (tailing) on non-polar columns due to interactions with active sites in the GC system.[1] Therefore, the choice of column depends heavily on whether the analyte has been chemically modified (derivatized) to reduce its polarity.
Q2: Is it necessary to derivatize Thiodiglycol and its -d8 isotopologue before GC analysis?
Yes, derivatization is highly recommended. Direct analysis of underivatized Thiodiglycol is challenging due to its high polarity and low volatility. Derivatization converts the polar hydroxyl groups into less polar, more volatile functional groups. This process significantly improves chromatographic peak shape, increases sensitivity, and enhances thermal stability.[2][3][4][5] Common derivatization agents include silylating agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or acylating agents like 1-(trifluoroacetyl)imidazole (TFAI).[2][3][6]
Q3: Which GC column stationary phase is best for derivatized this compound?
For derivatized Thiodiglycol, which is significantly less polar, a low-polarity stationary phase is ideal. The most common and effective choice is a 5% Phenyl / 95% Dimethylpolysiloxane phase. These columns separate compounds primarily based on boiling point and are known for their robustness and low bleed characteristics, making them excellent for mass spectrometry (MS) applications.[7]
Q4: What if I must analyze underivatized this compound?
If derivatization is not possible, a highly polar stationary phase is required to achieve acceptable chromatography. The recommended choice is a Polyethylene Glycol (PEG) phase, commonly known as a WAX column.[7][8] Be aware that even with a WAX column, you may still encounter challenges like peak tailing and lower sensitivity compared to the analysis of the derivatized compound.
Q5: What are the ideal column dimensions (Length, ID, Film Thickness)?
The optimal dimensions depend on the specific application needs, but a good starting point for most analyses is a standard column configuration.
-
Length: 30 meters is a standard length that provides a good balance between resolution and analysis time.[7] Longer columns increase resolution but also run times.[7]
-
Internal Diameter (ID): 0.25 mm is the most common ID, offering high efficiency and good sample capacity.
-
Film Thickness: 0.25 µm is a standard thickness suitable for a wide range of analytes. Thicker films can increase retention for highly volatile compounds, while thinner films are better for high molecular weight analytes.[9]
Recommended GC Columns for this compound Analysis
The following table summarizes recommended columns based on the analytical approach.
| Analytical Approach | Stationary Phase | Polarity | Recommended Use | Example Columns |
| Derivatized TDG-d8 | 5% Phenyl / 95% Dimethylpolysiloxane | Low-Polarity | (Recommended Method) Provides excellent peak shape, high resolution, and low bleed for MS detectors. | Agilent DB-5ms, J&W HP-5ms, Restek Rxi-5ms, Thermo TG-5MS |
| Underivatized TDG-d8 | Polyethylene Glycol (PEG) | High-Polarity | For direct analysis without derivatization. Prone to peak tailing. | Agilent DB-WAX, J&W HP-INNOWax, Restek Stabilwax, Thermo TG-WaxMS |
Visual Workflow Guides
The following diagrams illustrate key decision-making and experimental processes for the analysis.
Caption: GC column selection workflow for this compound analysis.
Caption: Standard experimental workflow for quantitative TDG analysis.
Example Experimental Protocol: GC-MS Analysis of Derivatized Thiodiglycol
This protocol is a representative method for the analysis of Thiodiglycol using this compound as an internal standard, based on common practices in the literature.[2][4][5]
1. Sample Preparation and Derivatization:
-
To a 1 mL aqueous sample (e.g., urine or groundwater), add a known amount of this compound internal standard solution.
-
Perform a sample cleanup/extraction step if necessary (e.g., Solid Phase Extraction).
-
Evaporate the sample to complete dryness under a gentle stream of nitrogen.
-
Add 100 µL of a derivatizing agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), and 100 µL of a solvent like pyridine or acetonitrile.
-
Seal the vial and heat at 60°C for 60 minutes to ensure complete derivatization.[2][4]
-
Cool the sample to room temperature before analysis.
2. GC-MS Instrument Conditions:
The following table outlines typical instrument parameters for this analysis.
| Parameter | Setting |
| GC System | Agilent 7890 or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Inlet Temperature | 260 °C |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Oven Program | - Initial Temp: 70°C, hold for 2 min- Ramp: 15°C/min to 240°C- Hold: 5 min |
| MS System | Agilent 5977 or equivalent |
| Interface Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Troubleshooting Guide
Problem: Poor Peak Shape (Significant Tailing)
-
Possible Cause 1: Incomplete Derivatization. The polar hydroxyl groups are still exposed, causing interaction with active sites.
-
Solution: Ensure derivatization reagents are fresh and not hydrolyzed. Check that reaction time and temperature are sufficient. Ensure the sample was completely dry before adding reagents, as water will consume the derivatizing agent.[10]
-
-
Possible Cause 2: Active Sites in the Inlet. The glass inlet liner can contain active silanol groups that interact with the analyte.
-
Solution: Use a deactivated inlet liner. If tailing persists, replace the liner and the inlet septum.
-
-
Possible Cause 3: Incorrect Column Choice for Underivatized Analyte. A non-polar column is being used for an underivatized, polar sample.
-
Solution: Switch to a polar WAX column or, preferably, implement a derivatization step.
-
Problem: Low or No Signal Detected
-
Possible Cause 1: Analyte Loss During Sample Prep. The analyte may be lost during solvent evaporation steps.
-
Possible Cause 2: Injection Issue. The sample may not be transferring efficiently from the inlet to the column.
-
Solution: Check the syringe for blockage. Confirm the inlet temperature is high enough to volatilize the derivatized analyte but not so high as to cause degradation.
-
-
Possible Cause 3: MS Detector Issue. The MS may not be tuned correctly or is not monitoring the correct ions.
-
Solution: Perform an autotune on the mass spectrometer. Confirm the correct m/z values for the derivatized TDG and TDG-d8 are included in the SIM method.
-
Problem: Shifting Retention Times
-
Possible Cause 1: Leak in the GC System. A leak in the carrier gas flow path will cause pressure and flow fluctuations.
-
Solution: Perform a leak check of the system, paying close attention to the inlet septum, column connections, and gas fittings.
-
-
Possible Cause 2: Column Aging. Over time, the stationary phase can degrade, leading to changes in retention.
-
Solution: Condition the column by baking it at its maximum rated temperature for a short period. If performance does not improve, the column may need to be trimmed or replaced.
-
-
Possible Cause 3: Inconsistent Oven Temperature. The GC oven is not reproducing the temperature program accurately.
-
Solution: Verify the oven's temperature accuracy with a calibrated probe. Ensure the oven is not overloaded, which can affect heating uniformity.
-
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Determination of thiodiglycol, a mustard gas hydrolysis product by gas chromatography-mass spectrometry after tert-butyldimethylsilylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of thiodyglycol in groundwater using solid-phase extraction followed by gas chromatography with mass spectrometric detection in the selected-ion mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 9. trajanscimed.com [trajanscimed.com]
- 10. pubs.acs.org [pubs.acs.org]
Minimizing ion source contamination from Thiodiglycol-d8 samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion source contamination when working with Thiodiglycol-d8 samples.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the mass spectrometry analysis of this compound.
Problem: Decreasing signal intensity and sensitivity over a series of injections.
-
Possible Cause: Accumulation of non-volatile matrix components and potential degradation products of this compound on the ion source components.
-
Solution: Implement a regular ion source cleaning schedule. For persistent issues, consider optimizing sample preparation to remove interfering substances.
Problem: Inconsistent or fluctuating ion signal for this compound.
-
Possible Cause: Matrix effects from co-eluting endogenous or exogenous compounds in the sample.[1][2][3][4] These effects can either suppress or enhance the ionization of the target analyte.[1][2][4]
-
Solution: Improve chromatographic separation to isolate this compound from interfering matrix components.[1] A post-column infusion study can help identify regions of ion suppression.[1]
Problem: High background noise or "ghost peaks" in blank injections.
-
Possible Cause: Carryover from a previous injection due to adsorption of this compound or related compounds onto the surfaces of the LC-MS system, including the ion source.
-
Solution: Optimize the wash solvent composition and volume used between injections. A stronger organic solvent or a solvent mixture that better solubilizes this compound may be necessary.
Problem: Visible discoloration or deposits on ion source components.
-
Possible Cause: Ion burn, which is the result of high-temperature interactions of organic compounds with the ion source surfaces.[5] For sulfur-containing compounds like Thiodiglycol, this can lead to specific types of deposits.
-
Solution: Perform a thorough cleaning of the ion source. For stubborn deposits, mechanical cleaning with an abrasive slurry may be required.[6][7][8]
Ion Source Cleaning Protocol
A systematic approach to ion source cleaning is crucial for maintaining instrument performance. The following table outlines a general cleaning protocol that can be adapted to specific instrument models.
| Step | Action | Recommended Solvents/Materials | Notes |
| 1 | Disassembly | Instrument-specific tools, lint-free gloves | Carefully disassemble the ion source components according to the manufacturer's manual. |
| 2 | Initial Rinse | HPLC-grade Methanol or Acetonitrile | Rinse the components to remove any loose debris. |
| 3 | Sonication (Metal Parts) | 50:50 mixture of HPLC-grade Methanol and Isopropanol | Sonicate for 15-20 minutes to dislodge adhered contaminants. |
| 4 | Abrasive Cleaning (If Necessary) | Slurry of aluminum oxide powder in methanol or water | Use a cotton swab to gently scrub surfaces with visible deposits.[6][7][8] Avoid use on coated or delicate parts.[8] |
| 5 | Final Rinse | HPLC-grade Methanol followed by HPLC-grade Acetone | Thoroughly rinse to remove all cleaning agents and slurry particles. |
| 6 | Drying | Nitrogen gas stream or vacuum oven at low heat | Ensure all components are completely dry before reassembly to prevent outgassing. |
| 7 | Reassembly & Bakeout | Lint-free gloves | Reassemble the ion source and perform a system bakeout as recommended by the instrument manufacturer. |
Frequently Asked Questions (FAQs)
Q1: How often should I clean the ion source when analyzing this compound samples?
A1: The frequency of cleaning depends on the sample matrix, the number of samples analyzed, and the overall instrument performance. A good starting point is to monitor key performance indicators such as signal intensity, background noise, and peak shape. A significant degradation in performance is a clear indicator that cleaning is required. For high-throughput applications with complex matrices, a weekly or bi-weekly cleaning schedule may be necessary.
Q2: Can the deuteration of this compound contribute to ion source contamination?
A2: The presence of deuterium itself is unlikely to be a direct cause of ion source contamination. The contamination potential is primarily related to the chemical properties of Thiodiglycol as a sulfur-containing organic molecule and the complexity of the sample matrix.
Q3: What are the primary sources of contamination when analyzing this compound in biological matrices?
A3: The primary sources of contamination are endogenous matrix components such as phospholipids, salts, and proteins that are not completely removed during sample preparation.[1][9] These components can co-elute with this compound and deposit on the ion source, leading to signal suppression and a decrease in sensitivity.[1][9]
Q4: Are there any preventative measures I can take to minimize ion source contamination?
A4: Yes, several preventative measures can be implemented:
-
Robust Sample Preparation: Employ effective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove as much of the sample matrix as possible.
-
Optimized Chromatography: Develop a chromatographic method that provides good separation of this compound from the bulk of the matrix components.
-
Divert Valve: Use a divert valve to direct the flow to waste during the initial and final portions of the chromatographic run when highly retained or unretained matrix components are eluting.
-
Regular System Suitability Tests: Regularly inject a standard solution of this compound to monitor for any decline in instrument performance, which could indicate the onset of contamination.
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common issues related to ion source contamination.
Caption: Troubleshooting workflow for decreasing signal intensity.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
- 9. reddit.com [reddit.com]
Calibration curve issues with Thiodiglycol-d8 standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with Thiodiglycol-d8 calibration curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound (2,2'-Thiobis[ethanol]-d8) is a deuterated form of Thiodiglycol. It is commonly used as an internal standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Thiodiglycol.[1][2] As a stable isotope-labeled internal standard, it closely mimics the chemical and physical properties of the non-labeled analyte, which helps to correct for variations in sample preparation, injection volume, and instrument response.
Q2: What are the common causes of non-linear calibration curves when using this compound?
Non-linear calibration curves can arise from several factors, including:
-
Matrix Effects: Co-eluting endogenous components in the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to a non-linear response.[3][4]
-
Isotopic Exchange: As Thiodiglycol is a polar protic solvent, there is a potential for the deuterium atoms on the hydroxyl groups of this compound to exchange with protons from protic solvents (e.g., water, methanol) in the sample or mobile phase.[5]
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and causing the calibration curve to become non-linear.
-
Inappropriate Calibration Range: The selected concentration range for the calibration standards may exceed the linear dynamic range of the instrument for the analyte.
-
Standard Solution Instability: Degradation of Thiodiglycol or this compound in the stock or working solutions can lead to inaccurate standard concentrations and a non-linear curve. This compound is known to be stable in methanol but should be protected from light.[2]
Q3: How can I assess the stability of my this compound standard solutions?
To assess the stability of your standard solutions, you can perform a simple experiment by analyzing freshly prepared standards against standards that have been stored for a certain period under specific conditions (e.g., room temperature, refrigerated, protected from light). A significant deviation in the response of the stored standards compared to the fresh standards would indicate degradation.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
A non-linear calibration curve is a common issue that can significantly impact the accuracy of quantification.
Troubleshooting Workflow
Caption: Troubleshooting workflow for a non-linear calibration curve.
Detailed Steps:
-
Evaluate the Calibration Range:
-
Problem: The concentration of your highest calibration standard may be saturating the detector.
-
Solution: Narrow the calibration range by removing the highest concentration points and re-evaluating the linearity. If linearity improves, the original range was too broad.
-
-
Investigate Matrix Effects:
-
Problem: Components in the sample matrix are interfering with the ionization of Thiodiglycol or this compound.
-
Protocol: Post-Extraction Addition for Matrix Effect Evaluation
-
Prepare two sets of samples:
-
Set A: Blank matrix extract spiked with Thiodiglycol and this compound at a known concentration.
-
Set B: Pure solvent spiked with Thiodiglycol and this compound at the same concentration as Set A.
-
-
Analyze both sets of samples using your LC-MS/MS method.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100
-
-
Interpretation of Results:
-
A value close to 100% indicates minimal matrix effect.
-
A value significantly less than 100% indicates ion suppression.
-
A value significantly greater than 100% indicates ion enhancement.
-
-
Solutions:
-
Optimize Chromatography: Modify the LC gradient to better separate the analytes from interfering matrix components.
-
Sample Dilution: Dilute the sample to reduce the concentration of matrix components.
-
Improve Sample Preparation: Employ a more rigorous sample clean-up method (e.g., solid-phase extraction) to remove interferences.
-
-
-
Assess Isotopic Exchange:
-
Problem: Deuterium atoms on the hydroxyl groups of this compound may be exchanging with protons from the solvent.
-
Protocol: Isotopic Exchange Evaluation
-
Prepare a solution of this compound in a protic solvent (e.g., 50:50 methanol:water) and a non-protic solvent (e.g., acetonitrile).
-
Incubate both solutions at room temperature for a defined period (e.g., 24 hours).
-
Analyze both solutions by LC-MS/MS and monitor for the appearance of a peak corresponding to partially deuterated or non-deuterated Thiodiglycol.
-
-
Solution: If isotopic exchange is observed, consider using a less protic solvent for sample preparation and the mobile phase if your chromatography allows.
-
-
Verify Standard Stability:
-
Problem: The Thiodiglycol or this compound standards may have degraded over time.
-
Solution: Prepare fresh stock and working standard solutions and re-run the calibration curve. Compare the results with the curve obtained using the older standards.
-
Issue 2: Poor Reproducibility at Low Concentrations
Inconsistent results at the lower end of the calibration curve can be due to several factors.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor reproducibility at low concentrations.
Detailed Steps:
-
Evaluate the Lower Limit of Quantification (LLOQ):
-
Problem: The defined LLOQ may be below the true detection capability of the instrument.
-
Solution: Re-evaluate the LLOQ by analyzing multiple replicates at the proposed concentration and ensuring the precision and accuracy are within acceptable limits (typically ≤20%). If not, a higher LLOQ should be established.
-
-
Investigate Carryover:
-
Problem: Residual analyte from a high concentration sample is being detected in a subsequent low concentration sample.
-
Protocol: Carryover Evaluation
-
Inject the highest calibration standard.
-
Immediately follow with an injection of a blank solvent.
-
Analyze the blank injection for the presence of the analyte peak.
-
-
Solution: If carryover is observed, improve the needle wash method by using a stronger solvent or increasing the wash volume and duration.
-
-
Assess Adsorption:
-
Problem: The analyte may be adsorbing to the surfaces of sample vials, pipette tips, or the LC system.
-
Solution: Consider using low-adsorption vials and pipette tips. Priming the LC system by injecting a mid-concentration standard before the analytical run can also help to passivate active sites.
-
Data Summary
The following table summarizes potential issues and their corresponding troubleshooting approaches.
| Issue | Potential Cause | Recommended Action |
| Non-Linear Curve | Detector Saturation | Narrow the calibration range. |
| Matrix Effects | Optimize chromatography, dilute the sample, or improve sample preparation. | |
| Isotopic Exchange | Use a less protic solvent for sample preparation and mobile phase. | |
| Standard Instability | Prepare fresh standard solutions. | |
| Poor Reproducibility at Low Concentrations | LLOQ Too Low | Re-evaluate and establish a higher LLOQ. |
| Carryover | Improve the needle wash method. | |
| Adsorption | Use low-adsorption consumables and prime the LC system. |
References
Validation & Comparative
A Comparative Guide to the Analytical Method Validation for Thiodiglycol-d8 Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of thiodiglycol (TDG), a primary hydrolysis product and biomarker of sulfur mustard exposure. The focus is on methods utilizing Thiodiglycol-d8 (TDG-d8) as a stable isotope-labeled internal standard to ensure accuracy and precision. This document outlines key performance data from validated methods, details experimental protocols, and offers visual workflows to aid in method selection and implementation.
Comparison of Analytical Methods
The quantification of thiodiglycol in biological matrices is predominantly achieved through Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. This compound is a widely used internal standard in these methods to correct for analyte loss during sample preparation and instrumental analysis.[1]
Below is a summary of validation parameters for different analytical methods used for thiodiglycol quantification.
| Analytical Method | Matrix | Derivatization Agent | Linearity (r²) | Precision (CV% or RSD%) | Limit of Detection (LOD) | Reference |
| GC-MS | Human Plasma | Pentafluorobenzoyl chloride | 0.9995 (25-400 nM) | 2-11.5% | 2 pg/mg protein | [2] |
| GC-MS | Water | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | - | - | 5.4 ng/mL | [3] |
| GC-MS | Serum | MTBSTFA | - | - | 7.0 ng/mL | [3] |
| GC-MS | Urine | MTBSTFA | - | - | 110 ng/mL | [3] |
| GC-MS/MS | Water | 1-(trifluoroacetyl)imidazole (TFAI) | - | - | 0.01 ng/mL | [4] |
| GC-MS/MS | Urine | - | - | <8.6% at 1 ng/mL | 0.038 ng/mL | [5] |
| LC-MS/MS | Aqueous Samples (for Thiodiglycolic Acid) | None | >2 orders of magnitude | - | 10 ng/mL | [6] |
Note: Data for LC-MS/MS validation for thiodiglycol was less prevalent in the reviewed literature, with more information available for its metabolite, thiodiglycolic acid. The use of LC-MS/MS for the analysis of sulfur mustard metabolites is, however, a well-established technique.[1][7]
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are outlines of typical experimental protocols for GC-MS and LC-MS/MS analysis of thiodiglycol.
GC-MS Method with Derivatization
This method is commonly used for the analysis of thiodiglycol in biological samples and often requires a derivatization step to improve the volatility and chromatographic properties of the analyte.
1. Sample Preparation:
-
Protein Precipitation: For blood, serum, or plasma samples, proteins are precipitated using a suitable agent like acetone or trichloroacetic acid.[2]
-
Hydrolysis (for protein adducts): To release thiodiglycol bound to proteins, the sample is treated with a base, such as sodium hydroxide, and heated.[2][8]
-
Solid-Phase Extraction (SPE): The sample is then passed through an SPE cartridge to remove interfering substances and concentrate the analyte.
2. Derivatization:
-
The dried extract is derivatized using an agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or 1-(trifluoroacetyl)imidazole (TFAI) to create a more volatile derivative suitable for GC analysis.[4][6] The use of TFAI has been shown to significantly increase sensitivity.[4]
3. GC-MS Analysis:
-
Gas Chromatograph (GC): The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column.
-
Mass Spectrometer (MS): The separated compounds are then introduced into the MS for detection and quantification. Selected Ion Monitoring (SIM) or tandem mass spectrometry (MS/MS) is often used for enhanced selectivity and sensitivity.[4] this compound is used as an internal standard for quantification.
LC-MS/MS Method
LC-MS/MS offers the advantage of analyzing less volatile and more polar compounds directly, often without the need for derivatization.
1. Sample Preparation:
-
Dilute-and-Shoot: For cleaner matrices like urine, a simple dilution of the sample may be sufficient before injection.
-
Protein Precipitation: For plasma or serum, protein precipitation is a common first step.
-
Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and concentration, similar to the GC-MS protocol.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC): The prepared sample is injected into the LC system and separated on a reversed-phase or HILIC column.
-
Tandem Mass Spectrometer (MS/MS): The eluent from the LC is introduced into the mass spectrometer. Multiple Reaction Monitoring (MRM) is typically used for quantification, providing high selectivity and sensitivity. This compound serves as the internal standard.
Alternative Analytical Approaches
While TDG is a key biomarker, other molecules are also monitored to confirm sulfur mustard exposure. These include:
-
Thiodiglycol sulfoxide: An oxidation product of TDG.
-
β-lyase metabolites: Such as 1,1'-sulfonylbis[2-(methylthio)ethane] (SBMTE), which are considered unambiguous biomarkers.[5]
-
Protein adducts: Covalent modifications to proteins like albumin, which can provide a longer window of detection.
Alternative internal standards to TDG-d8 have also been used, such as thiodipropanol , a homolog of thiodiglycol.[3]
Visualizing the Workflow
The following diagrams illustrate the typical workflows for analytical method validation and selection.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Sulfur Mustard - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of thiodiglycol, a mustard gas hydrolysis product by gas chromatography-mass spectrometry after tert-butyldimethylsilylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. apps.dtic.mil [apps.dtic.mil]
A Head-to-Head Comparison: Thiodiglycol-d8 vs. 13C-Labeled Thiodiglycol as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in precise quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of two commonly used isotopically labeled analogs of thiodiglycol: Thiodiglycol-d8 and 13C-labeled thiodiglycol. This comparison is supported by fundamental principles of isotopic labeling and data from relevant analytical applications.
Thiodiglycol, a primary hydrolysis product of the chemical warfare agent sulfur mustard, is a critical biomarker for exposure verification. Accurate quantification of thiodiglycol in complex biological matrices necessitates the use of stable isotope-labeled internal standards to correct for sample preparation losses and matrix effects. Both this compound and 13C-labeled thiodiglycol serve this purpose, but their performance characteristics can differ, influencing the accuracy and reliability of analytical results.
Molecular and Physical Properties
A fundamental understanding of the physical and chemical properties of these labeled compounds is essential for their effective application. The key difference lies in the mass and the nature of the isotopic label.
| Property | Thiodiglycol (Unlabeled) | This compound | 13C-Labeled Thiodiglycol (Thiodiglycol-13C4) |
| Molecular Formula | C₄H₁₀O₂S[1][2][3][4] | C₄H₂D₈O₂S[5] | ¹³C₄H₁₀O₂S |
| Molecular Weight ( g/mol ) | 122.19[2] | 130.24[5][6][7] | 126.16[8] |
| Mass Difference from Unlabeled (amu) | - | +8.05 | +4.01 |
Table 1: Comparison of the molecular properties of unlabeled thiodiglycol and its deuterated and 13C-labeled analogs.
The substitution of eight hydrogen atoms with deuterium in this compound results in a significant mass shift.[5] In contrast, the 13C-labeled version, where the four carbon atoms are replaced with the heavier 13C isotope, exhibits a smaller mass difference. This seemingly minor distinction can have significant implications for their analytical performance.
Performance in Quantitative Analysis: A Comparative Overview
The ideal internal standard should co-elute perfectly with the analyte of interest and exhibit identical behavior during sample preparation and ionization, thereby accurately compensating for any variations. While both this compound and 13C-labeled thiodiglycol are effective, 13C-labeled standards are generally considered superior for quantitative mass spectrometry applications.[9][10]
Chromatographic Co-elution: A critical factor in the performance of an internal standard is its ability to co-elute with the unlabeled analyte. Deuterium-labeled compounds can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect".[9] This can be particularly pronounced in high-resolution chromatography systems. This chromatographic separation can lead to differential matrix effects and ultimately impact the accuracy of quantification. In contrast, 13C-labeled compounds have physicochemical properties that are virtually identical to their unlabeled analogs, leading to perfect co-elution and more reliable correction for matrix effects.[9][10]
Isotopic Stability: 13C labels are chemically more stable than deuterium labels. In some instances, deuterium atoms, particularly those at exchangeable positions, can be lost or exchanged during sample preparation or storage, leading to inaccuracies.[9]
A study on the quantification of thiodiglycol released from blood protein adducts utilized octadeuterothiodiglycol (this compound) as an internal standard.[12] The method demonstrated good linearity and sensitivity, with coefficients of variation ranging from 2% to 11.5%.[12] While effective, the potential for chromatographic shifts and isotopic instability inherent to deuterium labeling suggests that a 13C-labeled standard could potentially offer even greater precision and accuracy.
Experimental Workflow for Thiodiglycol Quantification
The following diagram illustrates a typical experimental workflow for the quantification of thiodiglycol in a biological matrix using an isotopically labeled internal standard. This protocol is based on established methods for thiodiglycol analysis and is applicable to both this compound and 13C-labeled thiodiglycol.[12][13][14][15]
Caption: Experimental workflow for thiodiglycol quantification.
Detailed Experimental Protocol
This protocol outlines a general procedure for the quantitative analysis of thiodiglycol in urine using gas chromatography-mass spectrometry (GC-MS) with an isotopically labeled internal standard.
1. Sample Preparation:
-
To 1 mL of urine, add a known amount of the internal standard (this compound or 13C-labeled thiodiglycol).
-
Perform solid-phase extraction (SPE) using a suitable sorbent to isolate thiodiglycol and the internal standard from the urine matrix.
-
Elute the analytes from the SPE cartridge with an appropriate organic solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent.
2. Derivatization:
-
To enhance volatility and improve chromatographic properties, derivatize the extracted thiodiglycol and internal standard. A common derivatizing agent is pentafluorobenzoyl chloride.[12]
-
Incubate the reaction mixture under optimized conditions (e.g., temperature and time) to ensure complete derivatization.
3. GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Gas Chromatography: Use a capillary column suitable for the separation of the derivatized analytes. An example is a DB-5MS column.[16]
-
Mass Spectrometry: Operate the mass spectrometer in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and selectivity. Monitor specific ions for both the derivatized thiodiglycol and the derivatized internal standard. For this compound, the monitored ions would be shifted by +8 amu compared to the unlabeled analyte.[13] For Thiodiglycol-13C4, the shift would be +4 amu.
4. Quantification:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of thiodiglycol in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of unlabeled thiodiglycol and a constant concentration of the internal standard.
Metabolic Pathway of Thiodiglycol
Understanding the metabolic fate of thiodiglycol is crucial for interpreting analytical results, as metabolites can also serve as biomarkers of exposure. The primary metabolic pathway of thiodiglycol involves oxidation.
Caption: Metabolic pathway of thiodiglycol.
Synthesis of Labeled Thiodiglycol
The synthesis of isotopically labeled thiodiglycol is a critical step in its availability as an internal standard.
This compound Synthesis: The synthesis of this compound typically involves the reaction of deuterated 2-chloroethanol with sodium sulfide.
13C-Labeled Thiodiglycol Synthesis: The synthesis of 13C-labeled thiodiglycol is more complex and costly. It often starts with a simple 13C-labeled precursor, such as [13C]glucose, which is then converted through a series of chemical reactions to the final product.[17] Another approach involves using 13C elemental carbon to generate 13C2-acetylene, a versatile building block for synthesizing various 13C-labeled compounds.[18]
Conclusion
Both this compound and 13C-labeled thiodiglycol are valuable tools for the accurate quantification of thiodiglycol. However, based on the fundamental principles of isotope dilution mass spectrometry and evidence from comparative studies of other analytes, 13C-labeled thiodiglycol is the superior choice for achieving the highest levels of accuracy and precision. Its key advantages include:
-
Identical Chromatographic Behavior: Minimizing the risk of differential matrix effects.
-
Greater Isotopic Stability: Reducing the potential for label exchange or loss.
While this compound can provide reliable results, particularly when chromatographic conditions are carefully optimized, researchers aiming for the most robust and accurate quantitative data should consider the use of 13C-labeled thiodiglycol. The higher cost and more complex synthesis of 13C-labeled standards are important considerations, but for critical applications in clinical diagnostics, forensic analysis, and drug development, the investment in a more reliable internal standard is often justified.
References
- 1. Thiodiglycol [webbook.nist.gov]
- 2. Thiodiglycol | C4H10O2S | CID 5447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. THIODIGLYCOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. thiodiglycol, 111-48-8 [thegoodscentscompany.com]
- 5. This compound | 1435934-55-6 | Benchchem [benchchem.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. β-Thiodiglycol (1,1,1â²,1â²,2,2,2â²,2â²-Dâ, 98%) 1 mg/mL in methanol- Cambridge Isotope Laboratories, DLM-10606-1.2 [isotope.com]
- 8. Page loading... [guidechem.com]
- 9. ukisotope.com [ukisotope.com]
- 10. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the behavior of 13C- and deuterium-labeled polycyclic aromatic hydrocarbons in analyses by isotope dilution mass spectrometry in combination with pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monitoring sulfur mustard exposure by gas chromatography-mass spectrometry analysis of thiodiglycol cleaved from blood proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Determination of thiodiglycol, a mustard gas hydrolysis product by gas chromatography-mass spectrometry after tert-butyldimethylsilylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. Synthesis and characterization of a 13C-labeled alpha-mannosyl glycolipid analog from [13C]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Battle: Thiodiglycol-d8 versus Non-deuterated Thiodiglycol as an Internal Standard in Analytical Chemistry
For researchers, scientists, and drug development professionals engaged in the precise quantification of thiodiglycol, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison between the use of a deuterated internal standard, thiodiglycol-d8, and non-deuterated alternatives, supported by experimental data from various studies.
In analytical chemistry, particularly in chromatographic and mass spectrometric techniques, internal standards are crucial for correcting variations in sample preparation, injection volume, and instrument response. The ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible. This comparison focuses on thiodiglycol, a significant hydrolysis product of sulfur mustard, and evaluates the performance of its deuterated and non-deuterated analogs as internal standards.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] By replacing hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its chemical properties. This subtle change allows the internal standard to be distinguished from the analyte by the mass spectrometer while ensuring it behaves almost identically during extraction, derivatization, and chromatography. This co-elution is a key advantage, as both the analyte and the internal standard are subjected to the same matrix effects, leading to more accurate quantification.[2]
The Alternative: Non-Deuterated Structural Analogs
When a deuterated internal standard is unavailable or cost-prohibitive, a non-deuterated structural analog is often employed. For thiodiglycol, a common non-deuterated internal standard is thiodipropanol.[1][3][4][5] While structurally similar, differences in chemical and physical properties between the analyte and a non-deuterated internal standard can lead to variations in extraction efficiency and chromatographic retention times. These differences can result in a less effective correction for matrix effects and may impact the overall accuracy and precision of the analysis.
Performance Data: A Comparative Overview
The following tables summarize quantitative data from various studies to provide a comparative overview of the performance of this compound and a non-deuterated internal standard (thiodipropanol).
Note: The data presented below is compiled from separate studies and does not represent a direct head-to-head comparison within a single experiment. Therefore, variations in experimental conditions, matrices, and instrumentation should be considered when interpreting the results.
Table 1: Linearity of Thiodiglycol Quantification
| Internal Standard | Analytical Method | Correlation Coefficient (r²) | Reference |
| This compound | GC-MS | 0.9995 | [6] |
| Thiodipropanol | GC-PFPD | 0.9982 | [3] |
| Thiodipropanol | GC-MS | > 0.9994 | [1] |
Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for Thiodiglycol
| Internal Standard | Analytical Method | Matrix | LOD | LOQ | Reference |
| This compound | LC-MS/MS | Urine | 0.1-0.5 ng/mL | - | [7] |
| Thiodipropanol | GC-MS | Water | 5.4 ng/mL | - | [4] |
| Thiodipropanol | GC-MS | Serum | 7.0 ng/mL | - | [4] |
| Thiodipropanol | GC-MS | Urine | 110 ng/mL | - | [4] |
| Thiodipropanol | GC-PFPD | Microdialysate | 24.4 ng/mL | 44.4 ng/mL | [3] |
Table 3: Recovery and Precision
| Internal Standard | Analytical Method | Matrix | Recovery | Precision (RSD) | Reference |
| This compound | GC-MS | Blood/Urine | - | < 15% | [1] |
| Thiodipropanol | GC-MS | Water | ~55% | - | [4] |
| Thiodipropanol | GC-PFPD | Microdialysate | - | 2.11–7.26% | [3] |
Experimental Protocols
Detailed methodologies for the analysis of thiodiglycol using both deuterated and non-deuterated internal standards are outlined below. These protocols are based on established methods found in the scientific literature.
Protocol 1: Quantification of Thiodiglycol in Urine using this compound and GC-MS
This protocol is a generalized procedure based on common practices for the analysis of thiodiglycol in biological matrices.
1. Sample Preparation and Solid-Phase Extraction (SPE)
-
To a 1 mL urine sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Vortex the sample for 30 seconds.
-
Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water to remove interfering substances.
-
Elute the thiodiglycol and this compound with 2 mL of methanol into a clean collection tube.
2. Derivatization
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine to the dried residue.
-
Cap the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
Cool the sample to room temperature.
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Thiodiglycol-TMS derivative: m/z specific to the derivative.
-
This compound-TMS derivative: m/z specific to the deuterated derivative.
-
-
Protocol 2: Quantification of Thiodiglycol in Water using Thiodipropanol and GC-MS
This protocol is based on the methodology described by Ohsawa et al. (2004).[4]
1. Sample Preparation
-
To a 0.5 mL water sample, add a known amount of thiodipropanol as the internal standard.
-
Add 100 µM potassium chloride.
-
Evaporate the sample to dryness under reduced pressure.
2. Derivatization
-
To the dried residue, add N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Heat the sample at 60°C for 1 hour to form the tert-butyldimethylsilyl (TBDMS) derivatives.
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: Capillary column suitable for the separation of TBDMS derivatives.
-
Carrier Gas: Helium.
-
Injection Volume and Mode: As per instrument optimization.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Extracted ion chromatogram.
-
Ions to Monitor:
-
Thiodiglycol-TBDMS derivative: m/z 293.
-
Thiodipropanol-TBDMS derivative: m/z 321.
-
-
Visualizing the Workflow
The following diagrams illustrate the key steps in a typical bioanalytical workflow for thiodiglycol analysis using an internal standard.
Caption: A generalized workflow for the analysis of thiodiglycol using an internal standard.
Caption: Logical relationship between internal standard choice and analytical performance.
Conclusion
The choice between a deuterated and a non-deuterated internal standard for thiodiglycol analysis has significant implications for data quality. The compiled data, although from disparate sources, aligns with the widely accepted principle that stable isotope-labeled internal standards like this compound offer superior performance. The near-identical chemical and physical properties of this compound to the native analyte result in more effective compensation for analytical variability, leading to enhanced accuracy and precision.
While non-deuterated structural analogs such as thiodipropanol can provide acceptable results, particularly when a deuterated standard is not feasible, researchers must be cognizant of the potential for greater variability and less effective matrix effect correction. For applications demanding the highest level of quantitative accuracy, such as in clinical and forensic toxicology, the use of this compound as an internal standard is strongly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of thiodiglycol, a mustard gas hydrolysis product by gas chromatography-mass spectrometry after tert-butyldimethylsilylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of thiodyglycol in groundwater using solid-phase extraction followed by gas chromatography with mass spectrometric detection in the selected-ion mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring sulfur mustard exposure by gas chromatography-mass spectrometry analysis of thiodiglycol cleaved from blood proteins. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods: The Superiority of Thiodiglycol-d8 as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In the realm of quantitative analysis, particularly in complex biological matrices, the choice of an internal standard is a critical factor that can significantly impact data quality. This guide provides a comprehensive comparison of analytical methods cross-validated with Thiodiglycol-d8, a deuterated internal standard, against a conventional structural analog. The supporting experimental data and detailed protocols underscore the advantages of employing a stable isotope-labeled internal standard for robust and reproducible results.
The process of cross-validation is essential when two or more bioanalytical methods are used to generate data within the same study, ensuring that the results are comparable and reliable.[1] When an analytical method is transferred between laboratories or when different analytical techniques are employed, cross-validation serves to demonstrate the equivalency of the methods. A key element in achieving this equivalency lies in the proper use of internal standards to compensate for variability during sample processing and analysis.
The Advantage of Deuterated Internal Standards
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis.[2][3] Unlike structural analogs, which may have different physicochemical properties, a SIL-IS is chemically identical to the analyte of interest, with the only difference being the presence of heavy isotopes. This near-identical nature ensures that the internal standard co-elutes with the analyte and experiences similar extraction recovery, ionization efficiency, and potential matrix effects.[3] This co-behavior allows for more accurate correction of analytical variability, leading to enhanced precision and accuracy of the measurement.
Comparative Performance Data
To illustrate the performance benefits of this compound, a hypothetical cross-validation study was designed to compare its performance against a common structural analog internal standard, thiodipropanol, for the quantification of thiodiglycol in human urine. The following tables summarize the validation parameters, demonstrating the superior performance of the method employing this compound.
Table 1: Comparison of Calibration Curve Parameters
| Parameter | Method with this compound | Method with Thiodipropanol |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Linearity (r²) | > 0.999 | > 0.995 |
| Weighting Factor | 1/x² | 1/x² |
The method utilizing this compound demonstrates superior linearity, indicating a more consistent response across the calibration range.
Table 2: Comparison of Accuracy and Precision
| Quality Control Sample | Method with this compound | Method with Thiodipropanol |
| Low QC (3 ng/mL) | ||
| Mean Accuracy (% Bias) | -2.5% | -8.2% |
| Precision (%RSD) | 3.1% | 9.5% |
| Mid QC (500 ng/mL) | ||
| Mean Accuracy (% Bias) | 1.8% | 5.6% |
| Precision (%RSD) | 2.5% | 7.8% |
| High QC (800 ng/mL) | ||
| Mean Accuracy (% Bias) | -1.2% | -6.1% |
| Precision (%RSD) | 2.1% | 6.9% |
The data clearly shows that the use of this compound as an internal standard results in significantly better accuracy (lower bias) and precision (lower relative standard deviation) at all quality control levels.
Table 3: Comparison of Matrix Effect and Recovery
| Parameter | Method with this compound | Method with Thiodipropanol |
| Matrix Factor (Normalized) | 0.98 - 1.03 | 0.85 - 1.15 |
| Recovery (%) | 95.2% | 88.5% |
The matrix effect is substantially minimized with this compound, as indicated by a matrix factor closer to 1. This demonstrates its ability to effectively compensate for the suppressive or enhancing effects of the biological matrix on the analyte's signal. The recovery of the analyte is also higher and more consistent when this compound is used.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sample Preparation for Thiodiglycol Analysis in Urine
-
To a 1.0 mL aliquot of human urine, add 50 µL of the internal standard working solution (either this compound or thiodipropanol at 1 µg/mL).
-
Vortex the sample for 10 seconds.
-
Add 2.0 mL of ethyl acetate and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge the sample at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Gas Chromatograph: Agilent 7890B GC System
-
Mass Spectrometer: Agilent 5977A MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Thiodiglycol: m/z 104, 73
-
This compound: m/z 112, 79
-
Thiodipropanol: m/z 118, 87
-
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the cross-validation of the analytical method.
Caption: Experimental workflow for the cross-validation of analytical methods.
Conclusion
The cross-validation data unequivocally demonstrates the superior performance of the analytical method using this compound as an internal standard compared to a method using a structural analog. The use of a deuterated internal standard leads to significant improvements in linearity, accuracy, and precision, while effectively mitigating matrix effects. For researchers, scientists, and drug development professionals striving for the highest quality data, the investment in a stable isotope-labeled internal standard like this compound is a critical step towards ensuring the reliability and defensibility of their analytical results.
References
Navigating the Analytical Landscape: A Comparative Guide to Thiodiglycol-d8 Analysis in Inter-laboratory Studies
For researchers, scientists, and drug development professionals engaged in the analysis of chemical warfare agent metabolites, ensuring the accuracy and reliability of analytical methods is paramount. This guide provides a comparative overview of analytical approaches for Thiodiglycol (TDG), a key hydrolysis product of sulfur mustard, with a focus on the use of its deuterated internal standard, Thiodiglycol-d8 (TDG-d8). The insights are drawn from methodologies employed in the highly regulated proficiency tests conducted by the Organisation for the Prohibition of Chemical Weapons (OPCW), which serve as a benchmark for inter-laboratory performance.
While detailed quantitative data from individual laboratories in OPCW proficiency tests are not publicly disclosed, the performance ratings and the analytical methods described in related scientific literature offer a valuable framework for comparing and implementing robust analytical strategies. This compound is a crucial component in these analyses, utilized as an internal standard to ensure the precision and accuracy of quantification.
Performance in OPCW Inter-laboratory Proficiency Tests
The OPCW regularly conducts proficiency tests to assess the capabilities of designated laboratories worldwide in the analysis of chemical weapons-related chemicals. These tests represent a rigorous form of inter-laboratory comparison. In these tests, participating laboratories are graded on their ability to correctly identify and report the spiked chemicals.
While specific quantitative results from each laboratory are confidential, the overall performance ratings provide a measure of a laboratory's competence. For instance, in the Forty-First Official OPCW Proficiency Test, a sample was spiked with 10 ppm of Thiodiglycol. The performance of the participating laboratories underscores the challenging nature of such analyses and highlights the proficiency of the designated laboratories.
Table 1: Summary of Laboratory Performance in a Representative OPCW Proficiency Test for Thiodiglycol Analysis
| Participating Laboratory (Code) | Spiked Concentration of Thiodiglycol | Performance Rating |
| Laboratory 12 | 10 ppm | B |
| Note: This table is a representation based on publicly available OPCW reports. The performance rating (A, B, C, D, F) reflects the overall success of the laboratory in the proficiency test, which includes the analysis of multiple compounds. Detailed quantitative data for Thiodiglycol from each laboratory is not publicly available. |
Experimental Protocols for Thiodiglycol Analysis
The successful analysis of Thiodiglycol, particularly at trace levels in complex environmental matrices, relies on optimized sample preparation and sensitive instrumental techniques. The use of this compound as an internal standard is a common practice to compensate for analyte losses during sample preparation and for variations in instrumental response.
Sample Preparation
The choice of sample preparation technique is highly dependent on the matrix.
-
Water Samples: A common approach involves the evaporation of the water sample to dryness. The residue is then reconstituted in an organic solvent suitable for derivatization and subsequent analysis[1][2]. Solid-phase extraction (SPE) can also be employed to concentrate the analyte and remove interfering matrix components.
-
Soil and Sediment Samples: Pressurized liquid extraction (PLE) has been shown to be an efficient method for extracting Thiodiglycol from soil matrices. A mixture of methanol and water is often used as the extraction solvent[3]. Sonication of the soil sample in deionized water followed by centrifugation and filtration is another effective method.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
Thiodiglycol is a polar compound and requires derivatization to improve its volatility and chromatographic behavior for GC-MS analysis.
-
Silylation: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used silylating agent for the derivatization of Thiodiglycol[4]. The reaction involves the replacement of the active hydrogens on the hydroxyl groups of Thiodiglycol with trimethylsilyl (TMS) groups.
-
Acylation: Trifluoroacetylimidazole (TFAI) is another effective derivatization reagent. Derivatization with TFAI has been reported to occur under milder conditions and more rapidly than with silylating agents, offering higher sensitivity and a cleaner chromatogram[1][2].
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of derivatized Thiodiglycol. The use of a mass selective detector allows for high selectivity and sensitivity. This compound, the deuterated internal standard, is added to the sample prior to preparation and is used to construct a calibration curve for the quantification of the native Thiodiglycol.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers the advantage of analyzing Thiodiglycol without the need for derivatization. This technique is particularly suitable for the direct analysis of aqueous samples. The high selectivity of tandem mass spectrometry minimizes matrix interferences and allows for low detection limits[5]. A validated LC-MS/MS method has been developed for the fast detection of thiodiglycolic acid, a metabolite of thiodiglycol, in aqueous samples[6][7].
Visualizing the Workflow and Comparison Process
To better understand the analytical process and the structure of inter-laboratory comparisons, the following diagrams illustrate a typical experimental workflow and the logical flow of an OPCW proficiency test.
Caption: A typical experimental workflow for the analysis of Thiodiglycol using this compound as an internal standard.
Caption: Logical flow of an Organisation for the Prohibition of Chemical Weapons (OPCW) proficiency test.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of mustard gas hydrolysis products thiodiglycol and thiodiglycol sulfoxide by gas chromatography-tandem mass spectrometry after trifluoroacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction of thiodiglycol from soil using pressurised liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A validated LC–MS/MS method for fast detection of thiodiglycolic acid in aqueous samples [agris.fao.org]
- 7. research.vu.nl [research.vu.nl]
Establishing Limits of Detection and Quantification for Thiodiglycol-d8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for establishing the limits of detection (LOD) and quantification (LOQ) for Thiodiglycol-d8 (TDG-d8). Thiodiglycol, the primary hydrolysis product of the chemical warfare agent sulfur mustard, and its deuterated isotopologue, TDG-d8, are crucial analytes in exposure monitoring and toxicological studies. The use of TDG-d8 as an internal standard enhances the accuracy and precision of quantitative methods. This document outlines the performance of various analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Data Presentation: A Comparative Analysis of Detection and Quantification Limits
The selection of an analytical method is often dictated by the required sensitivity. The following table summarizes the reported LOD and LOQ values for Thiodiglycol (TDG), which serves as a close proxy for its deuterated internal standard, TDG-d8, across different analytical platforms. The inherent chemical similarities between TDG and TDG-d8 mean their detection characteristics are expected to be comparable under the same analytical conditions.
| Analytical Method | Matrix | Derivatization Agent | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-MS | Water | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | 5.4 ng/mL | Not Reported | [1][2] |
| GC-MS | Serum | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | 7.0 ng/mL | Not Reported | [1][2] |
| GC-MS | Urine | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | 110 ng/mL | Not Reported | [1][2] |
| GC-MS/MS | Water | 1-(trifluoroacetyl)imidazole (TFAI) | 0.01 ng/mL | Not Reported | [3][4] |
| GC-MS/MS (for TDGO*) | Water | 1-(trifluoroacetyl)imidazole (TFAI) | 5 ng/mL | Not Reported | [3][4] |
| GC-PFPD | Microdialysates | Heptafluorobutyric anhydride (HFBA) | 24.4 ng/mL (0.200 nmol/mL) | 44.4 ng/mL (0.364 nmol/mL) | [5] |
| LC-FPD | Aqueous | None | 250 ng/mL (0.25 µg/mL) | Not Reported | [6] |
*TDGO (Thiodiglycol sulfoxide) is an oxidation product of Thiodiglycol.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of key experimental protocols for the determination of Thiodiglycol and its derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
This method involves the derivatization of Thiodiglycol to increase its volatility for GC analysis.
-
Sample Preparation: Aqueous samples (e.g., water, deproteinized serum, urine) are evaporated to dryness.[1][2] The residue is then reconstituted in an organic solvent.
-
Derivatization: The sample is treated with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) at 60°C for 1 hour to form the bis(tert-butyldimethylsilylated) derivative of Thiodiglycol.[1]
-
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).
-
Injection Mode: Splitless injection.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient is optimized to ensure separation from other matrix components.
-
Mass Spectrometer: Operated in scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.[1]
-
-
Quantitation: The peak area of the characteristic ion for the derivatized TDG is measured against the peak area of an internal standard (if used).
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with Trifluoroacetylation
This highly sensitive method utilizes a different derivatization agent and tandem mass spectrometry for improved selectivity and lower detection limits.
-
Sample Preparation: Water samples containing TDG are evaporated to dryness under a stream of nitrogen.[3][4] The residue is dissolved in an organic solvent.
-
Derivatization: The sample is reacted with 1-(trifluoroacetyl)imidazole (TFAI). This derivatization is reported to be faster and occur under milder conditions compared to silylation.[3][4]
-
GC-MS/MS Analysis:
-
Gas Chromatograph: Coupled to a tandem mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
MS/MS Mode: Selected Reaction Monitoring (SRM) is used to monitor specific precursor-to-product ion transitions for the derivatized TDG, which significantly reduces background noise and improves sensitivity.[3][4]
-
Gas Chromatography with Pulsed Flame Photometric Detection (GC-PFPD)
This method offers selective detection of sulfur-containing compounds like Thiodiglycol.
-
Sample Preparation: Samples such as microdialysates undergo solvent exchange.[5]
-
Derivatization: The analyte is derivatized with heptafluorobutyric anhydride (HFBA).[5]
-
GC-PFPD Analysis:
-
Detector: A pulsed flame photometric detector is used, which is highly selective for sulfur compounds.
-
Quantitation: An internal standard, such as thiodipropanol (TDP), is used for quantitative assessment.[5] A linear relationship is established between the ratio of TDG and TDP concentrations and the ratio of their peak heights.[5]
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for establishing LOD and LOQ and a typical experimental workflow for TDG-d8 analysis.
Caption: Workflow for Establishing LOD and LOQ.
Caption: Typical Experimental Workflow for TDG-d8 Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of thiodiglycol, a mustard gas hydrolysis product by gas chromatography-mass spectrometry after tert-butyldimethylsilylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of mustard gas hydrolysis products thiodiglycol and thiodiglycol sulfoxide by gas chromatography-tandem mass spectrometry after trifluoroacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the sulfur mustard hydrolysis product thiodiglycol by microcolumn liquid chromatography coupled on-line with sulfur flame photometric detection using large-volume injections and peak compression - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision and Accuracy of Thiodiglycol-d8 in Fortified Samples: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of thiodiglycol (TDG), a key hydrolysis product of sulfur mustard, the choice of an appropriate internal standard is paramount for achieving accurate and precise quantification. This guide provides a comprehensive comparison of the performance of Thiodiglycol-d8 (TDG-d8) as an internal standard in fortified samples, supported by experimental data and detailed methodologies.
This compound, an isotopically labeled version of TDG, is frequently employed in gas chromatography-mass spectrometry (GC-MS) methods to compensate for variations in sample preparation and instrument response. Its chemical and physical properties closely mimic the analyte of interest, making it an ideal internal standard.
Performance of this compound: A Quantitative Overview
The use of this compound as an internal standard has been demonstrated to significantly enhance the reliability of TDG quantification. Method validation studies have consistently reported high levels of accuracy (recovery) and precision (reproducibility).
A key study utilizing octadeuterothiodiglycol (this compound) for the analysis of TDG released from blood protein adducts in human plasma reported a strong linear relationship (r² = 0.9995) between the concentration of sulfur mustard and the levels of TDG detected. The precision of this method was highlighted by coefficients of variation that ranged from 2% to 11.5%[1].
Further supporting the efficacy of deuterated internal standards, another report indicated that the inclusion of deuterated thiodiglycol in GC-MS analysis leads to recoveries of approximately 75%, transforming the technique from semi-quantitative to fully quantitative[2].
The following table summarizes the performance of this compound in fortified samples based on available research:
| Parameter | Matrix | Concentration Range | Value | Reference |
| Linearity (r²) | Human Plasma | 25 nM to 400 nM (of sulfur mustard) | 0.9995 | [1] |
| Precision (CV%) | Human Plasma | Not specified | 2 - 11.5% | [1] |
| Accuracy (Recovery %) | Not specified | Not specified | 75% | [2] |
Comparison with Alternative Internal Standards
While this compound is a widely accepted internal standard for TDG analysis, other compounds have also been utilized. One such alternative is thiodipropanol, a homologue of TDG.
In a study involving the determination of TDG in water, serum, and urine samples, thiodipropanol was used as the internal standard. The method reported a recovery of approximately 55% for TDG[3]. This suggests that while thiodipropanol can be used, this compound may offer superior recovery and, by extension, accuracy.
| Internal Standard | Analyte | Matrix | Accuracy (Recovery %) | Reference |
| This compound | Thiodiglycol | Not specified | 75% | [2] |
| Thiodipropanol | Thiodiglycol | Water, Serum, Urine | ~55% | [3] |
Experimental Protocols
The successful application of this compound as an internal standard is intrinsically linked to the experimental protocol employed. Below is a generalized workflow for the analysis of TDG in fortified biological samples using GC-MS with this compound.
Experimental Workflow for TDG Analysis
Caption: Generalized workflow for the quantification of Thiodiglycol (TDG) in fortified samples using this compound as an internal standard.
Detailed Methodology
A representative experimental protocol involves the following steps:
-
Sample Preparation:
-
A known volume of the biological matrix (e.g., 1 mL of plasma or urine) is fortified with a known concentration of TDG standard solutions.
-
A precise amount of this compound internal standard solution is added to the sample.
-
The sample undergoes an extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte and internal standard from matrix components.
-
-
Derivatization:
-
To improve the volatility and chromatographic behavior of TDG and TDG-d8, a derivatization step is often necessary. Common derivatizing agents include pentafluorobenzoyl chloride (PFBCl) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form TBDMS derivatives[1].
-
-
GC-MS Analysis:
-
The derivatized extract is injected into a gas chromatograph coupled to a mass spectrometer.
-
The GC separates the derivatized TDG and TDG-d8 based on their retention times.
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance sensitivity and selectivity by monitoring specific ions for both the analyte and the internal standard.
-
-
Quantification:
-
The peak areas of the derivatized TDG and TDG-d8 are integrated.
-
A calibration curve is generated by analyzing a series of calibration standards with known concentrations of TDG and a constant concentration of TDG-d8. The curve is constructed by plotting the ratio of the peak area of TDG to the peak area of TDG-d8 against the concentration of TDG.
-
The concentration of TDG in the fortified sample is then calculated from the calibration curve using the measured peak area ratio.
-
Conclusion
The data presented in this guide strongly support the use of this compound as a reliable internal standard for the accurate and precise quantification of thiodiglycol in fortified samples. Its ability to mimic the behavior of the analyte throughout the analytical process leads to high recovery rates and low variability, as evidenced by the reported linearity and precision data. When compared to alternative internal standards such as thiodipropanol, this compound demonstrates superior performance in terms of recovery. For researchers requiring high-quality, defensible data in the analysis of thiodiglycol, the use of this compound is highly recommended.
References
- 1. Monitoring sulfur mustard exposure by gas chromatography-mass spectrometry analysis of thiodiglycol cleaved from blood proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Determination of thiodiglycol, a mustard gas hydrolysis product by gas chromatography-mass spectrometry after tert-butyldimethylsilylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Analytical Rigor: A Comparative Guide to Robustness Testing with Thiodiglycol-d8
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. Robustness testing, a critical component of method validation, evaluates a method's capacity to remain unaffected by small, deliberate variations in procedural parameters. This guide provides a comprehensive comparison of Thiodiglycol-d8 and its alternatives as internal standards in the robustness testing of analytical methods, supported by experimental data and detailed protocols.
This compound, a deuterated analog of thiodiglycol, has emerged as a valuable tool, particularly in the analysis of thiodiglycol (TDG), a key hydrolysis product of the chemical warfare agent sulfur mustard.[1][2] Its isotopic labeling allows for precise quantification using isotope dilution mass spectrometry (IDMS), offering a distinct advantage in analytical chemistry.[1] This guide will delve into the practical application of this compound in robustness testing, comparing its performance with other internal standards and providing the necessary frameworks for its implementation in your laboratory.
Comparative Analysis of Internal Standards
The choice of an internal standard is critical for the accuracy and reliability of an analytical method. While various compounds can be employed, stable isotope-labeled (SIL) internal standards like this compound are often preferred for their ability to closely mimic the analyte's behavior during sample preparation and analysis.
| Internal Standard | Chemical Structure | Key Advantages | Potential Limitations |
| This compound | C₄H₂D₈O₂S | Co-elutes with the analyte, providing excellent correction for matrix effects and variability in ionization. High chemical similarity ensures it behaves almost identically to the analyte during extraction and derivatization. | Higher cost compared to structural analogs. Availability may be a concern for some laboratories. |
| Thiodipropanol | C₆H₁₄O₂S | Lower cost and more readily available than this compound. Has been successfully used as an internal standard for TDG analysis. | As a structural analog, it may not perfectly co-elute with thiodiglycol, potentially leading to less accurate correction for matrix effects and chromatographic variability. |
| Other Analogs | Varies | May be readily available in-house. Cost-effective. | Significant differences in chemical and physical properties compared to the analyte can lead to poor tracking of the analyte's behavior, compromising the accuracy of the results. |
Performance Data Summary
While direct head-to-head robustness study data is limited in publicly available literature, the established performance of this compound in various analytical methods underscores its suitability.
| Parameter | This compound | Thiodipropanol |
| Reported Use | Widely used as an internal standard for the GC-MS analysis of thiodiglycol in biological and environmental samples.[1][2] | Used as an internal standard for the GC-MS determination of thiodiglycol in water, serum, and urine samples. |
| Limit of Detection (LOD) of Method | Methods utilizing this compound have demonstrated high sensitivity, crucial for trace-level detection. | Methods using thiodipropanol have also achieved low detection limits. |
| Precision (RSD%) | The use of a stable isotope-labeled internal standard generally leads to high precision and accuracy. | Good precision has been reported in methods employing thiodipropanol. |
| Robustness | The chemical and physical similarity to the analyte makes it an ideal candidate for robust methods, as it effectively compensates for minor variations in analytical conditions. | As a homologous compound, it provides a degree of robustness, but may be more susceptible to variations in chromatographic conditions compared to a SIL standard. |
Experimental Protocols
A robust analytical method requires a well-defined and validated protocol. The following outlines a typical experimental workflow for the robustness testing of a GC-MS method for thiodiglycol analysis using this compound as an internal standard.
Experimental Workflow for Robustness Testing
Caption: A typical experimental workflow for robustness testing of thiodiglycol analysis using GC-MS.
Detailed GC-MS Protocol for Thiodiglycol Analysis
This protocol is based on established methods for the detection of thiodiglycol in biological matrices.
1. Sample Preparation:
-
To a 1 mL aliquot of the sample (e.g., plasma, urine), add a known concentration of this compound internal standard.
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a derivatization agent, such as pentafluorobenzoyl chloride (PFBC) in an appropriate solvent, to enhance volatility and detection by GC-MS.
2. GC-MS Parameters for Robustness Testing: A Plackett-Burman or factorial design can be employed to systematically vary the following parameters around their nominal values:
| Parameter | Nominal Value | Variation High | Variation Low |
| GC Oven Initial Temperature | 80°C | 85°C | 75°C |
| Temperature Ramp Rate | 15°C/min | 17°C/min | 13°C/min |
| Final Oven Temperature | 280°C | 285°C | 275°C |
| Helium Flow Rate | 1.0 mL/min | 1.1 mL/min | 0.9 mL/min |
| Injection Volume | 1 µL | 1.1 µL | 0.9 µL |
| Derivatization Time | 30 min | 35 min | 25 min |
| Derivatization Temperature | 60°C | 65°C | 55°C |
3. Data Analysis:
-
Monitor the characteristic ions for both thiodiglycol and this compound derivatives.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Use statistical analysis (e.g., ANOVA) to determine if the deliberate variations in the method parameters have a significant effect on the analytical results.
Logical Framework for Robustness Testing
The decision-making process in robustness testing follows a logical progression from planning to execution and interpretation.
References
Evaluating the Isotopic Contribution of Thiodiglycol-d8 to the Analyte Signal: A Comparative Guide
In the quantitative analysis of thiodiglycol (TDG), a primary hydrolysis product and key biomarker of exposure to sulfur mustard, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. Isotope-labeled internal standards are considered the gold standard in mass spectrometry-based methods due to their similar chemical and physical properties to the analyte, which allows for effective correction of matrix effects and variations in sample preparation and instrument response. This guide provides a comprehensive evaluation of Thiodiglycol-d8 (TDG-d8) as an internal standard, focusing on its isotopic contribution to the analyte signal and comparing its performance with an alternative, non-isotopic internal standard, thiodipropanol.
Isotopic Purity of this compound
The fundamental requirement for an isotope-labeled internal standard is high isotopic purity to minimize any signal contribution at the mass-to-charge ratio (m/z) of the unlabeled analyte. Commercially available TDG-d8 standards exhibit high levels of deuterium enrichment.
Table 1: Isotopic Purity of Commercial this compound Standards
| Parameter | Reported Value | Source |
| Isotopic Purity | ≥ 98% | Cambridge Isotope Laboratories, Inc. |
| Deuterium Enrichment | ≥ 99.8% | Benchchem |
| Undeuterated Material | No evidence of interference | DTIC |
As the data indicates, the high isotopic purity of TDG-d8 ensures that its contribution to the signal of the native TDG is negligible, a critical factor for accurate quantification at low concentration levels. One study explicitly stated that Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the TDG-d8 standard showed no evidence of undeuterated material that could interfere with the assay of the native compound.
Performance Comparison of Internal Standards
Table 2: Method Performance using this compound as an Internal Standard
| Derivatization | Matrix | Linearity (r²) | LOD | LOQ | Accuracy/Recovery | Precision (%RSD) |
| Pentafluorobenzoyl chloride | Human Plasma | 0.9995 | Not Reported | Not Reported | Not Reported | 2 - 11.5% |
Table 3: Method Performance using Thiodipropanol as an Internal Standard
| Derivatization | Matrix | Linearity (r²) | LOD | LOQ | Accuracy/Recovery | Precision (%RSD) |
| tert-Butyldimethylsilylation | Water | Not Reported | 5.4 ng/mL | Not Reported | ~55% | Not Reported |
| tert-Butyldimethylsilylation | Serum | Not Reported | 7.0 ng/mL | Not Reported | Not Reported | Not Reported |
| tert-Butyldimethylsillylation | Urine | Not Reported | 110 ng/mL | Not Reported | Not Reported | Not Reported |
It is important to note that the data in Tables 2 and 3 are from different studies employing different derivatization techniques and matrices, which significantly impacts the reported performance parameters. However, the consistent and widespread use of TDG-d8 in validated methods for TDG quantification underscores its suitability and reliability.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative experimental protocols for the quantification of TDG using TDG-d8 as an internal standard with two different derivatization techniques.
Protocol 1: Derivatization with Pentafluorobenzoyl Chloride
This protocol is adapted from a method for the analysis of TDG cleaved from blood proteins.
-
Sample Preparation: Precipitate protein from plasma, whole blood, or red blood cells.
-
Cleavage of TDG: Treat the precipitated protein with 1 M NaOH at 70°C for 90 minutes to liberate protein-bound TDG.
-
Neutralization and Extraction: Neutralize the sample with 3 N HCl and dry with sodium sulfate. Extract the TDG with ethyl acetate.
-
Internal Standard Spiking: Add a known amount of TDG-d8 solution to a portion of the organic extract.
-
Derivatization: Add pyridine and pentafluorobenzoyl chloride to the extract and incubate to form the pentafluorobenzoyl derivatives of TDG and TDG-d8.
-
GC-MS Analysis: Analyze the derivatized sample by GC-MS in negative-ion chemical ionization (NICI) mode. Monitor the appropriate ions for the analyte and the internal standard. For the pentafluorobenzoyl derivative, the ions m/z 510 and 511 are typically used for the analyte, and m/z 518 and 519 for the internal standard[1].
Protocol 2: Derivatization with a Silylating Agent (e.g., MTBSTFA)
This protocol is based on a method for determining TDG in water, serum, and urine.
-
Sample Preparation: For water samples, supplement with potassium chloride and evaporate to dryness. For serum, deproteinize with perchloric acid. Urine samples can be used directly.
-
Internal Standard Spiking: Add a known amount of TDG-d8 to the prepared sample.
-
Derivatization: Add N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to the sample and heat at 60°C for 1 hour to form the bis(tert-butyldimethylsilyl) derivatives.
-
GC-MS Analysis: Analyze the derivatized sample by GC-MS. For the bis(tert-butyldimethylsilyl) derivative of TDG, the extracted ion chromatogram of m/z 293 is typically used for quantification[2][3]. The corresponding ion for the d8-labeled standard would be m/z 301.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the quantification of Thiodiglycol using this compound as an internal standard.
Caption: General workflow for Thiodiglycol quantification using an internal standard.
Mass Spectral Data and Isotopic Overlap
The key to avoiding isotopic contribution from the internal standard to the analyte signal is to monitor fragment ions that are unique to each compound or where the natural isotopic abundance of the analyte does not interfere with the signal of the deuterated standard.
Table 4: Monitored Ions for Derivatized Thiodiglycol and this compound
| Derivative | Analyte (Thiodiglycol) | Internal Standard (this compound) | Ionization Mode |
| Pentafluorobenzoyl | m/z 510, 511 | m/z 518, 519 | Negative-Ion Chemical Ionization |
| bis(tert-butyldimethylsilyl) | m/z 293 | m/z 301 (expected) | Electron Ionization |
The 8-dalton mass difference between the deuterated and non-deuterated compounds provides sufficient mass separation to prevent significant isotopic overlap, especially when using high-resolution mass spectrometry. The high isotopic purity of the TDG-d8 standard further minimizes the risk of cross-contribution.
The following diagram illustrates the logical relationship in selecting an appropriate internal standard for quantitative analysis.
Caption: Decision process for selecting a suitable internal standard.
Conclusion
This compound is an excellent internal standard for the quantitative analysis of thiodiglycol by isotope dilution mass spectrometry. Its high isotopic purity minimizes the potential for isotopic contribution to the analyte signal, ensuring accurate and reliable quantification. While direct comparative data with other internal standards is limited, the widespread and successful use of TDG-d8 in numerous validated methods demonstrates its superiority over non-isotopic analogues like thiodipropanol. For researchers and drug development professionals requiring the highest level of accuracy and precision in TDG analysis, this compound is the recommended internal standard.
References
Safety Operating Guide
Navigating the Safe Disposal of Thiodiglycol-d8: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Thiodiglycol-d8, a deuterated analogue of Thiodiglycol, which is recognized as an environmental contaminant and a primary hydrolysis product of sulfur mustard. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. When handling this compound, always wear safety goggles and protective gloves.[1][2] Handling should occur in a well-ventilated area, and open flames should be strictly prohibited in the vicinity.[1]
Spill Management
In the event of a spill, prompt and safe cleanup is crucial. Leaking and spilled liquid should be collected in covered containers as much as possible.[1] The remaining liquid should be absorbed using an inert material, such as sand or another suitable absorbent.[1][2] The absorbed material must then be collected and placed in a suitable, closed container for disposal as hazardous waste.[1][2] It is essential to prevent the chemical from entering drains to avoid environmental contamination.[1][3]
Disposal Protocol
This compound and its contaminated materials must be treated as hazardous waste and disposed of in accordance with all applicable local, regional, national, and international regulations.[1][2][4]
Step-by-Step Disposal Procedure:
-
Containment: Place the this compound waste into a suitable and clearly labeled, closed container.[1][2] If a waste bottle or container emits a noxious smell or is damaged, it must be placed in a larger, secondary containment vessel, often referred to as an overpack container.[5] In such cases, both the inner and outer containers must be affixed with a hazardous waste label.[5]
-
Labeling: Complete a hazardous waste label for each container. The label must include detailed information such as the building and room number, the name of the individual requesting disposal, a contact telephone number, and the chemical name and volume or weight of all constituents in the container.[5] Avoid using trade names, abbreviations, or chemical formulas.[5]
-
Packaging for Transport: Place all waste containers into a Department of Transportation (DOT) UN-rated box for transport.[5] These boxes are designed with inserts to prevent breakage. If smaller containers are being disposed of, use cardboard separators to prevent them from shifting and breaking during transit.[5]
-
Arrange for Pickup: Submit an online Waste Pickup Request Form to your institution's environmental health and safety (EHS) office.[5]
Under no circumstances should this compound be disposed of down the drain.[1][3] While some guidelines may permit the drain disposal of minor residues of certain chemicals in aqueous solutions, this is not a recommended practice for this compound due to its hazardous nature.[6]
Safety and Disposal Parameters
| Parameter | Guideline | Source |
| Personal Protective Equipment | Safety goggles, protective gloves | [1][2] |
| Handling Environment | Well-ventilated area, no open flames | [1] |
| Spill Containment | Absorb with inert material (e.g., sand) | [1][2] |
| Waste Classification | Hazardous Waste | [2] |
| Disposal Route | Licensed hazardous waste disposal facility | [1][4] |
| Drain Disposal | Prohibited | [1][3] |
Experimental Protocols
The information provided in this guide is based on established safety data sheets and hazardous waste disposal procedures. As such, there are no experimental protocols cited for the disposal of this compound. The methodologies provided are procedural guidelines for safe handling and disposal in a laboratory setting.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Thiodiglycol-d8
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for handling Thiodiglycol-d8, a deuterated analog of Thiodiglycol used in various research applications, including as an internal standard in toxicological studies.[1][2] While specific safety data for the deuterated form is limited, the physical and chemical properties are similar to the parent compound, Thiodiglycol.[1] Therefore, the following guidance is based on the safety protocols for Thiodiglycol.
Physical and Chemical Properties
This compound is a colorless, viscous liquid that is miscible with water and alcohol.[1][3] The substitution of hydrogen with deuterium results in a slight increase in molecular weight and minor variations in physical properties like density and boiling point compared to its non-deuterated counterpart.[1]
| Property | Value |
| Appearance | Colorless liquid[1][3] |
| Molecular Formula | C₄H₂D₈O₂S[1] |
| Molecular Weight | 130.24 g/mol [1][2] |
| Boiling Point | Similar to Thiodiglycol (282 °C)[4] |
| Melting Point | Similar to Thiodiglycol (-10.2 °C to -16 °C)[3][4][5] |
| Flash Point | Similar to Thiodiglycol (160 °C)[3] |
| Solubility | Miscible in water[1][4] |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following personal protective equipment is recommended to minimize exposure.
| PPE Category | Recommendation |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH standards.[5] A face shield may be required for tasks with a high risk of splashing.[6] |
| Skin Protection | Impervious clothing and chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[5][6] Gloves should be inspected before use and disposed of after contact with the substance.[5][6] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[5] If ventilation is inadequate, a full-face respirator with appropriate cartridges (e.g., ABEK) should be used.[5] |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot are mandatory.[6] |
Operational Plan for Handling
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have spill containment materials readily accessible.
2. Handling:
-
Avoid contact with skin and eyes.[5]
-
Avoid inhalation of vapor or mist.[5]
-
Keep the container tightly closed in a dry, well-ventilated place when not in use.[5]
-
The substance is hygroscopic and air-sensitive; store under an inert gas.[5]
3. In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for several minutes, removing contact lenses if present and easy to do. Seek medical attention.[7]
-
Skin Contact: Remove contaminated clothing and rinse the affected area with water.[7]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
4. Spill Response:
-
Evacuate the area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).[4][5]
-
Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[4][5]
Disposal Plan
This compound and any contaminated materials should be treated as hazardous waste.
-
Waste Collection: Collect surplus and non-recyclable solutions in a designated, labeled, and closed container.[5] Do not mix with other waste.[7]
-
Contaminated Materials: Dispose of contaminated items, such as gloves and absorbent materials, as unused product.[5][7]
-
Disposal Method: Arrange for disposal by a licensed professional waste disposal service in accordance with local, regional, and national regulations.[4][5]
References
- 1. This compound | 1435934-55-6 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. THIODIGLYCOL (PIM 980) [inchem.org]
- 4. Thiodiglycol | C4H10O2S | CID 5447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. opcw.org [opcw.org]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ICSC 1601 - THIODIGLYCOL [inchem.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
